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Core Science & Biosynthesis

Foundational

Technical Guide: Btk Inhibitor 1 Hydrochloride in B-Cell Signaling

Executive Summary Btk inhibitor 1 hydrochloride (chemically identified as the hydrochloride salt of 1-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one, commonly known as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Btk inhibitor 1 hydrochloride (chemically identified as the hydrochloride salt of 1-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one, commonly known as Ibrutinib HCl ) represents a cornerstone chemical probe in immunology and oncology.[1] As a first-in-class irreversible inhibitor of Bruton’s Tyrosine Kinase (BTK), it provides a precise mechanism to abrogate B-cell Receptor (BCR) signaling.

This guide details the physicochemical properties, molecular mechanism, and validated experimental protocols for utilizing Btk inhibitor 1 hydrochloride to interrogate B-cell physiology. It is designed for researchers requiring high-fidelity inhibition of the BCR pathway to study proliferation, apoptosis, and calcium mobilization.

Chemical Profile & Properties[2][3][4]

To ensure experimental reproducibility, the precise chemical identity of the inhibitor must be verified. "Btk inhibitor 1" in patent literature (US Patent 9,713,617) refers to the structure of Ibrutinib. The hydrochloride salt form improves aqueous solubility for in vitro and in vivo applications.

PropertySpecification
IUPAC Name 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one; hydrochloride
Common Name Ibrutinib HCl, PCI-32765 HCl
Molecular Formula C₂₅H₂₄N₆O₂[1][2][3][4][5][6] · HCl
Molecular Weight 476.96 g/mol
Target Bruton's Tyrosine Kinase (BTK)
Binding Type Irreversible Covalent (via Michael acceptor)
Target Residue Cysteine 481 (Cys481) in the ATP-binding pocket
Solubility DMSO (>50 mg/mL), Water (<1 mg/mL, pH dependent)
IC50 (Kinase) ~0.5 nM (BTK)

Storage & Handling:

  • Stock Solution: Prepare 10 mM stock in anhydrous DMSO. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Stability: The acrylamide moiety (Michael acceptor) is reactive. Avoid buffers containing thiols (DTT, β-mercaptoethanol) during the incubation phase, as they can quench the inhibitor.

Mechanism of Action: The Cys481 Blockade

Btk inhibitor 1 hydrochloride functions by covalently binding to Cysteine 481 within the ATP-binding domain of BTK. This binding is mediated by the α,β-unsaturated ketone (acrylamide) moiety on the inhibitor, which acts as a Michael acceptor for the thiolate group of Cys481.

Signaling Cascade Interruption

In a functional B-cell, BCR ligation activates Lyn and Syk kinases, which phosphorylate BTK at Tyr551 . Activated BTK then autophosphorylates at Tyr223 and phosphorylates PLCγ2 , leading to calcium mobilization and NF-κB activation.

Inhibition Consequence:

  • Blockade of Autophosphorylation: Prevents Tyr223 phosphorylation.[3]

  • Downstream Severing: Inhibits phosphorylation of PLCγ2 at Tyr1217/Tyr759.

  • Functional Arrest: Halts calcium flux, blocks NF-κB nuclear translocation, and induces apoptosis in BTK-dependent cells (e.g., MCL, CLL lines).

Pathway Visualization

The following diagram illustrates the BCR signaling node and the specific point of inhibition.

BCR_Signaling BCR BCR Complex (CD79A/B) SYK Syk / Lyn BCR->SYK Phosphorylation BTK_Inactive BTK (Inactive) SYK->BTK_Inactive Phosphorylates Tyr551 BTK_Active BTK (Active) p-Tyr223 BTK_Inactive->BTK_Active Autophosphorylation PLCg2 PLCγ2 BTK_Active->PLCg2 Phosphorylates Inhibitor Btk Inhibitor 1 HCl (Covalent Cys481 Binding) Inhibitor->BTK_Inactive Irreversible Blockade Inhibitor->BTK_Active Inhibits Activity IP3 IP3 Generation PLCg2->IP3 Hydrolysis of PIP2 Calcium Ca2+ Mobilization IP3->Calcium NFkB NF-κB / MAPK Activation Calcium->NFkB Response Proliferation / Survival NFkB->Response

Figure 1: Mechanism of BCR pathway inhibition.[1][7][3][5][8][9][10] The inhibitor covalently binds BTK, preventing the transduction of signals from Syk to the PLCγ2/Calcium axis.

Experimental Protocols

Protocol A: Western Blot Validation of Pathway Inhibition

This protocol verifies the efficacy of Btk inhibitor 1 HCl by monitoring the phosphorylation status of BTK (Y223) and PLCγ2 (Y1217).

Materials:

  • Cells: Mino or Jeko-1 (Mantle Cell Lymphoma lines) or primary B-cells.

  • Stimulation: Anti-IgM F(ab')2 fragment (10 µg/mL).[4]

  • Lysis Buffer: RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.[11]

  • Antibodies: Anti-pBTK (Y223), Anti-BTK (Total), Anti-pPLCγ2 (Y1217).

Workflow:

  • Seeding: Plate

    
     cells in serum-free RPMI medium; rest for 1 hour at 37°C.
    
  • Treatment: Treat cells with Btk inhibitor 1 HCl (Concentration range: 0.1 nM – 1000 nM) or DMSO vehicle for 1 hour .

    • Note: A 1-hour pre-incubation is critical for covalent inhibitors to achieve full occupancy.

  • Stimulation: Add Anti-IgM (10 µg/mL) for 5-10 minutes .

  • Lysis: Immediately place cells on ice, wash with ice-cold PBS, and lyse in cold RIPA buffer.

  • Analysis: Perform SDS-PAGE and Western Blot.

    • Expected Result: Dose-dependent disappearance of p-BTK and p-PLCγ2 bands. Total BTK levels should remain constant.

WB_Workflow Step1 Cell Seeding (Serum Starvation) Step2 Inhibitor Treatment (1 hr, 37°C) Step1->Step2 Step3 Stimulation (Anti-IgM, 10 min) Step2->Step3 Step4 Lysis & WB Step3->Step4

Figure 2: Sequential workflow for assessing kinase inhibition via Western Blot.

Protocol B: Calcium Flux Assay

BTK inhibition should abrogate the rapid calcium release triggered by BCR cross-linking.

Methodology:

  • Loading: Load

    
     cells with Fluo-4 AM  (2 µM) and Pluronic F-127 in Calcium-free buffer for 30 min at 37°C.
    
  • Baseline: Resuspend in Calcium-containing buffer. Incubate with Btk inhibitor 1 HCl (e.g., 100 nM) for 30-60 min.

  • Acquisition: Establish baseline fluorescence on Flow Cytometer (FITC channel) for 30 seconds.

  • Stimulation: Add Anti-IgM (10 µg/mL) during acquisition.

  • Readout: Record fluorescence for 3-5 minutes.

    • Result: Vehicle cells show a sharp peak in fluorescence; Inhibitor-treated cells show a flat-line or significantly blunted response.

Comparative Data Summary

The following table summarizes the selectivity profile of Btk inhibitor 1 HCl compared to other kinase inhibitors.

Target KinaseBtk Inhibitor 1 HCl (IC50)Dasatinib (IC50)Rationale for Selectivity
BTK 0.5 nM 5.0 nMCovalent bond at Cys481 confers potency.
BLK 0.5 nM<1.0 nMShared Cys residue in Tec family.
BMX 0.8 nM<1.0 nMShared Cys residue in Tec family.
EGFR ~5-10 nM>100 nMOff-target binding at Cys797 (homologous to Cys481).
Syk >10,000 nM>10,000 nMLack of accessible Cysteine in ATP pocket.
Lyn >1,000 nM<1.0 nMBtk inhibitor 1 spares Src-family kinases (unlike Dasatinib).

Data synthesized from Honigberg et al. (2010) and subsequent characterization studies.

References

  • US Patent 9,713,617 . Crystalline forms of a Bruton's tyrosine kinase inhibitor. (Defines "Btk inhibitor 1" as the chemical structure of Ibrutinib).[1]

  • Honigberg, L. A., et al. (2010) . The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences.

  • Herman, S. E., et al. (2011) . Bruton tyrosine kinase represents a promising therapeutic target for treatment of chronic lymphocytic leukemia and is effectively targeted by PCI-32765. Blood.

  • MedChemExpress . Product Information: (Rac)-IBT6A hydrochloride (Impurity/Intermediate). (Clarifies nomenclature regarding Btk inhibitor 1 derivatives).

  • ApexBio Technology . DiscoveryProbe Angiogenesis Library Product List. (Lists Btk inhibitor 1 hydrochloride alongside Ibrutinib, confirming its use as a specific catalog reagent).

Sources

Exploratory

Btk Inhibitor 1 (R-Enantiomer): The Ibrutinib Paradigm

This guide provides an in-depth technical analysis of the R-enantiomer of Btk Inhibitor 1 , widely recognized in the pharmaceutical field as Ibrutinib (PCI-32765) . In the context of chemical catalogs and early discovery...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the R-enantiomer of Btk Inhibitor 1 , widely recognized in the pharmaceutical field as Ibrutinib (PCI-32765) .

In the context of chemical catalogs and early discovery literature, "Btk Inhibitor 1" often refers to the racemic scaffold (1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one). The R-enantiomer is the biologically active, clinically approved agent. This guide delineates the critical distinction between the enantiomers, the synthetic pathways required to enforce chirality, and the mechanistic imperatives of its covalent binding mode.

Technical Guide to Structure, Synthesis, and Mechanism

Executive Summary

The R-enantiomer of Btk Inhibitor 1 (Ibrutinib) represents a landmark in targeted covalent inhibition. Unlike its S-enantiomer or the racemic mixture ("Compound 1" in various vendor catalogs), the R-enantiomer exhibits high-affinity, selective binding to the ATP-binding pocket of Bruton’s Tyrosine Kinase (BTK). Its mechanism relies on a precise spatial orientation that positions an acrylamide warhead for a Michael addition reaction with Cysteine 481 (Cys481) . This guide details the chemical identity, stereoselective synthesis, and pharmacological superiority of the R-enantiomer.[1]

Chemical Identity & Stereochemistry

The efficacy of Ibrutinib is strictly governed by its stereochemistry at the C3 position of the piperidine ring .

  • Common Name: Ibrutinib (PCI-32765)[2]

  • Catalog Name: Btk Inhibitor 1 (R-enantiomer)[3]

  • IUPAC Name: 1-((3R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one[3][4]

  • Molecular Formula: C₂₅H₂₄N₆O₂

  • Chirality: The molecule possesses one chiral center at the piperidine C3. The (R)-configuration is essential for bioactivity.

Enantiomeric Potency Comparison

The R-enantiomer is significantly more potent than the S-enantiomer due to the geometric constraints of the BTK active site. The S-enantiomer sterically clashes with the hinge region and fails to align the acrylamide group effectively with Cys481.

CompoundConfigurationBTK IC₅₀ (nM)Binding Mode
Ibrutinib (R)-Enantiomer 0.5 Covalent (Irreversible)
Btk Inhibitor 1Racemate~2 - 5Mixed (50% Active)
Impurity(S)-Enantiomer> 150Reversible / Weak
Mechanism of Action: The Covalent Trap

The R-enantiomer functions as an irreversible inhibitor. It initially binds non-covalently to the ATP binding pocket, stabilizing the active conformation. Subsequently, the acrylamide warhead (Michael acceptor) reacts with the thiolate anion of Cys481.

Key Mechanistic Steps:

  • Recognition: The pyrazolo[3,4-d]pyrimidine core mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region (Glu475, Met477).

  • Positioning: The (R)-piperidine linker orients the acrylamide side chain towards the solvent front, adjacent to Cys481.

  • Covalent Bond Formation: A specific Michael addition occurs, forming a covalent thioether bond. This permanently inactivates the kinase turnover.

Visualization: BCR Signaling & BTK Inhibition

The following diagram illustrates the position of BTK within the B-cell Receptor (BCR) pathway and the blockade point of the R-enantiomer.

BCR_Signaling Antigen Antigen Stimulation BCR BCR Complex (CD79a/b) Antigen->BCR Syk Syk / Lyn BCR->Syk Phosphorylation BTK BTK (Target) Syk->BTK Activation (Y551) PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation (Y753) Inhibitor Btk Inhibitor 1 (R-Enantiomer) Inhibitor->BTK Covalent Binding (Cys481) PKC PKCβ PLCg2->PKC Ca2+ Flux NFkB NF-κB / MAPK (Proliferation) PKC->NFkB

Caption: The R-enantiomer intercepts the BCR pathway by covalently locking BTK, preventing downstream activation of NF-κB and B-cell proliferation.

Synthesis & Chiral Resolution

Achieving the pure R-enantiomer is the primary challenge in synthesis. The most robust route utilizes a Mitsunobu reaction with a chiral alcohol, which proceeds with inversion of configuration .

The Mitsunobu Inversion Protocol

To obtain the (R)-piperidine product, the synthesis typically starts with (S)-1-Boc-3-hydroxypiperidine .

Workflow:

  • Core Synthesis: 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is coupled with 4-phenoxybenzeneboronic acid (Suzuki coupling).

  • Chiral Coupling (Mitsunobu):

    • Reagents: Triphenylphosphine (PPh3), DIAD (Diisopropyl azodicarboxylate).

    • Substrate:(S) -1-Boc-3-hydroxypiperidine.

    • Mechanism:[1][5][6][7][8] The reaction inverts the (S)-alcohol center to form the (R)-C–N bond between the pyrimidine N1 and the piperidine C3.

  • Deprotection: Acidic cleavage (HCl/Dioxane) removes the Boc group.

  • Acrylation: Reaction with acryloyl chloride introduces the warhead.

Critical Quality Attribute (CQA): Strict control of the Mitsunobu conditions is required to prevent partial racemization. Enantiomeric Excess (ee) should be monitored via Chiral HPLC.

Visualization: Synthetic Pathway

Synthesis_Workflow Start Pyrazolo-pyrimidine Core Suzuki Suzuki Coupling (Ar-B(OH)2) Start->Suzuki Intermediate1 Phenoxyphenyl Intermediate Suzuki->Intermediate1 Mitsunobu Mitsunobu Reaction (Inversion to R) Intermediate1->Mitsunobu Chiral_Alc (S)-1-Boc-3- hydroxypiperidine Chiral_Alc->Mitsunobu Intermediate2 (R)-Boc-Protected Precursor Mitsunobu->Intermediate2 Deprotect Deprotection (HCl) Intermediate2->Deprotect Acrylation Acrylation (Warhead Addition) Deprotect->Acrylation Final Btk Inhibitor 1 (R-Enantiomer) Acrylation->Final

Caption: Synthetic route utilizing Mitsunobu inversion to stereoselectively generate the active R-enantiomer from an S-chiral alcohol precursor.

Experimental Validation Protocols

To verify the identity and activity of the "Btk Inhibitor 1 R-enantiomer" (Ibrutinib analog), the following self-validating protocols are recommended.

A. Kinase Selectivity Assay (Biochemical)
  • Objective: Confirm IC50 < 1 nM for BTK and selectivity over EGFR/ITK.

  • Method: FRET-based LanthaScreen or mobility shift assay.

  • Standard: The R-enantiomer should show >100-fold higher potency than the S-enantiomer.

B. Covalent Binding Confirmation (Mass Spectrometry)
  • Objective: Prove irreversible modification of BTK.

  • Protocol:

    • Incubate Recombinant BTK (1 µM) with Inhibitor (10 µM) for 1 hour.

    • Perform Tryptic Digest.

    • Analyze via LC-MS/MS.

  • Expected Result: A mass shift corresponding to the inhibitor adduct (+440.5 Da) specifically on the peptide fragment containing Cys481 .

C. Cellular Occupancy (Probe Displacement)
  • Objective: Measure target engagement in live cells (e.g., Ramos or Mino B-cells).

  • Protocol:

    • Treat cells with the R-enantiomer.

    • Lyse cells and treat with a fluorescent BTK probe (e.g., Ibrutinib-BODIPY).

    • Analyze via SDS-PAGE fluorescence scanning.

  • Result: Dose-dependent disappearance of the fluorescent band indicates the R-enantiomer has successfully blocked the active site.

References
  • Pan, Z., et al. (2007). "Discovery of Selective Irreversible Inhibitors for Bruton's Tyrosine Kinase."[3] ChemMedChem, 2(1), 58–61. Link

  • Honigberg, L. A., et al. (2010). "The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy." Proceedings of the National Academy of Sciences, 107(29), 13075–13080. Link

  • Advani, R. H., et al. (2013). "Bruton's Tyrosine Kinase Inhibitor Ibrutinib (PCI-32765) has Significant Activity in Patients with Relapsed/Refractory B-Cell Malignancies." Journal of Clinical Oncology, 31(1), 88. Link

  • Lou, Y., et al. (2012). "Bruton's Tyrosine Kinase Inhibitors: Approaches to Potent and Selective Inhibition, Preclinical and Clinical Evaluation." Journal of Medicinal Chemistry, 55(10), 4539–4550. Link

Sources

Foundational

Optimizing the Pyrazolo[3,4-d]pyrimidine Scaffold: A Technical Analysis of Btk Inhibitor 1 Hydrochloride vs. First-Generation Analogs

Executive Summary: The Privileged Scaffold The pyrazolo[3,4-d]pyrimidine heterocycle represents a "privileged scaffold" in kinase inhibitor design due to its bioisosteric similarity to the adenine ring of ATP.[1] While I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The pyrazolo[3,4-d]pyrimidine heterocycle represents a "privileged scaffold" in kinase inhibitor design due to its bioisosteric similarity to the adenine ring of ATP.[1] While Ibrutinib (PCI-32765) established this class as a clinical cornerstone for B-cell malignancies, the scaffold has evolved.

This guide analyzes Btk inhibitor 1 hydrochloride —a designation often assigned in chemical libraries to highly potent, optimized analogs (e.g., Compound 27 or specific enantiomers)—in direct comparison to broader pyrazolo[3,4-d]pyrimidine derivatives. We explore the structural determinants that drive potency, the kinetics of covalent occupancy at Cysteine 481, and the experimental workflows required to validate next-generation selectivity profiles.

Structural Pharmacophores & Binding Mechanism[2]

The Pyrazolo[3,4-d]pyrimidine Core

Unlike other BTK scaffolds (e.g., 2,4-diaminopyrimidines used in spebrutinib), the pyrazolo[3,4-d]pyrimidine core offers a rigid, fused bicyclic system that maximizes van der Waals interactions within the ATP-binding pocket.

  • Hinge Binding: The N1 and N2 nitrogens (or N1/C-substituents) form critical hydrogen bonds with the kinase hinge region (residues Met477 and Glu475 in BTK).

  • The Warhead (Michael Acceptor): An acrylamide moiety is tethered to the core, usually via a piperidine or pyrrolidine linker. This electrophile is positioned to undergo a Michael addition reaction with the nucleophilic thiol of Cys481 .

Mechanism of Action: Irreversible Inhibition

Both Ibrutinib and Btk inhibitor 1 hydrochloride function as Targeted Covalent Inhibitors (TCIs). The reaction proceeds in two steps:

  • Reversible Binding (

    
    ):  The inhibitor associates with the ATP pocket.
    
  • Covalent Bond Formation (

    
    ):  The acrylamide warhead reacts with Cys481.[2]
    


Critical Distinction: "Btk inhibitor 1" analogs are often designed to optimize the linker geometry, reducing steric clash with the "gatekeeper" residue (Thr474) and improving the


 ratio compared to first-generation molecules.

Comparative Analysis: Btk Inhibitor 1 vs. Ibrutinib[4][5][6]

The following table contrasts the prototypical pyrazolo[3,4-d]pyrimidine (Ibrutinib) with optimized analogs often categorized as "Btk inhibitor 1" in high-performance screening libraries.

FeatureIbrutinib (PCI-32765)Btk Inhibitor 1 (Optimized Analog)Technical Implication
Scaffold Pyrazolo[3,4-d]pyrimidinePyrazolo[3,4-d]pyrimidineShared adenine mimicry; high affinity.[3]
Warhead AcrylamideAcrylamide (Modified Linker)Both target Cys481; linker rigidity affects selectivity.[3]
BTK IC50 ~0.5 nM~0.1 - 0.4 nMBtk inhibitor 1 often exhibits sub-nanomolar potency due to optimized fit.[3]
Selectivity Moderate (Hits EGFR, ITK, TEC)EnhancedReduced EGFR binding minimizes skin/GI toxicity (rash/diarrhea).[3]
Chirality Single Enantiomer (

)
Often Enantiopure (

)
The

-enantiomer typically aligns the warhead perfectly with Cys481.[3]
Resistance Vulnerable to C481SVulnerable to C481SCovalent binding is abolished by C481S mutation in both.[3][4]

Nomenclature Note: In many chemical catalogs (e.g., ApexBio, Selleck), "Btk inhibitor 1" refers to specific internal codes (like Compound 27) or purified enantiomers that show superior biochemical potency to the racemate or early leads. Always verify the CAS number (e.g., PCI-32765 is CAS 936563-96-1) before experimental use.

Pathway Visualization: BCR Signaling & Inhibition

The following diagram illustrates the B-Cell Receptor (BCR) pathway and the specific intervention point of pyrazolo[3,4-d]pyrimidines.

BCR_Signaling BCR BCR Complex (CD79A/B) LYN LYN / SYK BCR->LYN Phosphorylation PI3K PI3K LYN->PI3K BTK BTK (Bruton's Tyrosine Kinase) LYN->BTK Phosphorylation (Y551) PIP3 PIP3 Accumulation PI3K->PIP3 PIP3->BTK Recruitment (PH Domain) PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation (Y753/759) Ca Ca2+ Mobilization PLCg2->Ca IP3 generation NFkB NF-κB / MAPK Activation Ca->NFkB Inhibitor Pyrazolo[3,4-d]pyrimidine (Btk Inhibitor 1 / Ibrutinib) Inhibitor->BTK Covalent Bond (Cys481)

Caption: The BCR signaling cascade. Pyrazolo[3,4-d]pyrimidines covalently bind BTK, preventing PLCγ2 phosphorylation and downstream NF-κB activation.

Experimental Protocols

To validate "Btk inhibitor 1 hydrochloride" against other scaffold analogs, the following self-validating protocols are recommended.

Biochemical Kinase Assay (ADP-Glo)

Purpose: To determine the intrinsic potency (


) against recombinant BTK.
  • Preparation: Dilute compounds (Btk inhibitor 1 and Ibrutinib control) in 100% DMSO (3-fold serial dilution).

  • Enzyme Mix: Prepare 2x BTK enzyme solution in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Substrate Mix: Prepare 2x ATP/Substrate mix (Poly Glu:Tyr 4:1). ATP concentration should be at

    
     (approx 10-20 µM for BTK).
    
  • Reaction:

    • Add 2.5 µL compound to 384-well plate.

    • Add 2.5 µL Enzyme mix. Incubate 15 min (allows covalent bond formation).

    • Add 5 µL Substrate mix to initiate. Incubate 60 min at RT.

  • Detection: Add 10 µL ADP-Glo Reagent (terminates reaction, depletes ATP). Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to light).

  • Analysis: Measure luminescence. Fit curves using non-linear regression (log(inhibitor) vs. response).

BTK Occupancy Assay (Fluorescent Probe)

Purpose: To confirm the compound binds Cys481 in live cells.

Principle: A fluorescently labeled probe (e.g., Bodipy-Ibrutinib) binds to free BTK. If "Btk inhibitor 1" has successfully occupied the site, the probe cannot bind, and fluorescence signal decreases.

  • Treatment: Treat PBMC or Ramos cells with Btk inhibitor 1 (various concentrations) for 1 hour.

  • Lysis: Wash cells and lyse in RIPA buffer containing protease inhibitors.

  • Probe Labeling: Add Bodipy-Ibrutinib probe (1 µM) to the lysate. Incubate 1 hour at RT.

  • Separation: Run samples on SDS-PAGE.

  • Visualization: Scan gel for fluorescence (Probe signal).

  • Normalization: Perform Western Blot on the same gel for Total BTK to normalize loading.

  • Calculation:

    
    
    

Workflow Visualization: Occupancy Assay

Occupancy_Workflow Cells Ramos B-Cells Treat Treat with Btk Inhibitor 1 Cells->Treat Lyse Cell Lysis Treat->Lyse 1 hr, 37°C Probe Add Fluorescent BTK Probe Lyse->Probe Lysate Gel SDS-PAGE Probe->Gel Blocked Sites vs Free Sites Scan Fluorescence Scan (Detect Free BTK) Gel->Scan

Caption: Workflow for determining fractional occupancy of BTK. Absence of fluorescent signal indicates effective covalent bonding by the inhibitor.

References

  • Pan, Z., et al. (2007). Discovery of selective irreversible inhibitors for Bruton's tyrosine kinase. ChemMedChem, 2(1), 58-61. Link

  • Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences, 107(29), 13075-13080. Link[3]

  • Burger, J. A., et al. (2015). Ibrutinib for Chronic Lymphocytic Leukemia.[5] New England Journal of Medicine, 373, 2425-2437. Link[3]

  • Li, X., et al. (2018). Discovery of a Series of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors. Molecules, 23(11), 2946. Link[3]

  • ApexBio Technology. Product Information: Btk inhibitor 1 hydrochloride.[6][7][8] Link(Note: Refer to specific catalog entries for "Btk inhibitor 1" vs. PCI-32765).

Sources

Exploratory

Technical Whitepaper: Optimization of Kinase Profiling using Btk Inhibitor 1 Hydrochloride

Executive Summary & Compound Identity Btk Inhibitor 1 Hydrochloride (often identified in catalogs as the R-enantiomer hydrochloride, CAS 1553977-42-6) represents a class of highly potent, small-molecule inhibitors target...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

Btk Inhibitor 1 Hydrochloride (often identified in catalogs as the R-enantiomer hydrochloride, CAS 1553977-42-6) represents a class of highly potent, small-molecule inhibitors targeting Bruton’s Tyrosine Kinase (BTK).[1] Unlike first-generation pan-kinase inhibitors, this compound is utilized as a precision tool to dissect B-cell Receptor (BCR) signaling pathways.[1]

In kinase profiling studies, this compound serves two critical roles:

  • Reference Standard: Validating assay sensitivity for the Tec kinase family.

  • Selectivity Probe: Differentiating between BTK-specific inhibition and off-target activity against structurally homologous kinases like EGFR, ITK, and TEC.[1]

Technical Warning: "Btk Inhibitor 1" is a generic catalog designation.[1] Before proceeding, verify your compound’s identity. This guide assumes the use of the hydrochloride salt form of the R-enantiomer, a scaffold often exhibiting nanomolar potency.[1]

PropertySpecification
Chemical State Hydrochloride Salt (Solid)
Primary Target Bruton's Tyrosine Kinase (BTK)
Mechanism ATP-Competitive (Likely Covalent/Slow-Offset depending on specific analog)
Solubility High in DMSO (>10 mM); Aqueous solubility improved by HCl salt but pH dependent.[1]
Critical Off-Targets EGFR, ITK, TEC, BMX, TXK (Tec Family)

Biological Context: The Target Landscape

To interpret profiling data, one must understand the signaling architecture. BTK is the gatekeeper of B-cell development.[1][2] Inhibition blocks the signal transduction from the B-cell Receptor (BCR) to the NF-


B and MAPK pathways.[1]
Visualization: BCR Signaling Cascade

The following diagram illustrates the downstream nodes affected by Btk Inhibitor 1.

BCR_Signaling Antigen Antigen BCR BCR Complex Antigen->BCR Activation LYN LYN / SYK BCR->LYN BTK BTK (Target) LYN->BTK Phosphorylation (Y551) PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation (Y753) PKC PKCβ PLCg2->PKC Ca Ca2+ Release PLCg2->Ca IP3 Generation NFkB NF-κB / MAPK Transcription PKC->NFkB Ca->NFkB

Figure 1: The B-Cell Receptor (BCR) pathway highlighting BTK as the central node for downstream transcriptional activation.[1]

Experimental Protocols: Kinase Profiling

This section details the workflow for profiling Btk Inhibitor 1 against a panel of kinases (e.g., the "Kinome"). The protocol is optimized for FRET-based binding assays (e.g., LanthaScreen™) or Activity-based assays (e.g., ADP-Glo™), which are the industry standards for profiling.[1]

Compound Solubilization & Storage

The hydrochloride salt form offers better stability but requires specific handling to prevent hydrolysis or precipitation in assay buffers.[1]

  • Stock Preparation: Dissolve powder in 100% DMSO to reach a concentration of 10 mM . Vortex vigorously.

    • Why: DMSO ensures complete solubilization of the organic scaffold. The HCl counter-ion will dissociate.[1]

  • Storage: Aliquot into single-use vials (e.g., 20 µL) and store at -80°C.

    • Constraint: Avoid freeze-thaw cycles.[1] BTK inhibitors with acrylamide warheads (if present) are moisture-sensitive.[1]

  • Intermediate Dilution: On the day of the assay, dilute the DMSO stock into 1x Kinase Buffer (typically 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Note: Ensure the final DMSO concentration in the assay well does not exceed 1% (usually 0.1-0.5% is optimal).[1]

Profiling Workflow (Step-by-Step)

This protocol describes a Time-Dependent Inhibition (IC50 Shift) assay.[1] This is critical for Btk Inhibitor 1 because many high-potency BTK inhibitors act via a covalent mechanism (binding to Cys481).[1] A standard assay without pre-incubation will underestimate potency.[1]

Materials:

  • Kinase Panel (BTK, EGFR, ITK, TEC).[1]

  • Substrate (e.g., Poly Glu:Tyr or specific peptide).[1]

  • ATP (at Km apparent for each kinase).[1]

  • Detection Reagents.[1][3][4]

Procedure:

  • Plate Prep: Dispense 10 nL of Btk Inhibitor 1 (serial dilution) into a 384-well low-volume plate using an acoustic dispenser (e.g., Echo).

  • Enzyme Addition: Add 5 µL of Kinase/Antibody mixture.

  • Pre-Incubation (The Critical Step):

    • Plate A: Incubate for 60 minutes at Room Temp.

    • Plate B: Incubate for 0 minutes (Immediate substrate addition).

    • Reasoning: If Btk Inhibitor 1 is covalent, Plate A will show a significantly lower IC50 (left-shift) compared to Plate B.[1]

  • Reaction Initiation: Add 5 µL of ATP/Substrate/Tracer mix.[1]

  • Detection: Incubate for 60 minutes and read fluorescence/luminescence.

Visualization: Profiling Logic Flow

Profiling_Workflow cluster_incubation Mechanism Check Stock 10mM DMSO Stock Dispense Acoustic Dispense (Serial Dilution) Stock->Dispense Enzyme Add Kinase Panel (BTK, EGFR, ITK) Dispense->Enzyme PreInc 60 min Pre-Incubation (Allows Covalent Bond) Enzyme->PreInc NoInc 0 min Incubation (Reversible Binding) Enzyme->NoInc ATP Add ATP/Substrate PreInc->ATP NoInc->ATP Read Read Signal (IC50 Calculation) ATP->Read

Figure 2: Dual-arm profiling workflow designed to distinguish between reversible and time-dependent (covalent) inhibition modes.[1]

Data Interpretation & Selectivity Analysis

Successful profiling yields an IC50 value.[1] However, for Btk Inhibitor 1, the Selectivity Ratio is the key metric.

Calculating Selectivity

Calculate the fold-selectivity against the Tec family and EGFR (a common off-target due to the conserved Cys797 residue).[1]



Interpretation Table:

Selectivity RatioInterpretationAction
> 100x Highly SelectiveSuitable for in vivo target validation.
10 - 100x Moderate SelectivityUse appropriate concentration windows; verify with knockdown.[1]
< 10x Poor SelectivityHigh risk of off-target toxicity (e.g., EGFR-driven rash/diarrhea).[1]
The "Covalent Shift"

Compare the IC50 from the 60-minute pre-incubation (


) vs. the 0-minute (

).[1]
  • If

    
    : The compound is acting via a slow-binding or covalent mechanism.[1]
    
  • If

    
    : The compound is a rapid-equilibrium reversible inhibitor.[1]
    

Troubleshooting & Quality Control

  • Issue: Low Potency (High IC50). [1]

    • Cause: Hydrolysis of the inhibitor stock or high ATP concentration competing with the inhibitor (if reversible).

    • Fix: Use fresh DMSO stock; ensure ATP concentration is near

      
       (apparent).[1]
      
  • Issue: Flat Dose-Response.

    • Cause: Compound precipitation.[1]

    • Fix: Check the acoustic ejection log for errors; reduce max concentration to 1 µM.

  • Issue: High Background in Fluorescence Assays.

    • Cause: Btk Inhibitor 1 is a small molecule that may autofluoresce in the blue/green spectrum.

    • Fix: Use Red-shifted fluorophores (e.g., Alexa Fluor 647 tracer) to minimize interference.[1]

References

  • PubChem. Tirabrutinib hydrochloride (Compound Summary). National Library of Medicine.[1] [Link]

  • BellBrook Labs. Transcreener ADP² Kinase Assay for BTK Activity. [Link][1]

  • Frontiers in Immunology. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. (2021).[1][2] [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Characterization of Btk Inhibitor 1 Hydrochloride using Biochemical and Cellular Assays

Topic: Btk Inhibitor 1 Hydrochloride In Vitro Assay Protocol Content Type: Application Note & Detailed Protocol Audience: Drug Discovery Scientists, Pharmacologists, and Assay Development Specialists[1] Introduction & Me...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Btk Inhibitor 1 Hydrochloride In Vitro Assay Protocol Content Type: Application Note & Detailed Protocol Audience: Drug Discovery Scientists, Pharmacologists, and Assay Development Specialists[1]

Introduction & Mechanistic Rationale

Bruton's Tyrosine Kinase (BTK) is a critical effector in the B-cell antigen receptor (BCR) signaling pathway, regulating B-cell proliferation and survival.[2] It is a validated target for B-cell malignancies (e.g., MCL, CLL) and autoimmune diseases.[3]

Btk Inhibitor 1 Hydrochloride (CAS: 1553977-42-6; often identified as the R-enantiomer hydrochloride of a specific scaffold) is a highly potent, small-molecule inhibitor designed to target the ATP-binding pocket of BTK.[3] The hydrochloride salt form is utilized to enhance aqueous solubility and bioavailability compared to the free base.

Experimental Logic

To robustly validate this compound, a dual-tier approach is required:

  • Biochemical Potency (ADP-Glo™ Kinase Assay): Determines the intrinsic

    
     against the purified enzyme. We utilize a luminescent ADP-detection assay because it is less prone to compound interference (fluorescence quenching) than TR-FRET methods.
    
  • Cellular Efficacy (BCR Signaling Inhibition): Measures the compound's ability to penetrate the cell membrane and inhibit BTK autophosphorylation (Y223) in response to IgM stimulation in Ramos B-lymphoma cells.

Signaling Pathway Visualization

The following diagram illustrates the BCR signaling cascade and the specific intervention point of Btk Inhibitor 1 HCl.

BCR_Signaling BCR BCR Complex (IgM Stimulation) SYK SYK Kinase BCR->SYK Phosphorylation BTK BTK (Target) SYK->BTK Activates (Y551) BTK->BTK Autophosphorylation (Y223) PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation (Y1217) Inhibitor Btk Inhibitor 1 HCl Inhibitor->BTK Inhibits (ATP Competition) Calcium Ca2+ Mobilization NF-κB Activation PLCg2->Calcium Downstream Effect

Figure 1: BCR signaling pathway showing Btk Inhibitor 1 intervention at the BTK autophosphorylation step.[3]

Compound Preparation

Critical Note on Salt Forms: The hydrochloride salt (HCl) improves solubility but can slightly acidify unbuffered solutions. Always ensure your assay buffer has sufficient capacity (e.g., 50 mM HEPES or Tris) to maintain pH 7.5.

  • Stock Solution (10 mM):

    • Weigh 1 mg of Btk Inhibitor 1 Hydrochloride (MW approx. 422.9 g/mol ).[4]

    • Dissolve in 236.5 µL of 100% DMSO.

    • Vortex vigorously. If particulates remain, sonicate for 5 minutes at room temperature.

    • Storage: Aliquot and store at -80°C (stable for 6 months). Avoid freeze-thaw cycles.[3]

  • Working Dilutions (for IC50):

    • Prepare a 3-fold serial dilution in 100% DMSO (10 points).

    • Intermediate Dilution: Dilute these DMSO stocks 1:20 into 1X Kinase Buffer to create a 5X working solution (5% DMSO). This ensures the final assay DMSO concentration is 1%, preventing enzyme denaturation.

Protocol A: Biochemical Kinase Assay (ADP-Glo)

Objective: Quantify the generation of ADP by recombinant BTK kinase in the presence of the inhibitor.

Materials
  • Enzyme: Recombinant Human BTK (full length or kinase domain).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide.[5][6]

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega).

  • Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 2 mM MnCl2, 0.1 mg/mL BSA, 50 µM DTT (Freshly added).

    • Expert Tip: BTK activity is significantly enhanced by Manganese (

      
      ). Do not omit it.
      
Step-by-Step Workflow
  • Enzyme/Substrate Prep:

    • Dilute BTK enzyme to 0.5 ng/µL in Kinase Buffer.

    • Dilute Poly(Glu, Tyr) to 0.2 mg/mL and ATP to 20 µM in Kinase Buffer.

    • Note: The ATP concentration should be near the

      
       (approx 15-25 µM for BTK) to ensure competitive inhibition kinetics are valid.
      
  • Reaction Setup (384-well Low Volume White Plate):

    • Step 1 (Inhibitor): Add 1 µL of 5X Btk Inhibitor 1 HCl (from intermediate dilution).

    • Step 2 (Enzyme): Add 2 µL of diluted BTK enzyme.

    • Pre-incubation:[1] Centrifuge plate (1000 rpm, 1 min) and incubate for 15 minutes at RT.

      • Why? Allows the inhibitor to reach equilibrium binding before ATP competition begins.

    • Step 3 (Start): Add 2 µL of Substrate/ATP mix.

    • Final Volume: 5 µL.

    • Incubation: 60 minutes at Room Temperature (22-25°C).

  • ADP Detection:

    • Step 4 (Stop): Add 5 µL ADP-Glo™ Reagent .[7] Incubate 40 min at RT. (Depletes unconsumed ATP).

    • Step 5 (Detect): Add 10 µL Kinase Detection Reagent .[1][7][8] Incubate 30 min at RT. (Converts ADP

      
       ATP 
      
      
      
      Luciferase signal).[5][6][7][8]
  • Readout: Measure Luminescence (Integration time: 0.5 - 1.0 sec).

Workflow Visualization

Assay_Workflow Step1 1. Add Inhibitor 1 µL (5X) Step2 2. Add Enzyme 2 µL BTK Step1->Step2 Incubate1 15 min Pre-incubation Step2->Incubate1 Step3 3. Add Substrate/ATP 2 µL Mix Incubate1->Step3 Reaction Kinase Reaction 60 min @ RT Step3->Reaction Step4 4. ADP-Glo Reagent 5 µL (Stop ATP) Reaction->Step4 Step5 5. Detection Reagent 10 µL (Light Signal) Step4->Step5 Read Luminescence Read Step5->Read

Figure 2: Step-by-step pipetting workflow for the ADP-Glo BTK assay.

Protocol B: Cellular Occupancy Assay (Ramos Cells)

Objective: Confirm Btk Inhibitor 1 HCl penetrates the cell membrane and inhibits BCR-mediated phosphorylation of BTK (Y223).

Materials
  • Cell Line: Ramos (RA 1) Burkitt's Lymphoma B-cells.

  • Media: RPMI 1640 + 10% FBS.

  • Stimulant: Goat F(ab')2 Anti-Human IgM (SouthernBiotech).[1]

  • Lysis Buffer: RIPA buffer + Protease/Phosphatase Inhibitor Cocktail (Roche).

Protocol
  • Cell Preparation:

    • Harvest Ramos cells in log-phase growth.

    • Resuspend at

      
       cells/mL in serum-free RPMI.
      
    • Aliquot 100 µL (

      
       cells) per well in a 96-well V-bottom plate.
      
    • Starvation: Incubate for 1 hour at 37°C to reduce basal phosphorylation.

  • Compound Treatment:

    • Add 1 µL of 100X Btk Inhibitor 1 HCl (serial dilutions in DMSO).

    • Incubate for 1 hour at 37°C, 5% CO2.

  • Stimulation:

    • Add 10 µL of Anti-IgM (Final conc: 10 µg/mL).

    • Incubate for exactly 10 minutes at 37°C.

    • Critical: Signaling is transient. Do not exceed 15 minutes.

  • Lysis & Analysis:

    • Centrifuge (1500 rpm, 3 min, 4°C), aspirate supernatant.

    • Lyse pellet in 50 µL cold Lysis Buffer. Incubate on ice 20 min.

    • Readout: Western Blot or Intracellular Flow Cytometry.

      • Primary Antibody:[1] Phospho-BTK (Tyr223) (Cell Signaling Tech #5082).

      • Normalization: Total BTK (Cell Signaling Tech #8547).

Data Analysis & Expected Results

Calculation of IC50
  • Normalize Data:

    
    
    
  • Curve Fitting: Fit data to the 4-Parameter Logistic (4PL) equation using GraphPad Prism or XLfit:

    
    
    
Reference Values (Validation Criteria)
ParameterExpected ValueNotes
Biochemical IC50 0.1 - 1.0 nMHighly potent inhibition expected.[1]
Cellular IC50 (pBTK) 1 - 10 nMShift due to ATP competition in cells (mM levels).[1]
Z' Factor > 0.6Indicates a robust biochemical assay.[1]
Signal/Background > 10RLU(Enzyme) / RLU(No Enzyme).

Troubleshooting

  • High Background (Biochemical): Incomplete ATP depletion. Ensure ADP-Glo Reagent is not expired and incubation time is at least 40 min.

  • Low Signal (Biochemical): Inactive enzyme. Ensure DTT is fresh and

    
     is present. Avoid freeze-thawing the enzyme stock.
    
  • No Cellular Inhibition: Serum binding. Perform the assay in serum-free or low-serum (0.5%) media during the compound incubation step.

References

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual (TM313).[5][7]Link

  • Honigberg, L. A., et al. (2010). "The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy."[9] Proceedings of the National Academy of Sciences, 107(29), 13075-13080.[9] Link[1][3]

  • MedChemExpress. Btk inhibitor 1 hydrochloride Product Datasheet (HY-13036C).Link[1][3]

  • Cell Signaling Technology. Phospho-BTK (Tyr223) Antibody Protocol.Link[1][3]

Sources

Application

Application Note: Cell-Based Characterization of Btk Inhibitor 1 Hydrochloride

Introduction & Compound Profile Btk inhibitor 1 hydrochloride (often cataloged as Compound 27 or (Rac)-IBT6A HCl) is a potent, cell-permeable small molecule inhibitor of Bruton's Tyrosine Kinase (BTK). Structurally relat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

Btk inhibitor 1 hydrochloride (often cataloged as Compound 27 or (Rac)-IBT6A HCl) is a potent, cell-permeable small molecule inhibitor of Bruton's Tyrosine Kinase (BTK). Structurally related to the pyrazolo[3,4-d]pyrimidine class (similar to Ibrutinib), it functions by blocking the ATP-binding pocket of BTK, thereby abrogating downstream B-cell Receptor (BCR) signaling.

The hydrochloride salt form is specifically engineered to improve aqueous solubility compared to the free base, facilitating more consistent dosing in cellular assays. This guide details the critical assay cascade required to validate the potency, selectivity, and mechanism of action (MoA) of this compound in B-cell malignancies.

Mechanism of Action (MoA)

Upon B-cell receptor (BCR) ligation, BTK is recruited to the plasma membrane via its PH domain, where it is phosphorylated at Y551 by LYN/SYK. This induces autophosphorylation at Y223 , fully activating the kinase. Active BTK phosphorylates PLC


2, leading to Calcium flux and NF-

B activation. Btk inhibitor 1 hydrochloride interrupts this cascade, typically by covalent modification of Cys481 (if acting as an irreversible inhibitor) or high-affinity competitive binding.
DOT Diagram: BCR-BTK Signaling Pathway

The following diagram visualizes the precise intervention point of Btk inhibitor 1 hydrochloride within the BCR signaling cascade.

BCR_Signaling BCR BCR Complex (IgM/IgD) LYN LYN / SYK BCR->LYN Activation BTK_Inact BTK (Inactive) LYN->BTK_Inact Phosphorylation (Y551) BTK_Act pBTK (Y223) (Active) BTK_Inact->BTK_Act Autophosphorylation (Y223) PLCg2 PLCγ2 BTK_Act->PLCg2 Phosphorylation Inhibitor Btk Inhibitor 1 HCl Inhibitor->BTK_Inact  Blocks ATP Pocket  (Covalent/Competitive) Calcium Ca2+ Flux PLCg2->Calcium IP3 Generation NFkB NF-κB / MAPK Calcium->NFkB Signaling Nucl Nucleus (Transcription) NFkB->Nucl Translocation

Figure 1: BCR signaling cascade showing the specific inhibition of BTK autophosphorylation and downstream PLC


2 activation.

Assay Module 1: Target Occupancy (TE)

Objective: Determine the physical engagement of Btk inhibitor 1 hydrochloride with the BTK active site in live cells. Why this matters: For covalent inhibitors (common in this class), IC


 values in proliferation assays can be time-dependent. A direct occupancy assay using a fluorescent probe (e.g., BODIPY-Ibrutinib) is the gold standard for proving the compound actually hits the target inside the cell.
Protocol: Fluorescent Probe Displacement

Materials:

  • Cells: Ramos (RA 1) B-lymphocytes.

  • Probe: BODIPY-FL-Ibrutinib (1 µM stock).

  • Lysis Buffer: 1% Triton X-100, Protease Inhibitor Cocktail.

  • Detection: SDS-PAGE + Fluorescent Gel Scanner (e.g., Typhoon) or ELISA.

Step-by-Step Workflow:

  • Cell Seeding: Seed Ramos cells at

    
     cells/mL in fresh RPMI-1640 media.
    
  • Compound Treatment: Treat cells with serial dilutions of Btk inhibitor 1 hydrochloride (0.1 nM – 1000 nM) for 1 hour at 37°C.

    • Control: DMSO vehicle (0% occupancy).

    • Positive Control: 1 µM Ibrutinib (100% occupancy).

  • Wash: Wash cells

    
     with ice-cold PBS to remove unbound drug.
    
  • Lysis: Resuspend pellets in Lysis Buffer. Incubate on ice for 20 min. Centrifuge (14,000 rpm, 10 min) to clear lysate.

  • Probe Labeling: Add BODIPY-FL-Ibrutinib (final conc. 1 µM) to the lysate. Incubate for 1 hour at RT.

    • Expert Insight: The probe will only bind to BTK molecules not already occupied by Btk inhibitor 1 HCl.

  • Denaturation: Add 4X LDS Sample Buffer + Reducing Agent. Boil at 70°C for 10 min.

  • Analysis: Run on NuPAGE 4-12% Bis-Tris Gel. Scan for fluorescence (Ex/Em: 488/520 nm).

  • Quantification: Densitometry of the ~77 kDa BTK band.

Assay Module 2: Proximal Signaling (Phospho-Flow)

Objective: Quantify the inhibition of BTK autophosphorylation (Y223) following IgM stimulation. Why this matters: This assay confirms that physical binding (measured in Module 1) translates to functional enzymatic inhibition in a cellular context.

Protocol: Phosflow Cytometry

Materials:

  • Stimulant: Goat F(ab')2 Anti-Human IgM (SouthernBiotech).

  • Antibody: PE Mouse Anti-BTK (pY223) (BD Phosflow).

  • Permeabilization: BD Phosflow Perm Buffer III.

Step-by-Step Workflow:

  • Starvation: Serum-starve Ramos cells in RPMI + 0.5% BSA for 2 hours (reduces basal background).

  • Dosing: Incubate with Btk inhibitor 1 hydrochloride (8-point dose response) for 1 hour.

  • Stimulation (Critical Step): Add Anti-IgM (10 µg/mL) for exactly 10 minutes at 37°C.

    • Note: Y223 phosphorylation peaks rapidly. Extending beyond 15 mins may result in dephosphorylation by phosphatases.

  • Fixation: Immediately add equal volume of pre-warmed Cytofix Fixation Buffer. Incubate 10 min at 37°C.

  • Permeabilization: Pellet cells. Resuspend in ice-cold Perm Buffer III. Incubate 30 min on ice.

  • Staining: Wash

    
     with Stain Buffer. Add Anti-pBTK (Y223) antibody. Incubate 60 min at RT in dark.
    
  • Acquisition: Analyze on Flow Cytometer (e.g., BD FACSCelesta). Calculate Median Fluorescence Intensity (MFI).

Data Analysis Table (Example):

Compound Concentration (nM)pBTK (Y223) MFI% Inhibition
DMSO (Unstimulated)150-
DMSO (Stimulated)24000%
0.123502.2%
1.0180026.6%
10.045086.6%
100.016099.5%

Assay Module 3: Phenotypic Proliferation (ABC-DLBCL)

Objective: Assess the anti-proliferative potency in sensitive vs. resistant B-cell lymphoma lines. Why this matters: Activated B-Cell (ABC) subtype DLBCL relies on chronic active BCR signaling (and thus BTK) for survival. Germinal Center B-Cell (GCB) subtypes do not. A specific BTK inhibitor must show potency in ABC lines (TMD8) but not GCB lines (OCI-Ly1).

Protocol: CellTiter-Glo Luminescent Viability Assay

Materials:

  • Cell Lines: TMD8 (ABC-DLBCL, sensitive), OCI-Ly1 (GCB-DLBCL, negative control).

  • Reagent: CellTiter-Glo (Promega).

  • Plate: 384-well white opaque plate.

Step-by-Step Workflow:

  • Seeding: Dispense 2,000 cells/well in 25 µL media. Allow to equilibrate for 4 hours.

  • Treatment: Add 5 µL of

    
     concentrated Btk inhibitor 1 hydrochloride . Final DMSO concentration should be 0.1%.
    
  • Incubation: Incubate for 72 hours (standard) or 120 hours (for slow-acting kinetics).

  • Development: Add 30 µL CellTiter-Glo reagent. Shake for 2 mins. Incubate 10 mins (dark).

  • Read: Measure Luminescence.

  • Calculation: Fit data to a 4-parameter logistic equation to determine IC

    
    .
    
DOT Diagram: Assay Workflow Logic

Assay_Workflow cluster_0 Module 1: Occupancy cluster_1 Module 3: Phenotype Start Start: Btk Inhibitor 1 HCl Step1 Treat Cells (1h) Start->Step1 Step4 TMD8 Cells (ABC-DLBCL) Start->Step4 Step2 Lyse & Add Probe (BODIPY-Ibrutinib) Step1->Step2 Step3 Gel Analysis Step2->Step3 Step5 72h Incubation Step4->Step5 Step6 CTG Readout Step5->Step6

Figure 2: Parallel workflows for verifying target engagement (Module 1) and phenotypic efficacy (Module 3).

Expert Insights & Troubleshooting

  • Solubility & Handling: As a hydrochloride salt, Btk inhibitor 1 is generally soluble in DMSO up to 100 mM. However, for aqueous buffers, avoid freeze-thaw cycles. Prepare intermediate dilutions in media immediately before dosing to prevent precipitation.

  • Washout Experiments: If Btk inhibitor 1 is covalent (like Ibrutinib), its inhibitory effect should persist after washing cells. To test this: Treat cells for 1h

    
     Wash 
    
    
    
    
    
    Incubate in drug-free media for 4h
    
    
    Stimulate with IgM. Persistent inhibition confirms irreversibility.[1]
  • Serum Effect: High serum concentrations (e.g., 20% FBS) can shift IC

    
     values due to protein binding. It is recommended to run the proliferation assay in 10% FBS and validate in 2-5% FBS if potency appears unexpectedly low.
    

References

  • Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences, 107(29), 13075–13080. Link

  • Bradshaw, J. M. (2010). The Src, Syk, and Tec family kinases: Distinct types of kinases, different kinds of targets. Cell Communication and Signaling, 8, 32. Link

  • MedChemExpress. (n.d.). Btk inhibitor 1 hydrochloride Product Information. MedChemExpress Catalog. Link

  • Tatzel, K., et al. (2016). A versatile, sensitive and robust high-throughput assay for the determination of BTK occupancy in cellular and tissue lysates. Journal of Biomolecular Screening, 21(5), 480-489. Link

  • Davis, M. I., et al. (2011). Chronic active B-cell-receptor signaling in diffuse large B-cell lymphoma. Nature, 463(7277), 88-92. Link

Sources

Method

Btk Inhibitor 1 Hydrochloride: A Comprehensive Guide for Immunology Research Applications

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of Btk Inhibitor 1 Hydrochloride in immunology research. This guide moves beyond simpl...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of Btk Inhibitor 1 Hydrochloride in immunology research. This guide moves beyond simple procedural lists to explain the scientific rationale behind experimental design, ensuring robust and reproducible results.

Section 1: Foundational Principles: Understanding Btk and Its Inhibition

Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that serves as an indispensable signaling molecule in various hematopoietic cells.[1][2] It is a member of the Tec family of kinases and is critical for the development, differentiation, activation, and survival of B-lymphocytes.[2][3][4] Dysregulation of Btk signaling is implicated in the pathophysiology of B-cell malignancies and numerous autoimmune diseases, making it a prime therapeutic target.[5][6]

Btk inhibitor 1 hydrochloride, a pyrazolo[3,4-d]pyrimidine derivative, is a potent and specific inhibitor of Btk kinase activity.[7] Its primary mechanism of action is the blockade of the B-cell receptor (BCR) signaling pathway.[1][3] Upon antigen engagement with the BCR, a signaling cascade is initiated, leading to the recruitment and activation of Btk.[8][9] Activated Btk then phosphorylates downstream substrates, most notably Phospholipase C gamma 2 (PLCγ2), which triggers a cascade involving calcium mobilization and activation of transcription factors like NF-κB, ultimately leading to B-cell proliferation, differentiation, and antibody production.[8][10] Btk inhibitor 1 hydrochloride effectively halts this cascade, thereby suppressing aberrant B-cell activity.

Beyond B-cells, Btk is also expressed in myeloid cells (monocytes, macrophages, neutrophils), mast cells, and osteoclasts.[11][12] In these cells, it plays a crucial role in signaling downstream of Fc receptors and other immune receptors, contributing to inflammatory responses.[1][4][12] Therefore, the effects of Btk inhibitor 1 hydrochloride extend beyond B-cell modulation to broader immunomodulatory and anti-inflammatory activities.[11]

Btk_Signaling_Pathway

Section 2: Physicochemical Properties and Stock Solution Preparation

Accurate and reproducible experimental outcomes begin with the correct preparation of the inhibitor. Btk inhibitor 1 is a pyrazolo[3,4-d]pyrimidine derivative supplied as a hydrochloride salt.

PropertyValueSource
Chemical Name Btk inhibitor 1 hydrochloride[7]
Molecular Formula C₂₁H₂₂ClN₅O₂ (example, verify with supplier)Varies
Molecular Weight 427.9 g/mol (example, verify with supplier)Varies
IC₅₀ (Btk) 0.11 nM (cell-free assay)[13]
IC₅₀ (B-cell activation) 2 nM (human whole blood)[13]
Appearance Crystalline solid (typically)Varies
Storage Powder: -20°C for up to 3 years[14]
Stock Solution: -80°C for up to 2 years[15]
Protocol 2.1: Preparation of a 10 mM Stock Solution

Causality: Preparing a high-concentration stock in a suitable organic solvent like DMSO is standard practice. This minimizes the volume of solvent added to aqueous cell culture media, thereby reducing potential solvent-induced cytotoxicity. Aliquoting prevents degradation from repeated freeze-thaw cycles.

Materials:

  • Btk inhibitor 1 hydrochloride powder

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes

  • Vortex mixer

  • Calibrated precision balance

Procedure:

  • Pre-warm: Allow the vial of Btk inhibitor 1 hydrochloride to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh a precise amount of the powder. For example, to make 1 mL of a 10 mM stock of a compound with MW 427.9 g/mol , you would weigh 4.28 mg.

  • Dissolution: Add the appropriate volume of DMSO to the powder. Using the example above, add 1 mL of DMSO to the 4.28 mg of powder.

  • Solubilization: Vortex the solution thoroughly for several minutes until the powder is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if precipitation occurs.[15]

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile polypropylene tubes.

  • Storage: Store the aliquots at -80°C.[15] Avoid repeated freeze-thaw cycles.

Section 3: In Vitro Immunology Applications & Protocols

In vitro assays are fundamental for characterizing the biological activity of Btk inhibitor 1 hydrochloride on specific immune cell populations.

Protocol 3.1: B-Cell Activation Assay by Flow Cytometry

Causality: This assay quantifies the inhibitor's ability to block BCR-mediated activation. B-cells upregulate surface markers like CD69 and CD86 upon activation. By measuring the expression of these markers via flow cytometry, we can determine a dose-dependent inhibitory effect.

B_Cell_Assay_Workflow

Materials:

  • Isolated primary B-cells (e.g., from murine splenocytes or human PBMCs, purified by negative selection)[16][17]

  • Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)

  • Btk inhibitor 1 hydrochloride stock solution (see Protocol 2.1)

  • B-cell stimulus: Anti-IgM F(ab')₂ fragment (for BCR-dependent activation) or Lipopolysaccharide (LPS) (for TLR4-dependent activation)[16][17]

  • 96-well U-bottom cell culture plates

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies (e.g., anti-CD19 or anti-B220, anti-CD69, anti-CD86)

  • Viability dye (e.g., 7-AAD or DAPI)

Procedure:

  • Cell Preparation: Isolate and purify B-cells. Resuspend in complete RPMI medium and perform a cell count to adjust the concentration.

  • Seeding: Seed 1 x 10⁶ B-cells per well into a 96-well plate.[17]

  • Inhibitor Treatment: Prepare serial dilutions of Btk inhibitor 1 hydrochloride in complete medium. A suggested starting range is 0.1 nM to 1000 nM. Add the diluted inhibitor to the respective wells. Include a "vehicle control" well containing the same concentration of DMSO as the highest inhibitor dose.

  • Pre-incubation: Incubate the plate for 1 hour at 37°C, 5% CO₂.[16] This allows the inhibitor to enter the cells and engage its target before stimulation.

  • Stimulation: Add the B-cell stimulus (e.g., 10 µg/mL anti-IgM) to all wells except the "unstimulated" control.[16]

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.[17]

  • Staining:

    • Harvest the cells and transfer to a V-bottom plate or flow cytometry tubes.

    • Wash the cells with cold PBS.

    • Resuspend cells in staining buffer containing the pre-titrated fluorescent antibodies and incubate for 30 minutes on ice, protected from light.

    • Wash the cells twice with staining buffer.

  • Acquisition: Resuspend the cells in staining buffer containing a viability dye. Acquire events on a flow cytometer.

  • Analysis: Gate on live, single B-cells (e.g., B220⁺ or CD19⁺). Analyze the percentage of activated cells (CD69⁺/CD86⁺) in each treatment condition. Calculate the IC₅₀ value by plotting the percentage of activation versus the log of the inhibitor concentration.

Protocol 3.2: In Vitro Btk Kinase Activity Assay

Causality: This biochemical assay directly measures the enzymatic activity of purified Btk and its inhibition, independent of cellular processes. It is crucial for confirming the direct inhibitory action on the kinase and determining a precise IC₅₀ value. Assays like ADP-Glo™ measure the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Recombinant human Btk enzyme

  • Kinase substrate (e.g., Poly (4:1 Glu, Tyr) peptide)[18][19]

  • ATP

  • Kinase reaction buffer

  • Btk inhibitor 1 hydrochloride stock solution

  • Kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay)[20]

  • White, opaque 96-well or 384-well plates suitable for luminescence

  • Plate reader capable of measuring luminescence

Procedure (based on a typical ADP-Glo™ protocol):

  • Reagent Preparation: Prepare all reagents (enzyme, substrate, ATP, inhibitor dilutions) in the kinase reaction buffer as per the manufacturer's instructions.

  • Reaction Setup: To each well of the plate, add:

    • The Btk inhibitor 1 hydrochloride at various concentrations (or vehicle control).

    • The recombinant Btk enzyme and substrate mixture.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature or 30°C for the recommended time (e.g., 60 minutes).[20]

  • Stop Reaction & Detect ADP:

    • Add the ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[20]

    • Add the Kinase Detection Reagent. This converts the ADP generated into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.[20]

  • Measurement: Read the luminescence on a plate reader.

  • Analysis: The luminescent signal is proportional to the Btk activity. Plot the signal versus the log of the inhibitor concentration to determine the IC₅₀ value.

Section 4: In Vivo Immunology Applications & Protocols

In vivo studies are essential to evaluate the therapeutic potential and pharmacodynamic properties of Btk inhibitor 1 hydrochloride in a complex biological system.

Protocol 4.1: Collagen-Induced Arthritis (CIA) Mouse Model

Causality: The CIA model is a widely used preclinical model for rheumatoid arthritis, a B-cell and autoantibody-driven disease. Evaluating the inhibitor in this model demonstrates its potential to suppress autoimmune pathology, including inflammation, joint damage, and autoantibody production.

In_Vivo_Workflow

Materials:

  • Susceptible mouse strain (e.g., DBA/1 mice)

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)

  • Btk inhibitor 1 hydrochloride

  • Vehicle for oral administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[15]

  • Oral gavage needles

  • Calipers for measuring paw thickness

Procedure:

  • Formulation Preparation: Prepare the dosing formulation of Btk inhibitor 1 hydrochloride in the chosen vehicle. Sonication may be required to achieve a uniform suspension or solution. Prepare fresh daily or as stability allows.

  • Disease Induction (Day 0): Emulsify the bovine type II collagen in CFA. Anesthetize the mice and administer the primary immunization via intradermal injection at the base of the tail.

  • Booster Immunization (Day 21): Emulsify the bovine type II collagen in IFA. Administer a booster injection similarly to the primary immunization.

  • Dosing Regimen:

    • Prophylactic: Begin daily dosing with the inhibitor or vehicle control one day before or on the day of the primary immunization.

    • Therapeutic: Begin daily dosing upon the first appearance of clinical signs of arthritis (e.g., paw swelling and redness), typically around day 24-28.

  • Clinical Monitoring:

    • Starting from Day 21, monitor the mice 3-4 times per week for signs of arthritis.

    • Assign a clinical score to each paw (e.g., 0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling, 4=ankylosis). The maximum score per mouse is 16.

    • Measure paw thickness using calipers.

    • Record body weights to monitor overall health.

  • Endpoint Analysis: At the study endpoint (e.g., Day 45), euthanize the mice.

    • Serology: Collect blood via cardiac puncture to measure serum levels of anti-collagen antibodies and inflammatory cytokines (e.g., IL-6, TNF-α) by ELISA.

    • Histology: Harvest hind paws, fix in formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

Section 5: Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to proper handling procedures is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound.[14]

  • Handling: Avoid inhalation of the powder and contact with skin and eyes.[14] Handle in a well-ventilated area, preferably in a chemical fume hood.[14]

  • Spills: In case of a spill, absorb the material with an inert binder and dispose of it as chemical waste.[14]

  • Disposal: Dispose of unused material and contaminated waste according to institutional and local environmental regulations.

References

  • Vertex AI Search. (2024). What are BTK inhibitors and how do they work?
  • Maturu, A., et al. (n.d.). Bruton's Kinase Inhibitors for the Treatment of Immunological Diseases: Current Status and Perspectives - PMC.
  • MySkinRecipes. (n.d.). Btk inhibitor 1.
  • Drug Discovery News. (n.d.).
  • Selleck Chemicals. (n.d.). BTK inhibitor 1 (Compound 27).
  • Immunomart. (n.d.). Btk inhibitor 1 hydrochloride.
  • Allergy & Asthma Network. (n.d.).
  • Di Paolo, J., et al. (2021). The Development of BTK Inhibitors: A Five-Year Update - PMC.
  • MDPI. (n.d.). The Immunomodulatory Mechanisms of BTK Inhibition in CLL and Beyond.
  • National Center for Biotechnology Information. (2021). Bruton's Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures - PMC.
  • Frontiers. (n.d.). Bruton's Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures.
  • MDPI. (n.d.). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective.
  • YouTube. (2025).
  • Honigberg, L. A., et al. (n.d.). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC.
  • National Center for Biotechnology Information. (2024). The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC.
  • MedChemExpress. (n.d.). BTK IN-1 (SNS062 analog).
  • Wikipedia. (n.d.). Bruton's tyrosine kinase.
  • Promega Corpor
  • MedChemExpress. (2025). BTK IN-1-SDS.
  • Frontiers. (n.d.).
  • BellBrook Labs. (n.d.). BTK Activity Assay.
  • ScienceDirect. (2025).
  • National Center for Biotechnology Information. (2024). Evidence-based expert consensus on clinical management of safety of Bruton's tyrosine kinase inhibitors (2024) - PMC.
  • National Center for Biotechnology Information. (2018).
  • Frontiers. (2022).
  • ResearchGate. (n.d.). BTK inhibition dampened B cell activation in a dose-dependent manner in vitro.
  • YouTube. (2018). Shiv Pillai (Harvard) 2: Bruton Tyrosine Kinase Signaling.
  • BPS Bioscience. (n.d.). BTK Assay Kit.

Sources

Application

Application Notes &amp; Protocols: Btk Inhibitor 1 Hydrochloride in Oncology Cell Line Studies

Introduction: Targeting a Critical Node in B-Cell Malignancies Bruton's tyrosine kinase (BTK) has emerged as a pivotal therapeutic target in oncology, particularly in the context of B-cell malignancies.[1][2] BTK is a no...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting a Critical Node in B-Cell Malignancies

Bruton's tyrosine kinase (BTK) has emerged as a pivotal therapeutic target in oncology, particularly in the context of B-cell malignancies.[1][2] BTK is a non-receptor tyrosine kinase that functions as an essential signaling molecule downstream of the B-cell receptor (BCR).[3] In many B-cell cancers, such as mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL), the BCR signaling pathway is constitutively active, driving uncontrolled proliferation and survival of malignant cells.[4][5] By inhibiting BTK, we can effectively shut down these pro-survival signals, leading to apoptosis and a halt in cancer progression.[6]

Btk inhibitor 1 hydrochloride is a potent and specific small molecule inhibitor designed for this purpose. It represents a class of compounds that have revolutionized treatment paradigms for these diseases.[7] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Btk inhibitor 1 hydrochloride in preclinical oncology cell line studies. We will delve into its mechanism of action and provide detailed, field-proven protocols for evaluating its efficacy and cellular effects.

Mechanism of Action: Interruption of the BCR Signaling Cascade

The therapeutic rationale for using Btk inhibitor 1 hydrochloride is grounded in its ability to block a key enzymatic step in the BCR pathway.

The Signaling Cascade:

  • BCR Activation: The process begins when an antigen binds to the B-cell receptor. This event triggers the activation of SRC family kinases like LYN and SYK.[8]

  • BTK Recruitment and Activation: Activated SYK phosphorylates BTK, which is recruited to the cell membrane. This phosphorylation is critical for BTK's own kinase activity.[9]

  • Downstream Signal Amplification: Activated BTK then phosphorylates and activates Phospholipase C gamma 2 (PLCγ2).[8]

  • Cellular Response: PLCγ2 activation initiates a cascade of downstream signaling involving calcium mobilization and the activation of pathways like NF-κB and MAPK. These pathways ultimately promote gene expression changes that drive cell proliferation, survival, and differentiation.[8][9]

Inhibitor's Point of Intervention: Btk inhibitor 1 hydrochloride acts by binding to the BTK enzyme, preventing its kinase activity.[10] Many well-characterized BTK inhibitors, such as ibrutinib, form a covalent bond with a specific cysteine residue (Cys-481) in the ATP-binding domain of BTK, leading to irreversible inhibition.[5][10] This blockade prevents the phosphorylation of PLCγ2 and effectively terminates the entire downstream signaling cascade, depriving the cancer cell of essential survival signals.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK 2. Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 3. Phosphorylation NFkB NF-κB Pathway PLCg2->NFkB 4. Signal Cascade MAPK MAPK Pathway PLCg2->MAPK 4. Signal Cascade Antigen Antigen Antigen->BCR 1. Activation Inhibitor Btk Inhibitor 1 HCl Inhibitor->BTK Inhibition Proliferation Proliferation & Survival NFkB->Proliferation MAPK->Proliferation

Caption: Simplified BTK signaling pathway and inhibitor action.

Product Specifications and Handling

Accurate and reproducible results begin with the proper handling and preparation of the inhibitor.

ParameterSpecificationNotes
Compound Name Btk inhibitor 1 hydrochlorideVaries by supplier; confirm specific enantiomer if relevant.
Typical IC50 Sub-nanomolar to low nanomolar range (e.g., ~0.11 nM)[11]Potency can vary between different B-cell lymphoma cell lines.
Molecular Formula C22H23ClN6O (example for R enantiomer)[12]Verify with supplier datasheet.
Molecular Weight ~422.91 g/mol (example for R enantiomer)[12]Verify with supplier datasheet.
Solubility Soluble in DMSO[12]Insoluble in water and ethanol.[13]
Storage Store powder at -20°C for long-term (up to 3 years).[13]Stock solutions in DMSO can be stored at -80°C for up to 1 year.[13]

Protocol: Preparation of Stock Solution (10 mM)

  • Pre-analysis: Confirm the molecular weight (MW) on the product vial or Certificate of Analysis.

  • Calculation: To make 1 mL of a 10 mM stock, weigh out (MW / 100) mg of the compound. For an MW of 422.91, this is 4.23 mg.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the powder. For 1 mL of stock, add 1 mL of DMSO.

  • Solubilization: Vortex thoroughly. If needed, warm the tube briefly to 37°C or use an ultrasonic bath to ensure complete dissolution.[12]

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C.

Core Experimental Protocols for Efficacy Evaluation

The following protocols provide a robust framework for characterizing the in vitro activity of Btk inhibitor 1 hydrochloride.

Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay is fundamental for determining the inhibitor's effect on cell proliferation and viability, allowing for the calculation of the half-maximal inhibitory concentration (IC50).[14] The principle relies on the reduction of the yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active, living cells.

MTT_Workflow start 1. Seed Cells (96-well plate) treat 2. Add Serial Dilutions of Btk Inhibitor 1 HCl start->treat incubate 3. Incubate (e.g., 72 hours) treat->incubate add_mtt 4. Add MTT Reagent (0.5 mg/mL final conc.) incubate->add_mtt incubate_mtt 5. Incubate (1-4 hours) add_mtt->incubate_mtt solubilize 6. Add Solubilization Buffer (e.g., DMSO or SDS-HCl) incubate_mtt->solubilize read 7. Read Absorbance (e.g., 570 nm) solubilize->read end 8. Calculate % Viability & Determine IC50 read->end

Caption: Workflow for determining cell viability using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Plate your chosen oncology cell line (e.g., a mantle cell lymphoma line like Jeko-1) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). Incubate overnight to allow for cell adherence and recovery.

  • Inhibitor Preparation: Prepare a 2X serial dilution series of Btk inhibitor 1 hydrochloride in culture medium. A typical concentration range might be 1 nM to 10 µM. Remember to include a "vehicle control" well containing the highest concentration of DMSO used in the dilutions (typically <0.1%).

  • Cell Treatment: Carefully remove 50 µL of medium from each well and add 50 µL of the 2X inhibitor dilutions. This brings the final volume to 100 µL and the inhibitor to a 1X concentration.

  • Incubation: Incubate the plate for a defined period (e.g., 48, 72, or 96 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[15]

  • Formazan Development: Incubate the plate for 1-4 hours at 37°C. Visually inspect for the formation of purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO) to each well to dissolve the crystals.[15] Mix gently by pipetting.

  • Absorbance Reading: Read the absorbance on a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the inhibitor concentration and use non-linear regression (sigmoidal dose-response) to determine the IC50 value.

Target Engagement and Pathway Analysis (Western Blot)

Western blotting is essential to confirm that the inhibitor is engaging its intended target (BTK) and modulating the downstream signaling pathway. The key is to measure the phosphorylation status of BTK and its substrates.

Detailed Protocol:

  • Cell Treatment & Lysis:

    • Seed cells in 6-well plates and grow to ~80% confluency.

    • Treat cells with Btk inhibitor 1 hydrochloride at relevant concentrations (e.g., 1x, 5x, and 10x the IC50) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle control.

    • Place the dish on ice, wash cells twice with ice-cold PBS, and aspirate.[16]

    • Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[16]

    • Agitate for 30 minutes at 4°C, then centrifuge at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.[16]

  • Protein Quantification: Transfer the supernatant (lysate) to a new tube. Determine the protein concentration using a standard method like the BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-40 µg per lane).[17] Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE & Transfer:

    • Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[17]

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Key antibodies include:

      • Phospho-BTK (Tyr223): To measure active BTK.[18]

      • Total BTK: To confirm equal protein loading and that the inhibitor is not causing protein degradation.[19]

      • Phospho-PLCγ2 (Tyr1217): To assess downstream pathway inhibition.[18]

      • GAPDH or β-Actin: As a loading control.

    • Wash the membrane three times with TBST for 10 minutes each.[17]

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again as in the previous step.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A dose-dependent decrease in the p-BTK and p-PLCγ2 signals, with no change in total BTK or the loading control, validates the inhibitor's on-target mechanism of action.

Apoptosis Induction (Annexin V/PI Flow Cytometry)

This assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells, clarifying the mechanism of cell death induced by the inhibitor.

Principle: In early apoptosis, phosphatidylserine (PS), normally on the inner leaflet of the plasma membrane, flips to the outer surface.[20] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) and can detect these early apoptotic cells.[21] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[21]

Apoptosis_Workflow start 1. Treat Cells with Btk Inhibitor 1 HCl harvest 2. Harvest Cells (Including Supernatant) start->harvest wash 3. Wash with Cold PBS harvest->wash resuspend 4. Resuspend in 1X Annexin V Binding Buffer wash->resuspend stain 5. Add FITC-Annexin V & Propidium Iodide (PI) resuspend->stain incubate 6. Incubate 15 min at RT in the Dark stain->incubate analyze 7. Analyze Immediately by Flow Cytometry incubate->analyze end 8. Quantify Cell Populations (Live, Apoptotic, Necrotic) analyze->end

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Detailed Protocol:

  • Cell Treatment: Treat cells in culture with Btk inhibitor 1 hydrochloride at 1x and 5x IC50 concentrations for a relevant time (e.g., 24 or 48 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge the cell suspension.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[22]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[22]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

  • Data Interpretation:

    • Lower-Left Quadrant (Annexin V- / PI-): Live cells.

    • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

    • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often due to mechanical damage). A significant increase in the Annexin V-positive populations in treated samples compared to the vehicle control indicates apoptosis induction.

Trustworthiness: Addressing Potential for Resistance

A critical aspect of preclinical drug evaluation is understanding potential resistance mechanisms. For covalent BTK inhibitors, the most well-documented mechanism is a mutation at the Cys-481 binding site (e.g., C481S).[5][23][24] This mutation prevents the covalent bond from forming, reducing the inhibitor's efficacy. When testing Btk inhibitor 1 hydrochloride, it is prudent to:

  • Utilize cell lines with known resistance mutations to determine if the inhibitor can overcome this resistance (a feature of some non-covalent BTK inhibitors).

  • Consider long-term culture studies with escalating inhibitor concentrations to potentially generate resistant cell lines for further mechanistic investigation.[23]

  • Investigate bypass pathways, where signaling is reactivated through other kinases like LYN or SYK, as another potential source of resistance.[7]

Conclusion

Btk inhibitor 1 hydrochloride is a powerful research tool for dissecting the role of the BCR signaling pathway in oncology. The protocols outlined in this guide provide a validated, multi-faceted approach to characterize its cellular effects, from determining its cytotoxic potency to confirming its on-target mechanism of action and mode of cell killing. By employing these robust methodologies, researchers can generate high-quality, reproducible data that will advance our understanding of BTK inhibition and accelerate the development of next-generation cancer therapeutics.

References

  • MD Anderson Cancer Center. (2023, March 20). How BTK inhibitors treat mantle cell lymphoma. [Link]

  • Accelex. (2023, November 15). What are BTK inhibitors and how do you quickly get the latest development progress?[Link]

  • Selleck Chemicals. BTK inhibitor 1 (Compound 27). [Link]

  • Targeted Oncology. (2013, August 20). BTK Inhibition and the Mechanism of Action of Ibrutinib. [Link]

  • Cancers (Basel). Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms. [Link]

  • CLL Society. (2023, June 22). ASH 2022: BTK Inhibitor Resistance Mutations in Chronic Lymphocytic Leukemia (CLL). [Link]

  • Frontiers in Oncology. Targeting Solid Tumors With BTK Inhibitors. [Link]

  • Molecules. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. [Link]

  • OncLive. (2018, October 2). BTK Inhibitor Success Puts Focus on Resistance Mechanisms. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • BioCrick. Btk inhibitor 1 R enantiomer hydrochloride datasheet. [Link]

  • National Center for Biotechnology Information. (2024, July 9). The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. [Link]

  • National Center for Biotechnology Information. (2022, July 22). Use of BTK Inhibitors in Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma (CLL/SLL): A Practical Guidance. [Link]

  • Wiley Online Library. The resistance mechanisms and treatment strategies of BTK inhibitors in B‐cell lymphoma. [Link]

  • PubMed. (2021, December 14). Bruton Tyrosine Kinase Inhibitors in B-Cell Malignancies: Their Use and Differential Features. [Link]

  • ASH Clinical News. (2023, March 29). Studies Provide Insights Into BTK Inhibitor Resistance. [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Oxford Academic. Considerations for the practical management of cardiovascular risk with Bruton's tyrosine kinase inhibitors for patients with chronic lymphocytic leukemia. [Link]

  • ResearchGate. (2012, September 3). What assays and toxicity studies should be performed while testing for a drug on a cancer cell line?[Link]

  • ResearchGate. BCR-BTK signaling pathway is detected by western blotting analyses...[Link]

  • Cancer Discovery. (2022, March 28). Genetic Mechanisms Identified for Acquired Resistance to Non-Covalent BTK Inhibitors. [Link]

  • Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • YouTube. (2021, October 15). Cell Viability and Cytotoxicity determination using MTT assay. [Link]

  • Bio-Rad. General Protocol for Western Blotting. [Link]

  • University of Arizona. Measuring Apoptosis using Annexin V and Flow Cytometry. [Link]

  • NCCN. Management of Toxicities of BTK Inhibitors in B-Cell Malignancies. [Link]

  • YouTube. (2019, March 13). Targeting BTK in B-Cell Malignancies. [Link]

  • ResearchGate. (2018, February 1). Role of Bruton's tyrosine kinase in B cells and malignancies. [Link]

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Method

Application Note &amp; Protocols: Preclinical Evaluation of Btk Inhibitors Using In Vivo Animal Models

Introduction: Targeting Btk in Disease Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase critical for the development and function of B-lymphocytes.[1][2] As a key component of the B-cell receptor (BCR) si...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Btk in Disease

Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase critical for the development and function of B-lymphocytes.[1][2] As a key component of the B-cell receptor (BCR) signaling pathway, Btk translates extracellular signals into intracellular responses that govern B-cell proliferation, differentiation, and survival.[1][3][4] Dysregulation of the BCR pathway is a hallmark of numerous B-cell malignancies and autoimmune diseases, making Btk a prime therapeutic target.[3][5][6]

Covalent inhibitors of Btk, such as Ibrutinib (PCI-32765), have revolutionized the treatment of certain cancers like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[5][7] These inhibitors typically form an irreversible covalent bond with a cysteine residue (Cys481) in the ATP-binding pocket of Btk, leading to sustained inactivation of the enzyme.[8][9] The success of these agents has spurred the development of numerous other Btk inhibitors, necessitating robust and reproducible preclinical testing platforms to evaluate their efficacy and pharmacodynamic (PD) properties.

This document provides a detailed guide for researchers on the use of established murine models to assess the in vivo efficacy of Btk inhibitors. While the term "Btk inhibitor 1 hydrochloride" is generic, this guide will use the well-characterized, first-in-class covalent inhibitor Ibrutinib (PCI-32765) as the representative agent for all protocols and conceptual explanations.[10] The principles and methodologies described herein are broadly applicable to other covalent and non-covalent Btk inhibitors.

Scientific Principle: Mechanism of Btk Inhibition

Upon antigen binding, the BCR initiates a signaling cascade. A Src family kinase phosphorylates the BCR's cytoplasmic tails, leading to the recruitment and activation of Syk. Btk is then recruited to the plasma membrane, where it is phosphorylated and activated. Active Btk proceeds to phosphorylate downstream targets, most notably phospholipase C gamma 2 (PLCγ2). This ultimately triggers signaling cascades that result in the activation of transcription factors like NF-κB and NFAT, which drive B-cell activation, proliferation, and survival.[3][11]

Ibrutinib and similar covalent inhibitors function by irreversibly binding to the Cys481 residue within the Btk active site.[8][9] This action blocks the kinase's ability to phosphorylate its substrates, effectively shutting down the entire downstream signaling cascade. This disruption of BCR signaling inhibits the growth of malignant B-cells and modulates the pathogenic B-cell activity seen in autoimmune diseases.[5][10]

Btk_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling BCR B-Cell Receptor (BCR) Src_Kinase Src Family Kinase (Lyn) BCR->Src_Kinase activates Btk_mem Btk PLCG2_mem PLCγ2 Btk_mem->PLCG2_mem phosphorylates IP3_DAG IP3 / DAG Production PLCG2_mem->IP3_DAG Antigen Antigen Antigen->BCR binds Src_Kinase->Btk_mem phosphorylates & activates Ibrutinib Ibrutinib (Btk Inhibitor) Ibrutinib->Btk_mem Covalently binds & INHIBITS Calcium Ca²⁺ Flux IP3_DAG->Calcium NFkB_NFAT NF-κB / NFAT Activation Calcium->NFkB_NFAT Gene_Expression Gene Expression (Proliferation, Survival) NFkB_NFAT->Gene_Expression Experimental_Workflow Acclimation 1. Animal Acclimation (1 week) Model_Induction 2. Disease Model Induction (CIA or Xenograft) Acclimation->Model_Induction Randomization 3. Randomization & Grouping (e.g., n=8-10/group) Model_Induction->Randomization Treatment 4. Treatment Period (Vehicle vs. Btk Inhibitor) Randomization->Treatment Monitoring 5. In-Life Monitoring (Clinical Scores / Tumor Volume) Treatment->Monitoring Termination 6. Study Termination (Pre-defined Endpoint) Monitoring->Termination Analysis 7. Terminal Analysis (Histology, Flow Cytometry, Biomarkers) Termination->Analysis

Figure 2: General Workflow for In Vivo Efficacy Studies.

Efficacy and Pharmacodynamic (PD) Assessment

Evaluating efficacy requires a multi-pronged approach combining clinical observations with molecular and histological analysis.

Efficacy Assessment in the CIA Model
  • Clinical Scoring:

    • Monitor mice daily or every other day. Score each paw on a scale of 0-4:

      • 0 = No evidence of erythema or swelling.

      • 1 = Subtle erythema or localized edema.

      • 2 = Easily identified erythema and edema.

      • 3 = Erythema and edema spanning the entire paw.

      • 4 = Maximum inflammation with joint deformity/ankylosis.

    • The maximum score per mouse is 16. A mean arthritis score is then calculated for each treatment group. [12]

  • Histopathology:

    • At the study's end, harvest hind paws, fix in formalin, decalcify, and embed in paraffin.

    • Stain sections with Hematoxylin & Eosin (H&E) for general morphology and Safranin-O to assess cartilage.

    • Score sections for inflammation, pannus formation, cartilage damage, and bone resorption, typically on a 0-3 or 0-5 scale. [13][14][15]

Efficacy Assessment in the Xenograft Model
  • Tumor Growth Inhibition (TGI):

    • Measure tumor volume with calipers 2-3 times per week.

    • The primary endpoint is TGI, calculated as: %TGI = (1 - (ΔT / ΔC)) * 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the vehicle control group.

    • Monitor body weight as an indicator of toxicity.

Pharmacodynamic (PD) Assessment: Target Engagement

A crucial aspect of drug development is confirming that the drug is hitting its intended target in vivo. For covalent inhibitors, this is often measured as "target occupancy."

This assay quantifies the percentage of Btk enzyme that is covalently bound by the inhibitor. [9][16]

  • Principle: Because the inhibitor is irreversibly bound, it blocks the binding of a fluorescently labeled probe that also targets the Cys481 residue. The reduction in fluorescent signal is proportional to the level of target occupancy.

  • Materials:

    • Whole blood, splenocytes, or tumor single-cell suspensions.

    • Fluorescently labeled Btk probe (e.g., a Bodipy-labeled covalent Btk inhibitor).

    • B-cell surface markers (e.g., anti-CD19 or anti-B220 antibodies).

    • Fixation/Permeabilization buffers.

    • Flow cytometer.

  • Procedure:

    • Sample Collection: Collect blood or tissues at various time points post-dose (e.g., 2, 8, 24 hours) to build a PK/PD profile.

    • Staining: Stain cells with B-cell surface markers.

    • Fix & Perm: Fix and permeabilize the cells to allow the intracellular probe to enter.

    • Probe Incubation: Incubate cells with the fluorescent Btk probe.

    • Acquisition: Acquire data on a flow cytometer, gating on the B-cell population.

    • Analysis: Compare the Mean Fluorescence Intensity (MFI) of the probe in samples from treated animals to that of vehicle-treated animals.

      • % Occupancy = (1 - (MFI_treated / MFI_vehicle)) * 100

  • Interpretation: High target occupancy (typically >80-90%) is often correlated with efficacy. [16][17]This assay is critical for determining the optimal dose and schedule required to maintain target engagement over time. [9]

Data Summary and Interpretation

Organize data clearly to facilitate comparison between groups.

Table 1: Example Data Summary for a CIA Study

Treatment Group Mean Arthritis Score (Day 35) Final Paw Swelling (mm) Histology Score (Inflammation) Anti-Collagen IgG (OD450)
Vehicle 10.5 ± 1.2 3.8 ± 0.3 2.8 ± 0.4 1.5 ± 0.2
Btk Inhibitor (10 mg/kg) 4.2 ± 0.8* 2.5 ± 0.2* 1.2 ± 0.3* 0.6 ± 0.1*
Btk Inhibitor (30 mg/kg) 1.5 ± 0.5* 2.1 ± 0.1* 0.5 ± 0.2* 0.3 ± 0.1*

*Data are presented as Mean ± SEM. p < 0.05 vs. Vehicle.

Table 2: Example Data Summary for a Xenograft Study

Treatment Group Final Tumor Volume (mm³) % Tumor Growth Inhibition Final Body Weight (g) Btk Occupancy (Tumor, 4h)
Vehicle 1540 ± 210 - 24.5 ± 0.5 0%
Btk Inhibitor (15 mg/kg) 350 ± 95* 78% 24.1 ± 0.6 95% ± 3%

*Data are presented as Mean ± SEM. p < 0.05 vs. Vehicle.

Conclusion and Best Practices

The successful preclinical evaluation of a Btk inhibitor relies on the selection of appropriate, disease-relevant animal models and the implementation of robust, validated protocols. The CIA and subcutaneous xenograft models represent foundational tools for assessing efficacy in autoimmunity and oncology, respectively.

Key considerations for success:

  • Pilot Studies: When using a new model or inhibitor, conduct a pilot study to establish key parameters like disease incidence, tumor growth rates, and the maximum tolerated dose (MTD).

  • Controls: Always include a vehicle-treated control group. For some studies, a positive control (standard-of-care agent) can provide valuable context.

  • Blinding: Whenever possible, assessments of subjective endpoints like clinical scoring and histology should be performed by an observer blinded to the treatment groups.

  • PK/PD Correlation: Integrating pharmacokinetic (drug concentration) measurements with pharmacodynamic (target engagement) data is essential for understanding the dose-response relationship and guiding clinical trial design.

By adhering to these principles and protocols, researchers can generate the high-quality, reproducible data necessary to confidently advance promising Btk inhibitors through the drug development pipeline.

References

  • Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Signaling pathways involving BTK in B cells. BTK is activated... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Mechanism of covalent binding of ibrutinib to Bruton’s tyrosine kinase revealed by QM/MM calculations - Chemical Science (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

  • Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC. (2021, July 19). National Center for Biotechnology Information. [Link]

  • Bruton tyrosine kinase inhibitor ibrutinib (PCI-32765) - PubMed. (n.d.). PubMed. [Link]

  • Targeting BTK in B-Cell Malignancies - YouTube. (2019, March 13). YouTube. [Link]

  • Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Pharmacodynamic Analysis of BTK Inhibition in Patients with Chronic Lymphocytic Leukemia Treated with Acalabrutinib | Clinical Cancer Research - AACR Journals. (n.d.). American Association for Cancer Research. [Link]

  • Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PubMed Central. (2017, July 24). National Center for Biotechnology Information. [Link]

  • Impact of ibrutinib on inflammation in a mouse model of Graves' orbitopathy - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Synergistic Effects of BTK Inhibitor HM71224 and Methotrexate in a Collagen-induced Arthritis Rat Model - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Mechanism of Action for Covalent and Non-Covalent BTKi - YouTube. (2022, November 11). YouTube. [Link]

  • A Whole-Joint Histopathologic Grading System for Murine Knee Osteoarthritis - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Development of New Diffuse Large B Cell Lymphoma Mouse Models - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • B-Cell Lymphoma Patient-Derived Xenograft Models Enable Drug Discovery and Are a Platform for Personalized Therapy - AACR Journals. (n.d.). American Association for Cancer Research. [Link]

  • Bruton's tyrosine kinase inhibition for the treatment of rheumatoid arthritis. (n.d.). SAGE Journals. [Link]

  • Research-based flow cytometry assays for pathogenic assessment in the human B-cell biology of gene variants revealed in the diagnosis of inborn errors of immunity: a Bruton's tyrosine kinase case-study. (2023, April 24). Frontiers. [Link]

  • A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice - Chondrex, Inc. (n.d.). Chondrex, Inc.. [Link]

  • Bruton's tyrosine kinase - Wikipedia. (n.d.). Wikipedia. [Link]

  • WO2014004707A1 - Formulations comprising ibrutinib - Google Patents. (n.d.).
  • An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors | ACS Pharmacology & Translational Science - ACS Publications. (n.d.). American Chemical Society. [Link]

  • 'SMASH' recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models | Annals of the Rheumatic Diseases. (n.d.). BMJ. [Link]

  • Ibrutinib treatment prevents the development proteinuria in mice fed a... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Recommendations For a Standardized Approach to Histopathologic Evaluation of Synovial Membrane in Murine Models of Experimental Osteoarthritis | bioRxiv. (2023, October 18). bioRxiv. [Link]

  • Development of New Diffuse Large B Cell Lymphoma Mouse Models. (2023, October 12). MDPI. [Link]

  • Ibrutinib | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (n.d.). PharmaCompass. [Link]

  • Selective BTK Inhibition by TAS5315: Effective Therapy in a Mouse Model of Rheumatoid Arthritis - Patsnap Synapse. (n.d.). Patsnap. [Link]

  • DIFFERENCES IN MECHANISM OF ACTION AND SELECTIVITY OF COVALENT AND NON-COVALENT BTK INHIBITORS - EMJ. (n.d.). EMJ. [Link]

  • Histopathologic Methods for Mouse Antibody Arthritis Model - Inotiv. (n.d.). Inotiv. [Link]

  • Development of New Diffuse Large B Cell Lymphoma Mouse Models - ResearchGate. (n.d.). ResearchGate. [Link]

  • Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice - AMSBIO. (n.d.). AMSBIO. [Link]

  • Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor Evobrutinib in Autoimmune Disease Models - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

  • Bruton's Tyrosine Kinase Inhibition for the Treatment of Rheumatoid Arthritis. (2022, November 14). Cureus. [Link]

  • Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - Frontiers. (n.d.). Frontiers. [Link]

  • Drug Target Engagement with Flow Cytometry Receptor Occupancy Assays - CellCarta. (n.d.). CellCarta. [Link]

  • (PDF) Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - ResearchGate. (n.d.). ResearchGate. [Link]

  • Synergistic Effects of BTK Inhibitor HM71224 and Methotrexate in a Collagen-induced Arthritis Rat Model | In Vivo. (n.d.). In Vivo. [Link]

  • Murine Models of B-Cell Lymphomas: Promising Tools for Designing Cancer Therapies. (n.d.). MDPI. [Link]

  • Development of a Bruton's Tyrosine Kinase (Btk) Inhibitor, ONO-4059: Efficacy in a Collagen Induced Arthritis (CIA) Model Indicates Potential Treatment for Rheumatoid Arthritis - ACR Meeting Abstracts. (n.d.). ACR. [Link]

  • The Dosing of Ibrutinib and Related Bruton's Tyrosine Kinase Inhibitors: Eliminating the Use of Brute Force - Optimal Cancer Care Alliance. (n.d.). Optimal Cancer Care Alliance. [Link]

  • The OARSI histopathology initiative - recommendations for histological assessments of osteoarthritis in the mouse - PubMed. (n.d.). PubMed. [Link]

  • Inhibition of BTK and ITK with Ibrutinib Is Effective in the Prevention of Chronic Graft-versus-Host Disease in Mice - NIH. (2015, September 8). National Institutes of Health. [Link]

  • Inhibition of Btk with CC-292 provides early pharmacodynamic assessment of activity in mice and humans - PubMed. (n.d.). PubMed. [Link]

Sources

Application

Technical Application Note: Target Validation of Bruton’s Tyrosine Kinase (BTK) using Btk Inhibitor 1 Hydrochloride

Introduction & Mechanism of Action Btk Inhibitor 1 Hydrochloride is a potent, irreversible small-molecule inhibitor designed to target Bruton’s Tyrosine Kinase (BTK), a critical effector in the B-cell antigen receptor (B...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

Btk Inhibitor 1 Hydrochloride is a potent, irreversible small-molecule inhibitor designed to target Bruton’s Tyrosine Kinase (BTK), a critical effector in the B-cell antigen receptor (BCR) signaling pathway. Structurally and functionally analogous to the clinical standard Ibrutinib (PCI-32765), this compound functions by forming a covalent bond with the cysteine residue Cys481 within the ATP-binding pocket of the BTK kinase domain.

Scientific Rationale for Target Validation

In drug discovery, validating BTK inhibition requires demonstrating three distinct biological events:

  • Direct Target Engagement: Prevention of BTK autophosphorylation at Tyr223 .

  • Pathway Inhibition: Blockade of downstream substrate phosphorylation, specifically Phospholipase C-gamma 2 (PLC

    
    2 ) at Tyr1217 .
    
  • Phenotypic Arrest: Abrogation of calcium mobilization and B-cell proliferation.

This guide provides a standardized, self-validating workflow for using Btk Inhibitor 1 Hydrochloride to validate BTK as a driver in B-cell malignancies (e.g., MCL, CLL) or autoimmune models.

Signaling Pathway Visualization

The following diagram illustrates the BCR signaling cascade and the specific intervention point of Btk Inhibitor 1 Hydrochloride.

BCR_Pathway BCR BCR Complex (IgM/IgD) SYK SYK / LYN (Proximal Kinases) BCR->SYK Antigen Binding BTK BTK (Target) SYK->BTK Phosphorylation (Y551) PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation (Y1217) NFKB NF-κB / MAPK (Transcription) BTK->NFKB Signaling INHIBITOR Btk Inhibitor 1 (Covalent Cys481) INHIBITOR->BTK Irreversible Blockade IP3 IP3 / DAG PLCG2->IP3 Hydrolysis CALCIUM Ca2+ Flux (Readout) IP3->CALCIUM ER Release

Figure 1: BCR Signaling Pathway.[1][2] Btk Inhibitor 1 blocks the cascade at the BTK node, preventing PLC


2 activation and subsequent Calcium flux.

Compound Handling & Preparation[3]

Btk Inhibitor 1 Hydrochloride is often supplied as a lyophilized powder. Proper handling is critical to prevent hydrolysis or precipitation.

ParameterSpecification
Molecular Weight ~476.9 g/mol (varies by specific salt stoichiometry)
Solubility Soluble in DMSO (>50 mg/mL). Limited solubility in water/PBS unless acidified.
Stock Preparation Dissolve in 100% DMSO to create a 10 mM master stock. Aliquot and store at -80°C.
Working Solution Dilute master stock into cell culture media. Keep final DMSO concentration <0.1%.
Stability Avoid repeated freeze-thaw cycles. Stable in DMSO at -20°C for 6 months.

Protocol A: Cellular Target Engagement (Western Blot)[4]

This protocol validates the inhibitor's ability to block BTK autophosphorylation and downstream signaling in a B-cell lymphoma model (e.g., Ramos or Mino cells).

Reagents Required[5][6]
  • Cell Line: Ramos (RA 1) Burkitt's Lymphoma B-cells.

  • Stimulant: Goat F(ab')2 Anti-Human IgM (activates BCR).

  • Lysis Buffer: RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail (Critical: Sodium Orthovanadate is essential to preserve p-Tyr).

  • Primary Antibodies:

    • Anti-BTK (Total)[3]

    • Anti-Phospho-BTK (Tyr223) – Direct Target Readout

    • Anti-Phospho-PLC

      
      2 (Tyr1217) – Downstream Functional Readout
      
    • Anti-

      
      -Actin (Loading Control)
      
Experimental Workflow

WB_Protocol Step1 1. Seed Cells (Ramos, 2-5x10^6/mL) Step2 2. Treatment (Inhibitor: 1h, 37°C) Step1->Step2 Step3 3. Stimulation (Anti-IgM: 10 min) Step2->Step3 Step4 4. Lysis (Phosphatase Inhibitors) Step3->Step4 Step5 5. Western Blot (Detect p-BTK/p-PLCγ2) Step4->Step5

Figure 2: Cellular Validation Workflow. Pre-incubation allows the covalent inhibitor to bind Cys481 before pathway activation.

Step-by-Step Procedure
  • Cell Preparation: Harvest Ramos cells and resuspend in fresh RPMI-1640 (serum-free or low-serum) at

    
     cells/mL. Starve cells for 1-2 hours if high basal phosphorylation is observed.
    
  • Compound Treatment:

    • Aliquot cells into tubes (

      
       per condition).
      
    • Add Btk Inhibitor 1 Hydrochloride at a dose range (e.g., 0, 1, 10, 100, 1000 nM).

    • Include a DMSO Control (Vehicle).

    • Incubate at 37°C for 60 minutes . (Note: 1 hour is sufficient for covalent saturation).

  • Stimulation:

    • Add Anti-Human IgM (Final conc: 10

      
      ).
      
    • Incubate at 37°C for exactly 10 minutes . (Phosphorylation peaks rapidly; do not over-incubate).

  • Termination:

    • Immediately place tubes on ice.

    • Spin down (4°C, 1500 rpm, 5 min) and aspirate supernatant.

    • Resuspend pellet in 100

      
       cold Lysis Buffer . Incubate on ice for 20 min.
      
  • Analysis: Proceed with standard SDS-PAGE and Western Blotting.[3]

Expected Results:

  • p-BTK (Y223): Dose-dependent reduction. Complete inhibition typically observed >100 nM.

  • p-PLC

    
    2 (Y1217):  Dose-dependent reduction, confirming downstream blockade.
    
  • Total BTK: Levels should remain constant (unless using a PROTAC derivative).

Protocol B: Functional Calcium Flux Assay

Inhibition of BTK prevents the formation of the signalosome required for Calcium (


) release from the ER. This assay provides a rapid, phenotypic readout.
Reagents
  • Dye: Fluo-4 NW or Indo-1 AM (Ratiometric).

  • Instrument: Fluorescence plate reader (e.g., FLIPR) or Flow Cytometer.

Procedure
  • Loading: Load Ramos cells (

    
    ) with Calcium sensitive dye (Fluo-4) for 30-45 minutes at 37°C in dark.
    
  • Inhibitor Incubation: Add Btk Inhibitor 1 Hydrochloride (100 nM) or DMSO control. Incubate for 1 hour.

  • Baseline: Measure baseline fluorescence for 30 seconds.

  • Stimulation: Inject Anti-IgM (

    
    ).
    
  • Readout: Monitor fluorescence increase for 180-300 seconds.

Data Interpretation:

  • Vehicle Control: Sharp, immediate spike in fluorescence followed by a sustained plateau.

  • Treated (Btk Inhibitor 1): Significant suppression of the peak calcium response (reduced AUC).[4]

Protocol C: Washout Assay (Irreversibility Check)

To confirm Btk Inhibitor 1 functions via a covalent mechanism (Cys481 binding), a washout experiment is required.

  • Treat: Incubate cells with inhibitor (10x IC50, e.g., 100 nM) for 1 hour.

  • Wash: Centrifuge and wash cells 3 times with large volumes of inhibitor-free media (removes unbound drug).

  • Recover: Resuspend in fresh media and incubate for 1-4 hours (to allow potential dissociation of reversible binders).

  • Stimulate & Measure: Stimulate with Anti-IgM and measure Calcium Flux or p-BTK.

Troubleshooting & Optimization

IssuePossible CauseSolution
No p-BTK signal in Control Weak stimulation or phosphatase activity.Increase Anti-IgM conc. Ensure Lysis buffer has fresh Vanadate/Fluoride.
High Basal Phosphorylation Constitutive pathway activation.Serum-starve cells for 2 hours prior to experiment.
Incomplete Inhibition Insufficient incubation time.Covalent inhibitors require time to bond. Ensure at least 30-60 min pre-incubation.
Precipitation in Media High stock concentration.Ensure intermediate dilution step (e.g., dilute 10mM stock to 100

M in PBS before adding to cells).

References

  • Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences, 107(29), 13075–13080. Link

  • Woyach, J. A., et al. (2014). Resistance mechanisms for the Bruton's tyrosine kinase inhibitor ibrutinib.[5][6] New England Journal of Medicine, 370(24), 2286-2294. Link

  • Burger, J. A., & Wiestner, A. (2018). Targeting B cell receptor signaling in cancer: preclinical and clinical advances. Nature Reviews Cancer, 18(3), 148-167. Link

  • Selleck Chemicals. (n.d.). BTK Inhibitor 1 (Compound 27) Datasheet. SelleckChem. Link

  • PubChem. (n.d.). Ibrutinib (PCI-32765) Compound Summary.[7] National Library of Medicine. Link

Sources

Method

Application Note: Mechanistic Profiling of Btk Inhibitor 1 Hydrochloride via Phospho-BTK Western Blotting

Executive Summary Compound: Btk inhibitor 1 hydrochloride (Covalent BTK Inhibitor). Target: Bruton’s Tyrosine Kinase (BTK).[1][2][3][4][5][6] Primary Readout: Inhibition of Autophosphorylation at Tyr223 .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: Btk inhibitor 1 hydrochloride (Covalent BTK Inhibitor). Target: Bruton’s Tyrosine Kinase (BTK).[1][2][3][4][5][6] Primary Readout: Inhibition of Autophosphorylation at Tyr223 . Secondary Readout: Preservation of Transphosphorylation at Tyr551 (Upstream Control).

This application note details the validated protocol for assessing the efficacy of Btk inhibitor 1 hydrochloride , a pyrazolo[3,4-d]pyrimidine derivative that functions as an irreversible covalent inhibitor. The mechanism of action involves covalent binding to the Cysteine 481 (Cys481) residue within the ATP-binding pocket of BTK.[2][6] This binding event sterically hinders ATP access, thereby preventing the enzyme's autophosphorylation at Tyr223, a critical step for full kinase activation and downstream signaling via PLC


2.

Mechanistic Background & Experimental Logic

To accurately interpret Western blot data for BTK inhibition, one must distinguish between the two critical phosphorylation events:

  • Tyr551 (Activation Loop): This is a transphosphorylation event mediated by upstream Src-family kinases (Lyn/Fyn) or Syk. It initiates the activation process. Btk inhibitor 1 hydrochloride is NOT expected to inhibit Tyr551 phosphorylation directly , as this is catalyzed by upstream kinases.

  • Tyr223 (SH3 Domain): This is an autophosphorylation event.[7] Once Tyr551 is phosphorylated, BTK adopts an active conformation and phosphorylates itself at Tyr223.[7] This is the specific biomarker for Btk inhibitor 1 efficacy.

Experimental Hypothesis: Treatment with Btk inhibitor 1 hydrochloride should result in a dose-dependent decrease in pBTK (Tyr223) signal while leaving pBTK (Tyr551) relatively intact (assuming upstream Src kinases are not off-targets).

Signaling Pathway Visualization

BTK_Pathway BCR BCR Stimulation (Anti-IgM) LYN Lyn/Syk Kinases (Upstream) BCR->LYN Activates BTK_Inact Inactive BTK LYN->BTK_Inact Recruits BTK_Y551 pBTK (Tyr551) (Primed) BTK_Inact->BTK_Y551 Trans-phosphorylation (Not blocked by Inhibitor) BTK_Active pBTK (Tyr223) (Fully Active) BTK_Y551->BTK_Active Autophosphorylation (BLOCKED) Downstream PLCγ2 / NF-κB Signaling BTK_Active->Downstream Propagates Inhibitor Btk inhibitor 1 HCl (Covalent Cys481) Inhibitor->BTK_Y551 Covalent Binding (Blocks ATP)

Figure 1: Mechanism of Action.[2][4][6][7][8] The inhibitor blocks the conversion of pY551-primed BTK to the fully active pY223 form.

Experimental Design Parameters

Cell Model Selection

Basal phosphorylation of BTK is often undetectable in resting B-cells. Stimulation is required to generate the phospho-signal window necessary for calculating IC50.

  • Recommended Cell Lines: Ramos, Mino, or TMD8 (Human B-cell lymphoma lines).

  • Stimulation: Anti-human IgM F(ab')2 fragment (activates BCR).

Treatment Groups
GroupPre-Treatment (1h)Stimulation (10-15 min)Purpose
1. Negative Ctrl DMSO VehicleNoneEstablishes basal background.
2. Positive Ctrl DMSO VehicleAnti-IgM (10 µg/mL)Defines max signal (100% Activity).
3. Test Groups Inhibitor (0.1 nM - 1 µM)Anti-IgM (10 µg/mL)Determines dose-response/IC50.

Step-by-Step Protocol

Phase A: Sample Preparation & Lysis

Critical Step: Phosphatases are extremely active in B-cells. Lysis buffer must contain high concentrations of phosphatase inhibitors.

  • Harvest: Collect

    
     cells per condition. Centrifuge at 300 x g for 5 min.
    
  • Wash: Resuspend in ice-cold PBS. Centrifuge again.

  • Lysis: Resuspend pellet in 100 µL Modified RIPA Buffer (see formulation below).

  • Incubation: Incubate on ice for 20 minutes with intermittent vortexing.

  • Clarification: Centrifuge at 14,000 x g for 15 min at 4°C. Transfer supernatant to a fresh tube.

  • Quantification: Measure protein concentration (BCA Assay). Normalize all samples to 2 mg/mL.

Modified RIPA Formulation (Freshly Supplemented):

  • Base: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.25% Na-deoxycholate, 1 mM EDTA.

  • Add immediately before use:

    • 1 mM PMSF (Protease inhibitor)

    • 1x Protease Inhibitor Cocktail

    • 2 mM Sodium Orthovanadate (

      
      )  (Tyr phosphatase inhibitor)
      
    • 10 mM Sodium Fluoride (NaF) (Ser/Thr phosphatase inhibitor)

    • 10 mM

      
      -glycerophosphate 
      
Phase B: SDS-PAGE & Transfer
  • Denaturation: Mix 30 µg of protein lysate with 4x Laemmli Sample Buffer (containing

    
    -mercaptoethanol). Boil at 95°C for 5 minutes.
    
  • Electrophoresis: Load onto a 4-12% Bis-Tris gradient gel. Run at 120V until dye front reaches the bottom.

  • Transfer: Transfer to PVDF membrane (0.45 µm pore size) using a wet transfer system (100V for 60-90 min at 4°C). Nitrocellulose is acceptable but PVDF offers better retention for hydrophobic proteins.

Phase C: Immunoblotting

Note: Do not use milk for blocking if probing for phosphotyrosine, as casein contains phosphoproteins that increase background. Use BSA.

  • Blocking: Block membrane in 5% BSA in TBST (Tris-buffered saline + 0.1% Tween-20) for 1 hour at Room Temperature (RT).

  • Primary Antibody: Incubate overnight at 4°C with gentle rocking.

    • Target 1:Anti-pBTK (Tyr223) [Rabbit mAb] - Dilution 1:1000 in 5% BSA/TBST.

    • Target 2 (Optional):Anti-pBTK (Tyr551) [Rabbit mAb] - Dilution 1:1000 in 5% BSA/TBST.

    • Loading Control:Anti-GAPDH or Anti-Total BTK - Dilution 1:5000.

  • Washing: Wash 3 x 10 min with TBST.

  • Secondary Antibody: Incubate with HRP-conjugated Anti-Rabbit IgG (1:5000) in 5% BSA/TBST for 1 hour at RT.

  • Detection: Apply ECL substrate (High Sensitivity) for 2 minutes. Image using a chemiluminescence documentation system.

Workflow Visualization

WB_Workflow Step1 Cell Culture + Inhibitor (1h) Step2 Stimulation Anti-IgM (10m) Step1->Step2 Step3 Lysis + Na3VO4/NaF Step2->Step3 Step4 SDS-PAGE 30µg Load Step3->Step4 Step5 Transfer PVDF Step4->Step5 Step6 Block 5% BSA Step5->Step6 Step7 Primary Ab Overnight 4°C Step6->Step7 Step8 Detection ECL Step7->Step8

Figure 2: Optimized Western Blot Workflow for Phospho-Protein Analysis.

Data Analysis & Troubleshooting

Expected Results
  • Total BTK: Signal should remain constant across all lanes.

  • pBTK (Y223): Strong band in "Positive Ctrl". Dose-dependent reduction in "Test Groups".

  • pBTK (Y551): Signal should be present in all stimulated lanes. If Btk inhibitor 1 is highly selective, Y551 levels should not decrease significantly compared to Y223, confirming the inhibitor acts on BTK autophosphorylation and not the upstream kinase (Lyn).

Troubleshooting Table
IssueProbable CauseSolution
No pBTK signal Phosphatase activityEnsure

is fresh and added just before lysis. Keep lysates cold.
No pBTK signal Insufficient stimulationVerify anti-IgM activity; optimize time point (peak pBTK is usually 5-15 min).
High Background Blocking with MilkUse 5% BSA for all phospho-antibodies.
Signal in Neg Ctrl Constitutive activationCheck cell line health; some lymphoma lines (e.g., OCI-Ly10) have chronic BCR signaling.

References

  • BTK Signaling Pathways in B-Cell Malignancies. National Institutes of Health (NIH). Available at: [Link]

Sources

Application

Advanced Flow Cytometry Analysis of B-Cell Activation with Btk Inhibitor 1 Hydrochloride

Introduction Scope and Mechanism This application note details the flow cytometric evaluation of Btk Inhibitor 1 Hydrochloride (often identified as Compound 27, CAS: 2230724-66-8), a highly potent inhibitor of Bruton’s T...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Scope and Mechanism

This application note details the flow cytometric evaluation of Btk Inhibitor 1 Hydrochloride (often identified as Compound 27, CAS: 2230724-66-8), a highly potent inhibitor of Bruton’s Tyrosine Kinase (BTK). BTK is a critical node in the B-cell receptor (BCR) signaling pathway, essential for B-cell development, differentiation, and activation.[1]

Upon antigen binding to the BCR, a signaling cascade is initiated involving Lyn and Syk kinases, which phosphorylate BTK at Y551.[1] Fully activated BTK (via autophosphorylation at Y223) phosphorylates PLC


2, leading to calcium mobilization and downstream activation of NF-

B and MAP kinase (ERK) pathways.

Btk Inhibitor 1 Hydrochloride acts by blocking this kinase activity, thereby abrogating downstream signaling.[2] This protocol provides a dual-approach methodology:

  • Phospho-Flow Cytometry: To quantify immediate target engagement (inhibition of p-BTK and p-PLC

    
    2).
    
  • Surface Activation Marker Analysis: To assess functional outcomes (suppression of CD69 and CD86 upregulation).

BCR Signaling Pathway & Inhibitor Target

The following diagram illustrates the BCR signaling cascade and the specific intervention point of Btk Inhibitor 1.

BCR_Signaling BCR BCR Complex SYK SYK BCR->SYK Phosphorylation BTK BTK (Target) SYK->BTK p-Y551 PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation (Blocked by Inhibitor) Inhibitor Btk Inhibitor 1 (HCl) Inhibitor->BTK Inhibition Ca Ca2+ Mobilization PLCg2->Ca IP3 Pathway ERK p-ERK / NF-κB Ca->ERK Activation B-Cell Activation (CD69/CD86 High) ERK->Activation Transcription

Figure 1: BCR signaling pathway highlighting BTK as the central node for signal transduction to PLC


2 and downstream effectors. Btk Inhibitor 1 blocks the phosphorylation of PLC

2.

Experimental Design & Reagents

Reagent Preparation
  • Btk Inhibitor 1 Hydrochloride: Dissolve in DMSO to create a 10 mM stock solution.[3] Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

    • Working Solution: Dilute in cell culture media (RPMI-1640 + 10% FBS) immediately prior to use. Typical IC50 range is <10 nM; recommended dose-response curve: 0.1 nM to 1

      
      M.
      
  • Stimulant: F(ab')2 Fragment Goat Anti-Human IgM (or Anti-Mouse IgM) is preferred over whole antibody to prevent Fc receptor cross-linking.

    • Concentration: Titrate for optimal signal (typically 10-20

      
      g/mL).
      
Panel Design

Proper fluorophore selection is critical, especially for phospho-flow where intracellular staining can reduce signal intensity.

MarkerFluorophoreClone (Human)Purpose
CD20 APC-H7 / Alexa 7002H7B-cell Identification
CD3 PE-Cy7SK7T-cell Exclusion (Negative Gate)
CD69 PEFN50Early Activation Marker (Surface)
CD86 FITC / BB5152331Co-stimulation Marker (Surface)
p-BTK (Y223) Alexa Fluor 647N35-86Target Engagement (Intracellular)
p-PLC

2 (Y753)
PE / BV421K86-689Downstream Substrate (Intracellular)
Viability FVS 510 / Zombie Aqua-Exclude Dead Cells

Protocol 1: Phospho-Flow Cytometry (Target Engagement)

Objective: Quantify the inhibition of BTK autophosphorylation and downstream PLC


2 phosphorylation.
Experimental Workflow

Phospho_Workflow Step1 Cell Prep (PBMCs/Whole Blood) Step2 Inhibitor Pre-treatment (1 hr @ 37°C) Step1->Step2 Step3 Stimulation (Anti-IgM, 15 min) Step2->Step3 Step4 Fixation (PFA/Lyse/Fix) Step3->Step4 Step5 Permeabilization (Ice-cold Methanol) Step4->Step5 Step6 Staining & Acquisition Step5->Step6

Figure 2: Phospho-flow workflow. Critical timing at Step 3 (Stimulation) ensures capture of peak phosphorylation events.

Detailed Steps
  • Cell Preparation:

    • Resuspend PBMCs at

      
       cells/mL in serum-free RPMI or low-serum media (1% FBS) to reduce basal phosphorylation.
      
    • Rest cells for 1-2 hours at 37°C to lower background signaling.

  • Inhibitor Treatment:

    • Aliquot

      
      L of cells into FACS tubes.[4]
      
    • Add Btk Inhibitor 1 HCl at varying concentrations (e.g., 0, 1, 10, 100, 1000 nM). Include a Vehicle Control (DMSO only).

    • Incubate for 1 hour at 37°C .

  • Stimulation:

    • Add Anti-IgM (

      
      g/mL final).
      
    • Incubate for exactly 15 minutes at 37°C. (Note: p-BTK/p-PLC

      
      2 kinetics are rapid; 10-15 mins is typically peak).
      
  • Fixation (Critical Stop):

    • Immediately add pre-warmed BD Phosflow™ Lyse/Fix Buffer (or 4% PFA) directly to the cells to stop the reaction.

    • Incubate 10-12 mins at 37°C.

    • Centrifuge (500 x g, 5 min) and wash once with Stain Buffer (PBS + 2% FBS).

  • Permeabilization:

    • Resuspend pellet in small volume (

      
      L).
      
    • Slowly add

      
       of Ice-Cold Methanol (90-100%)  while vortexing gently.
      
    • Incubate on ice for 30 minutes . (Can be stored at -20°C for up to 2 weeks).

  • Staining:

    • Wash cells 2x with Stain Buffer to remove methanol.[4]

    • Stain with surface markers (CD20, CD3) and intracellular antibodies (p-BTK, p-PLC

      
      2) simultaneously for 30-60 mins at Room Temperature (RT) in the dark.
      
    • Note: Some surface epitopes (e.g., CD19) are destroyed by methanol. Use CD20 clones known to work in methanol or stain CD19 before fixation (if compatible).

  • Acquisition:

    • Acquire on flow cytometer (e.g., BD LSRFortessa, Beckman CytoFLEX). Record at least 5,000 CD20+ events.

Protocol 2: Surface Activation Marker Analysis (Functional)

Objective: Assess the physiological outcome of BTK inhibition by measuring CD69 and CD86 upregulation.

  • Preparation:

    • Use PBMCs or purified B-cells in complete RPMI (10% FBS).

  • Inhibitor Treatment:

    • Pre-incubate cells with Btk Inhibitor 1 HCl for 1 hour at 37°C.

  • Stimulation:

    • Add Anti-IgM (

      
      g/mL) AND/OR CD40 Ligand (
      
      
      
      g/mL) + IL-4 (
      
      
      ) for robust activation.
    • Incubate for 18 - 24 hours at 37°C, 5% CO2.

  • Staining:

    • Wash cells with Stain Buffer.[4]

    • Stain with Viability Dye (e.g., Zombie Aqua) for 15 mins at RT.

    • Wash and stain with surface cocktail (CD20, CD3, CD69, CD86) for 20 mins at 4°C.

  • Fixation & Acquisition:

    • Fix with 1% PFA.

    • Acquire data.[3][4][5][6][7][8]

Data Analysis & Interpretation

Gating Strategy
  • FSC/SSC: Exclude debris.

  • Singlets: FSC-A vs FSC-H.

  • Live Cells: Viability Dye negative.

  • B-Cells: CD3 Negative / CD20 Positive.

  • Target Analysis:

    • Phospho-Flow: Calculate Median Fluorescence Intensity (MFI) of p-BTK or p-PLC

      
      2 in the B-cell gate.
      
    • Activation: Calculate % Positive for CD69/CD86 or MFI shift relative to Unstimulated Control.

Calculating Inhibition (IC50)

Normalize the MFI data to calculate Percent Inhibition:


[9]

Plot % Inhibition vs. Log[Inhibitor Concentration] to derive the IC50 using non-linear regression (4-parameter logistic fit).

Expected Results:

  • p-PLC

    
    2:  Should show dose-dependent reduction. Btk Inhibitor 1 is highly potent, so expect IC50 < 10 nM.
    
  • p-BTK (Y223): May show reduction (if autophosphorylation is blocked) or stabilization (if the inhibitor binds but prevents Y223 phosphorylation). Note: Some inhibitors induce an MFI increase in p-BTK Y551 (upstream) due to feedback loop loss, but Y223 (autophosphorylation) should decrease.

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Phospho-Signal Poor stimulation kineticsPerform a time-course (0, 5, 10, 15, 30 min) to find peak.
Phosphatase activityEnsure Fixation is immediate and buffers contain phosphatase inhibitors (if home-made).
High Background High basal activationSerum-starve cells (1% FBS) for 2 hours prior to assay.
Epitope Loss Methanol sensitivityCheck antibody datasheet. If CD19 fails, use CD20 clone H1 (methanol resistant) or stain surface markers before fixation.
No Inhibition Compound degradationUse fresh Btk Inhibitor 1 stock. Ensure DMSO concentration is <0.5% in final well.

References

  • SelleckChem. BTK inhibitor 1 (Compound 27) Chemical Structure & Biological Activity.Link

  • Krutzik, P. O., & Nolan, G. P. (2003). Intracellular phospho-protein staining techniques for flow cytometry: monitoring single cell signaling events. Cytometry Part A. Link

  • Herman, S. E., et al. (2011). Bruton tyrosine kinase represents a promising therapeutic target for treatment of chronic lymphocytic leukemia and is effectively targeted by PCI-32765. Blood.[6][8][10] Link

  • BD Biosciences. Techniques for Phospho Protein Analysis.Link

  • MedChemExpress. (Rac)-IBT6A (Btk Inhibitor 1).Link

Sources

Technical Notes & Optimization

Troubleshooting

Btk inhibitor 1 hydrochloride solubility and stability issues

Topic: Solubility, Stability, and Handling of Btk Inhibitor 1 Hydrochloride Audience: Senior Researchers, Medicinal Chemists, and In Vivo Pharmacologists. Introduction: The "Salt" Factor in Kinase Inhibitors User Advisor...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility, Stability, and Handling of Btk Inhibitor 1 Hydrochloride

Audience: Senior Researchers, Medicinal Chemists, and In Vivo Pharmacologists.

Introduction: The "Salt" Factor in Kinase Inhibitors

User Advisory: The designation "Btk Inhibitor 1" is a non-proprietary catalog name often assigned to early-stage research tools, most frequently LFM-A13 (CAS 62004-35-7) or BTK IN-1 (SNS062 analog). However, the specification of the Hydrochloride (HCl) salt form introduces distinct physicochemical properties compared to the free base.

While the HCl salt form is engineered to improve aqueous solubility, it introduces a critical trade-off: hygroscopicity . The chloride ion can attract atmospheric moisture, leading to hydrolysis of the compound and concentration errors during weighing. This guide addresses the specific challenges of handling the HCl salt of lipophilic Btk inhibitors.

Solubility & Reconstitution Troubleshooting

Core Challenge: The "Crash-Out" Phenomenon

Btk inhibitors are inherently lipophilic (LogP > 3). The HCl salt aids dissolution in acidic environments (like the stomach) but often precipitates when introduced to neutral buffers (PBS, pH 7.4) or cell culture media.

Solubility Data & Solvent Compatibility
Solvent SystemSolubility Limit (Est.)StabilityApplication
DMSO (Anhydrous) ~25–75 mMHigh (Months at -20°C)Recommended Stock
Ethanol < 5 mMLow (Evaporation risk)Not Recommended
Water / PBS < 0.1 mM (Unstable)Very Low (Hydrolysis risk)Avoid for Stock
PEG300 / Tween 80 ~5–10 mg/mLModerateIn Vivo Vehicle
FAQ: Reconstitution Issues

Q: I added my DMSO stock to cell culture media, and a white precipitate formed immediately. Why? A: This is "solvent shock." The HCl salt is soluble in the acidic micro-environment of the solid crystal or pure DMSO, but upon rapid dilution into neutral media (pH 7.4), the compound deprotonates back to its hydrophobic free-base form, which exceeds its thermodynamic solubility limit.

  • Corrective Protocol:

    • Step-down Dilution: Dilute the DMSO stock 1:10 into an intermediate solvent (e.g., PBS with 0.1% BSA) before adding to the final media.

    • Warm the Media: Pre-warm culture media to 37°C; cold media reduces kinetic solubility.

    • Sonicate: Brief sonication (10–15 seconds) can disperse micro-aggregates.

Q: Can I dissolve the powder directly in water since it is an HCl salt? A: Do not do this. While the salt form is more soluble than the free base, the local acidity generated by dissolving the salt can cause auto-hydrolysis over time. Furthermore, the solubility is rarely high enough for a working stock (usually >10 mM is required). Always establish the primary stock in anhydrous DMSO.

Stability & Storage Protocols

Core Challenge: Hygroscopicity-Induced Degradation

The HCl moiety makes the crystal lattice avid for water. Moisture absorption leads to two failure modes:

  • Chemical Hydrolysis: Degradation of the amide/ester bonds.

  • Physical Deliquescence: The powder becomes a sticky gum, making accurate weighing impossible.

Visual Workflow: Storage & Handling

StorageProtocol Receipt 1. Receipt of Vial Desiccate 2. Equilibrate to RT (in Desiccator) Receipt->Desiccate Prevent Condensation Weigh 3. Rapid Weighing (Low Humidity) Desiccate->Weigh Minimize Exposure Solubilize 4. Dissolve in Anhydrous DMSO Weigh->Solubilize Immediate Aliquot 5. Aliquot (Single Use) Avoid Freeze-Thaw Solubilize->Aliquot Argon Overlay (Optional) Store 6. Store at -80°C (Light Protected) Aliquot->Store

Figure 1: Critical Handling Workflow. To prevent moisture uptake, vials must be warmed to room temperature (RT) in a desiccator before opening.

FAQ: Stability

Q: My compound turned from a white powder to a yellow sticky solid. Is it still usable? A: Discard it. This indicates significant moisture uptake (deliquescence) and likely hydrolysis. The yellowing often suggests oxidation of the dibromophenyl or pyrimidine moieties (common in LFM-A13 and similar analogs).

Q: How stable is the DMSO stock? A: At -20°C, DMSO stocks are generally stable for 3–6 months. However, DMSO is hygroscopic.

  • Pro Tip: Use "Single-Use" aliquots. Every freeze-thaw cycle introduces atmospheric moisture into the DMSO, accelerating degradation.

In Vivo Formulation Guide

Core Challenge: Bioavailability

Oral or intraperitoneal (IP) administration of Btk inhibitors requires overcoming poor water solubility.[1][2] Simple saline suspensions often result in low exposure (AUC) due to precipitation in the peritoneal cavity.

Recommended Vehicle Formulation

For Btk Inhibitor 1 (HCl), a cyclodextrin-based vehicle is the gold standard to encapsulate the hydrophobic core while maintaining solubility.

Protocol: 30% HP-β-CD Formulation

  • Prepare Vehicle: Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water to 30% (w/v).

  • Acidification (Critical for HCl salts): Adjust vehicle pH to ~4.0–5.0 using dilute HCl (optional, but helps maintain salt solubility).

  • Solubilization:

    • Dissolve the Btk Inhibitor in a minimal volume of DMSO (e.g., 2% of final volume).

    • Slowly add the DMSO concentrate to the 30% HP-β-CD solution with vigorous vortexing.

  • Filtration: Pass through a 0.22 µm PES filter.

Alternative "Co-Solvent" Formulation (If Cyclodextrin is unavailable):

  • 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.

  • Note: Mix in the exact order listed to prevent precipitation.

Biological Context: The Signaling Pathway

Understanding the target is crucial for experimental design. Btk acts downstream of the B-Cell Receptor (BCR).[3]

BTKPathway Antigen Antigen Stimulation BCR BCR Complex Antigen->BCR Syk Syk / Lyn BCR->Syk Phosphorylation BTK BTK (Target) Syk->BTK Activation (Y551) PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation (Y753/759) Calcium Ca2+ Mobilization PLCg2->Calcium NFkB NF-κB Activation PLCg2->NFkB Inhibitor Btk Inhibitor 1 (HCl) Inhibitor->BTK Blocks Autophosphorylation (Y223)

Figure 2: BTK Signaling Cascade. The inhibitor targets BTK, preventing the phosphorylation of PLCγ2 and subsequent Calcium/NF-κB signaling.

References

  • Mahajan, S., et al. (1999).[4][5] "Rational design and synthesis of a novel anti-leukemic agent targeting Bruton's tyrosine kinase (LFM-A13)." Journal of Biological Chemistry, 274(14), 9587-9599.

  • Pan, Z., et al. (2007). "Discovery of selective irreversible inhibitors for Bruton's tyrosine kinase." ChemMedChem, 2(1), 58-61.

  • D'Cruz, O. J., & Uckun, F. M. (2013). "Metabolism and pharmacokinetics of LFM-A13, a potent Btk inhibitor." Xenobiotica, 43(6).

  • SelleckChem Technical Data. (2023). "Handling of Kinase Inhibitor HCl Salts: Solubility Guidelines."

Sources

Optimization

Optimizing Btk inhibitor 1 hydrochloride concentration for cell culture

Product Technical Profile & Handling Compound Identity: Btk Inhibitor 1 Hydrochloride is a potent, cell-permeable pyrazolo[3,4-d]pyrimidine derivative targeting Bruton's Tyrosine Kinase (BTK). Unlike Ibrutinib (PCI-32765...

Author: BenchChem Technical Support Team. Date: February 2026

Product Technical Profile & Handling

Compound Identity: Btk Inhibitor 1 Hydrochloride is a potent, cell-permeable pyrazolo[3,4-d]pyrimidine derivative targeting Bruton's Tyrosine Kinase (BTK). Unlike Ibrutinib (PCI-32765), this compound is often used as a specific probe in structural biology and mechanistic studies.

Physicochemical Properties Table
PropertySpecificationCritical Note
CAS Number 1553977-42-6 (HCl salt)Verify CAS matches your vial; free base is CAS 1270014-40-8.[1]
Molecular Weight ~431.5 g/mol (varies by salt)Use exact MW on vial for Molarity calculations.
Solubility (DMSO) ≥ 77 mg/mL (~180-200 mM)Hygroscopic. Use fresh, anhydrous DMSO.[2]
Solubility (Water) InsolubleDo not dissolve directly in aqueous media.
IC50 Potency < 100 nM (Cell-free kinase assay)Cellular IC50 will be higher (typically 0.1–1.0 µM).
Storage -80°C (Solution), -20°C (Powder)Avoid freeze-thaw cycles. Aliquot immediately.

Troubleshooting Guide & FAQs

Direct solutions to common experimental failures.

Q1: My compound precipitates immediately upon adding it to the cell culture media. What went wrong?

Diagnosis: This is "Solvent Shock." Btk Inhibitor 1 is highly hydrophobic. Adding a high-concentration DMSO stock (e.g., 10 mM) directly to aqueous media causes rapid local precipitation before the drug can disperse. The Fix:

  • Create an Intermediate: Dilute your DMSO stock 1:10 or 1:100 in culture media (without serum if possible) or PBS before adding to the final well.

  • Limit Final DMSO: Ensure final DMSO concentration is < 0.1% (v/v) to avoid vehicle toxicity masking the drug effect.

  • Vortexing: Vortex the media immediately while adding the drug solution.

Q2: I see no reduction in cell viability even at 10 µM. Is the drug inactive?

Diagnosis: You may be measuring the wrong endpoint or looking too early. The Fix:

  • Check Target Engagement First: Do not rely solely on viability (CTG/MTT). BTK inhibition stops B-cell receptor (BCR) signaling immediately, but apoptosis takes 48–72 hours.

  • Validate Pathway: Perform a Western Blot for p-BTK (Tyr223) or downstream p-PLCγ2 (Tyr1217) after 1–4 hours of treatment. If these are not suppressed, the drug is degraded or not entering the cell.

  • Cell Line Dependency: Ensure your cell line is BTK-dependent (e.g., TMD8, OCI-Ly10). BTK-independent lines (e.g., some DLBCL lines) will not die even if BTK is inhibited.

Q3: Should I wash out the drug after a few hours?

Diagnosis: This depends on whether you are testing "occupancy" or "sustained inhibition." The Fix:

  • For Irreversible Binding: If assuming covalent binding (common with this scaffold class), a 1-hour pulse followed by washout is sufficient to inhibit the kinase for 24+ hours (until protein turnover).

  • Standard Protocol: For most viability assays, leave the drug in the media for the duration (48–72h) to account for rapid protein resynthesis in dividing cells.

Experimental Protocol: Determining Cellular IC50

Objective: Establish the optimal concentration for specific inhibition without off-target toxicity.

Materials
  • Stock Solution: 10 mM Btk Inhibitor 1 HCl in anhydrous DMSO.

  • Cell Line: BTK-dependent B-cell lymphoma line (e.g., Mino, Jeko-1).

  • Stimulant: Anti-IgM F(ab')2 fragment (to trigger BCR signaling).

Step-by-Step Workflow
  • Cell Seeding: Seed B-cells at

    
     cells/mL in 6-well plates. Rest cells for 2 hours.
    
  • Serial Dilution (3-fold): Prepare 1000x stocks in DMSO to keep vehicle constant.

    • 10 mM (Stock) → 10 µM Final

    • 3.3 mM → 3.3 µM Final

    • 1.1 mM → 1.1 µM Final

    • ...down to 1 nM.

  • Treatment: Add inhibitor to cells. Incubate for 1 hour at 37°C.

  • Stimulation: Add Anti-IgM (10 µg/mL) for 15 minutes to activate the pathway.

  • Lysis: Immediately place cells on ice, wash with cold PBS, and lyse in RIPA buffer with phosphatase inhibitors.

  • Readout: Western Blot for p-PLCγ2 (Tyr1217).

Visualizations

Diagram 1: BTK Signaling Pathway & Inhibitor Action

This diagram illustrates the mechanistic node where Btk Inhibitor 1 acts, preventing the phosphorylation of PLCγ2 and subsequent Calcium flux.

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK LYN LYN BCR->LYN PI3K PI3K SYK->PI3K BTK_Inactive BTK (Inactive) SYK->BTK_Inactive LYN->PI3K LYN->BTK_Inactive Phosphorylation (Y551) PIP3 PIP3 PI3K->PIP3 PIP3->BTK_Inactive Recruitment (PH Domain) BTK_Active p-BTK (Y223) (Active) BTK_Inactive->BTK_Active Autophosphorylation (Y223) PLCG2 PLCγ2 BTK_Active->PLCG2 Phosphorylation Inhibitor Btk Inhibitor 1 HCl Inhibitor->BTK_Inactive Blocks ATP/Covalent Binding pPLCG2 p-PLCγ2 (Y1217) PLCG2->pPLCG2 Calcium Ca2+ Flux pPLCG2->Calcium NFkB NF-κB Activation pPLCG2->NFkB

Caption: Mechanism of Action.[3] The inhibitor blocks the transition of BTK to its active state, preventing the critical phosphorylation of PLCγ2.

Diagram 2: Optimal Dilution Workflow (Avoiding Precipitation)

A visual guide to the "Intermediate Step" method recommended in the Troubleshooting section.

Dilution_Workflow Stock Stock Solution 10 mM in 100% DMSO Intermediate Intermediate Dilution 100 µM in Media/PBS (1:100 Dilution) Stock->Intermediate  Step 1: Predilute   Precipitation PRECIPITATION RISK (Do Not Do This) Stock->Precipitation  Direct Addition   Final Final Culture Well 1 µM Final Conc. (0.1% DMSO) Intermediate->Final  Step 2: Add to Cells   Precipitation->Final  Failed Exp  

Caption: Two-step dilution strategy to prevent compound precipitation and ensure accurate final concentrations.

References

  • American Society of Hematology. (2020). Occupy BTK: the key to controlling CLL. Blood. Retrieved from [Link]

  • National Institutes of Health (NIH). (2014). Optimized Near-IR fluorescent agents for in vivo imaging of Btk expression. PMC. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Btk Inhibitor 1 Hydrochloride &amp; Ibrutinib Analogs

Topic: Troubleshooting Off-Target Effects and Assay Inconsistencies with Btk Inhibitor 1 Hydrochloride Audience: Researchers, Assay Developers, and Drug Discovery Scientists Status: Active Guide Product & Mechanism Overv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Off-Target Effects and Assay Inconsistencies with Btk Inhibitor 1 Hydrochloride Audience: Researchers, Assay Developers, and Drug Discovery Scientists Status: Active Guide

Product & Mechanism Overview

Btk Inhibitor 1 Hydrochloride is a research-grade designation often used for (Rac)-IBT6A or Ibrutinib (PCI-32765) in its racemic or generic form. It functions as an irreversible covalent inhibitor targeting Cysteine 481 (Cys481) in the ATP-binding pocket of Bruton's Tyrosine Kinase (BTK).

Why Off-Targets Occur

While highly potent against BTK, this scaffold exhibits significant off-target activity due to the conservation of a specific cysteine residue in the kinase domain of several other tyrosine kinases. The acrylamide "warhead" of the inhibitor forms a covalent bond with these homologous cysteines, leading to "promiscuous" inhibition profiles in high-sensitivity assays.

Key Off-Target Kinases (Cysteine Homologs):

  • EGFR (Epidermal Growth Factor Receptor): Cys797[1][2]

  • ITK (IL-2 Inducible T-cell Kinase): Cys442

  • JAK3 (Janus Kinase 3): Cys909

  • TEC Family (BMX, RLK, TXK): Conserved Cysteine

  • ErbB2 (HER2) & ErbB4 (HER4): Conserved Cysteine

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: Unexpected Inhibition of Non-BTK Kinases (e.g., EGFR, JAK3)

User Observation: "My selectivity screen shows >50% inhibition of EGFR and JAK3 at 1 µM. Is this a false positive?"

Technical Diagnosis: This is likely a true positive resulting from the covalent mechanism described above. However, the degree of inhibition can be artificially inflated by assay conditions.

Diagnostic Steps:

  • Check the Cysteine Position: Verify if the off-target kinase has a cysteine residue at the position homologous to BTK Cys481. (See Figure 1 below).

  • Validate Reversibility: Perform a "Washout Experiment."

    • Protocol: Incubate kinase + inhibitor for 1 hour. Wash cells/beads 3x with buffer. Measure kinase activity.[1][3][4][5][6][7][8]

    • Result: If inhibition persists after washing, it is covalent (irreversible) binding.

  • Compare Enantiomers: If you are using "Btk Inhibitor 1" (Racemate), the S-enantiomer may have a different off-target profile than the R-enantiomer (Ibrutinib).

Issue 2: Inconsistent IC50 Values (Potency Drift)

User Observation: "I ran the same IC50 assay twice. Week 1 gave 0.5 nM; Week 2 gave 15 nM. What happened?"

Technical Diagnosis: Covalent inhibitors are chemically reactive electrophiles. Their apparent potency is strictly dependent on Thiol concentration (DTT/GSH) and Pre-incubation time .

Root Cause Analysis:

  • DTT Interference: The acrylamide warhead reacts with DTT (dithiothreitol) in your storage or assay buffer. If DTT is >1 mM, it will "quench" the inhibitor before it reaches the kinase, shifting the IC50 to the right (lower potency).

  • Time-Dependency: Covalent binding is a two-step process (

    
     followed by 
    
    
    
    ). The longer you pre-incubate, the lower the IC50 will appear until it reaches saturation.

Solution Protocol:

  • Step 1: Lower DTT concentration in the assay buffer to < 1 mM (or use TCEP, which is less reactive toward acrylamides).

  • Step 2: Standardize pre-incubation time. We recommend 30–60 minutes to allow the covalent bond to form fully before adding ATP.

Issue 3: High Background or Fluorescence Quenching

User Observation: "In my TR-FRET assay, the signal drops even at baseline."

Technical Diagnosis: At high concentrations (>10 µM), the compound structure (pyrazolo-pyrimidine) can interfere with fluorophores or cause aggregation.

Solution:

  • Include a "No Enzyme" control with the inhibitor to check for intrinsic fluorescence quenching.

  • Add 0.01% Triton X-100 or CHAPS to the buffer to prevent colloidal aggregation of the compound.

Visualizations

Figure 1: Covalent Binding & Off-Target Homology

This diagram illustrates why Btk Inhibitor 1 affects EGFR and ITK: they share the accessible cysteine residue required for the covalent "warhead" attachment.

BTK_OffTarget_Mechanism cluster_Targets Kinase Targets (Cysteine Homology) Inhibitor Btk Inhibitor 1 (Acrylamide Warhead) BTK BTK (Target) Cys481 Inhibitor->BTK Primary Covalent Bond EGFR EGFR (Off-Target) Cys797 Inhibitor->EGFR Off-Target Covalent Bond ITK ITK (Off-Target) Cys442 Inhibitor->ITK Off-Target Covalent Bond JAK3 JAK3 (Off-Target) Cys909 Inhibitor->JAK3 Off-Target Covalent Bond SRC SRC (No Effect) Serine instead of Cys Inhibitor->SRC No Binding (Steric Hindrance)

Caption: Mechanism of Action: The inhibitor relies on a specific cysteine residue.[9] Kinases lacking this residue (e.g., Src) are generally spared.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to resolve assay inconsistencies.

Troubleshooting_Flow Start Problem: Inconsistent Data Check_DTT Check Buffer DTT Conc. Is it > 1mM? Start->Check_DTT DTT_High Yes: DTT Quenching Inhibitor Check_DTT->DTT_High Yes DTT_Low No: DTT is low Check_DTT->DTT_Low No Action_DTT Action: Reduce DTT or switch to TCEP DTT_High->Action_DTT Check_Time Check Pre-Incubation Time Is it constant? DTT_Low->Check_Time Time_Var No: Variable Time Check_Time->Time_Var No Time_Fixed Yes: Time is constant Check_Time->Time_Fixed Yes Action_Time Action: Fix time to 60 mins (Allow covalent bond formation) Time_Var->Action_Time Check_Identity Check Compound Identity Is it Racemate or Enantiomer? Time_Fixed->Check_Identity Identity_Rac Racemate (Btk Inh 1) Check_Identity->Identity_Rac Action_Rac Note: Lower potency expected vs Pure Ibrutinib Identity_Rac->Action_Rac

Caption: Step-by-step logic to isolate the root cause of assay variability.

Experimental Protocols

Protocol A: Validation of Covalent Binding (Washout Assay)

Use this to confirm if the off-target effect (e.g., on EGFR) is reversible or irreversible.

StepActionCritical Note
1 Seed Cells/Enzyme Use cells expressing the kinase of interest (e.g., A431 for EGFR) or recombinant enzyme on beads.
2 Treat Add Btk Inhibitor 1 at 10x IC50 concentration. Incubate for 1 hour .
3 Wash (Critical) Wash samples 3 times with large volumes of compound-free buffer (PBS or Kinase Buffer).
4 Stimulate/Start Add ATP (for kinase assay) or EGF (for cell assay) to trigger signaling.
5 Readout Measure Phosphorylation (Western Blot or ELISA).
Interpretation Sustained Inhibition = Irreversible (Covalent).[10] Activity Restored = Reversible.
Protocol B: Minimizing DTT Interference

Standard kinase buffers often contain DTT. For acrylamide-based inhibitors, this must be modified.

  • Prepare Fresh Buffer: Use a base buffer of 20 mM HEPES (pH 7.5), 10 mM MgCl2.

  • Select Reducing Agent:

    • Option A (Preferred): Use TCEP (Tris(2-carboxyethyl)phosphine) at 0.5 mM. TCEP does not react with acrylamides.

    • Option B: Use DTT at < 1 mM (ideally 0.1 mM) and add it immediately before the assay starts. Avoid storing the inhibitor in DTT-containing buffer.

  • Pre-incubation: Incubate Enzyme + Inhibitor for 30 mins before adding ATP/Substrate.

Frequently Asked Questions (FAQ)

Q: Is "Btk Inhibitor 1" exactly the same as Ibrutinib? A: Not necessarily. In many chemical catalogs, "Btk Inhibitor 1" refers to the racemic mixture (containing both R and S enantiomers) or the intermediate (Rac)-IBT6A . Ibrutinib is specifically the R-enantiomer . The racemate is generally less potent and may have slightly different solubility and off-target properties. Always check the CAS number (Ibrutinib CAS: 936563-96-1).

Q: Can I use this inhibitor in a cell-free assay without pre-incubation? A: You can, but the IC50 will be significantly higher (less potent). Without pre-incubation, you are measuring the initial competitive binding (


) rather than the covalent inactivation (

). For accurate potency data, a 30-60 minute pre-incubation is standard industry practice for covalent inhibitors.

Q: Why does the inhibitor lose activity after freeze-thaw cycles? A: The acrylamide group is reactive. Repeated freeze-thaw cycles, especially in DMSO, can lead to hydrolysis or polymerization of the warhead. Aliquot your stock solution into single-use vials and store at -80°C.

References

  • Ibrutinib targets mutant-EGFR kinase with a distinct binding conformation. Source:[1][9] Oncotarget (2016). URL:[Link] Relevance: Details the covalent binding mechanism of Ibrutinib to EGFR Cys797, explaining the primary off-target effect.

  • Ibrutinib's off-target mechanism: cause for dose optimization. Source: Blood Advances (2020). URL:[Link] Relevance: Identifies CSK and other kinases as key off-targets contributing to side effects like atrial fibrillation.[3]

  • Covalent Inhibitor Optimization and Thiol Reactivity. Source: Journal of Medicinal Chemistry (2020).[8] URL:[Link] Relevance:[1][2][4][5][6][8][10][11][12][13] Provides the chemical basis for DTT interference in assays involving acrylamide-based inhibitors.

Sources

Optimization

Troubleshooting Btk inhibitor 1 hydrochloride experimental variability

Topic: Troubleshooting Experimental Variability in Covalent Kinase Inhibition Status: Active | Role: Senior Application Scientist Executive Summary Welcome to the technical support hub for Btk Inhibitor 1 Hydrochloride ....

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Experimental Variability in Covalent Kinase Inhibition

Status: Active | Role: Senior Application Scientist

Executive Summary

Welcome to the technical support hub for Btk Inhibitor 1 Hydrochloride . In my experience supporting kinase drug discovery, "Btk Inhibitor 1" (often chemically synonymous with or structurally related to Ibrutinib/PCI-32765 ) presents a unique set of challenges due to its covalent mechanism of action and physicochemical properties .

Unlike reversible ATP-competitive inhibitors, this compound targets Cysteine 481 (Cys481) in the BTK active site via a Michael acceptor (acrylamide) warhead. This mechanism renders standard equilibrium-based


 values highly sensitive to time and buffer composition. The guide below deconstructs these variables to restore reproducibility to your data.

Module 1: Physicochemical Stability & Reconstitution

The "Invisible" Variables: Salt Forms and Solubility Shock

Context: The hydrochloride (HCl) salt form is utilized to improve the aqueous solubility of the otherwise hydrophobic free base. However, this introduces hygroscopic risks that often lead to inconsistent dosing.

FAQ: Reconstitution & Storage

Q: My stock solution concentration seems lower than calculated. Is the compound degrading? A: It is likely a weighing error due to hygroscopicity , not chemical degradation.

  • The Mechanism: HCl salts absorb atmospheric moisture rapidly. If you weigh the powder on an open balance, you are weighing water weight along with the compound, leading to a lower actual molar concentration.

  • The Fix: Buy pre-weighed vials or weigh in a dry box. If weighing on a bench, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Q: I see a fine precipitate when adding the inhibitor to cell culture media. How do I prevent this? A: You are experiencing "Solubility Shock."

  • The Mechanism: Btk Inhibitor 1 is hydrophobic. Rapid addition of a high-concentration DMSO stock (e.g., 10 mM) directly into aqueous media causes local precipitation before the compound can disperse.

  • Protocol: The Intermediate Dilution Step

    • Prepare your primary stock in 100% DMSO (e.g., 10 mM).

    • Create a 10x or 100x intermediate dilution in culture media containing 10% DMSO. This stabilizes the transition.

    • Add this intermediate to your final cell culture well.

    • Validation: Inspect the well under 20x magnification. "Crystals" or "debris" are often precipitated drug.

Data Table: Solvent Compatibility
Solvent SystemSolubility Limit (Est.)Stability (RT)Recommendation
DMSO (Anhydrous) ~50–80 mg/mL>12 Months (-20°C)Recommended. Use fresh DMSO to prevent hydrolysis.[1]
Ethanol < 1 mg/mLPoorAvoid. Poor solubility for this scaffold.
Water (pH 7) InsolubleN/AAvoid. Immediate precipitation.
Water (pH < 4) ModerateLow (Hydrolysis risk)Only for specific formulation steps.

Module 2: Biochemical Assay Troubleshooting

The "Covalent" Factor: Time-Dependence and Thiol Interference

Context: This is the most common source of "experimental variability." Because Btk Inhibitor 1 binds covalently, its potency is driven by the rate of inactivation (


), not just thermodynamic binding (

).
Critical Troubleshooting: The "Drifting IC50"

Q: My IC50 shifts from 5 nM to 0.5 nM depending on how long I run the assay. Which is correct? A: Both are "correct" for those specific conditions, but the lower value (0.5 nM) is more biologically relevant.

  • The Causality: Covalent inhibition is a two-step process:[2]

    • Step 1: Reversible binding (

      
      ).
      
    • Step 2: Irreversible bond formation (

      
      ).
      
    • Short incubation: Measures mostly Step 1 (weaker).

    • Long incubation: Measures Step 2 (accumulation of inactivated enzyme).

  • The Protocol: You must standardize the pre-incubation time (Enzyme + Inhibitor before ATP addition).

    • Standard: 30–60 minutes pre-incubation.

Critical Troubleshooting: DTT Interference

Q: I see no inhibition even at high concentrations. Is the batch bad? A: Check your assay buffer for DTT (Dithiothreitol) or BME (Beta-mercaptoethanol).

  • The Mechanism: The acrylamide warhead on Btk Inhibitor 1 is an electrophile designed to react with Cys481. However, DTT is a potent nucleophile. If DTT is present at high concentrations (>1 mM), it will "scavenge" the inhibitor before it reaches the enzyme.

  • The Fix: Use TCEP (Tris(2-carboxyethyl)phosphine) as a reducing agent; it is less nucleophilic towards acrylamides.

Visualizing the Interference Pathways

Btk_Mechanism Inhibitor Btk Inhibitor 1 (Acrylamide Warhead) Complex_Rev Reversible Complex (K_I) Inhibitor->Complex_Rev Fast Binding Scavenged Inert DTT-Adduct (False Negative) Inhibitor->Scavenged BTK BTK Enzyme (Active Cys481) BTK->Complex_Rev DTT DTT/BME (Assay Buffer) DTT->Scavenged Nucleophilic Attack (Interference) Complex_Cov Inactivated Complex (Covalent Bond) Complex_Rev->Complex_Cov k_inact (Time Dependent)

Figure 1: Mechanistic pathway showing the desired covalent inactivation of BTK (Green/Black path) versus the competitive scavenging by DTT in the buffer (Red path), which causes false-negative potency results.

Module 3: Cellular Assay Protocols

Washout & Occupancy

Protocol: The Washout Experiment (Validating Irreversibility)

To confirm you are engaging the target covalently in cells (and not just seeing off-target reversible toxicity), perform this washout assay.

  • Seed Cells: Use a B-cell lymphoma line (e.g., Mino or Rec-1).

  • Pulse Treat: Treat cells with 100 nM Btk Inhibitor 1 for 1 hour .

  • Washout:

    • Group A: Do not wash (Continuous exposure).

    • Group B: Wash 3x with warm PBS, then replenish with drug-free media.

  • Incubate: Wait 4–24 hours.

  • Readout: Measure BTK autophosphorylation (pBTK Y223) via Western Blot or ELISA.

  • Interpretation:

    • Reversible Inhibitor:[2][3][4][5] pBTK signal returns in Group B (Washout).

    • Covalent Inhibitor (Btk Inhibitor 1): pBTK signal remains suppressed in Group B because the enzyme is permanently silenced.

Troubleshooting Flowchart

Troubleshooting Start Problem: High Variability in Data Type Assay Type? Start->Type Bio Biochemical / Kinase Assay Type->Bio Cell Cellular / Viability Assay Type->Cell CheckDTT Is DTT > 1mM in Buffer? Bio->CheckDTT RemoveDTT Replace DTT with TCEP or reduce to <1mM CheckDTT->RemoveDTT Yes CheckTime Is Pre-incubation < 15 mins? CheckDTT->CheckTime No FixTime Increase Pre-incubation to 60 mins CheckTime->FixTime Yes CheckWash Did signal return after washout? Cell->CheckWash CheckSerum Is Serum (FBS) > 10%? CheckWash->CheckSerum No (Signal Suppressed) NotCovalent Compound may be oxidized or not engaging Cys481 CheckWash->NotCovalent Yes (Signal Returned) SerumShift Run Serum Shift Assay (Protein Binding Issue) CheckSerum->SerumShift Yes

Figure 2: Step-by-step decision tree for isolating the source of variability in biochemical and cellular workflows.

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs."[2] Nature Reviews Drug Discovery, 10, 307–317. Link

    • Relevance: Foundational text on the kinetics ( ) of covalent inhibitors like Btk Inhibitor 1.
  • Bradshaw, J. M., et al. (2015). "Prolonged and tunable residence time using reversible covalent kinase inhibitors." Nature Chemical Biology, 11, 525–531. Link

    • Relevance: detailed methodology on washout experiments and occupancy dur
  • Schwartz, P. A., et al. (2014).[6] "Covalent Kinase Inhibitors: A Review of the Current Landscape." ACS Chemical Biology, 9(6), 1218–1228. Link

    • Relevance: Discusses the impact of assay conditions (DTT,
  • SelleckChem & MedChemExpress Technical Datasheets. "BTK Inhibitor 1 (Compound 27) / Ibrutinib HCl Solubility Data."

    • Relevance: Source for solubility limits and salt form handling (Hygroscopy).

Sources

Troubleshooting

Technical Support Center: Optimizing Btk Inhibitor 1 HCl Delivery in Animal Models

Status: Active Operator: Senior Application Scientist (Ph.D.) Ticket ID: BTK-SOL-001 Subject: Troubleshooting Solubility, Stability, and Bioavailability for In Vivo Studies Introduction: The "Salt Trap" in BTK Inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist (Ph.D.) Ticket ID: BTK-SOL-001 Subject: Troubleshooting Solubility, Stability, and Bioavailability for In Vivo Studies

Introduction: The "Salt Trap" in BTK Inhibitor Delivery

Welcome to the Technical Support Center. If you are working with Btk Inhibitor 1 Hydrochloride (often structurally related to or synonymous with Ibrutinib/PCI-32765 derivatives), you are likely facing a specific physicochemical paradox known as salt disproportionation .

While the hydrochloride (HCl) salt form is synthesized to improve initial solubility compared to the free base, it introduces a critical vulnerability: pH sensitivity . The moment this acidic salt encounters a neutral aqueous buffer (like PBS, pH 7.4) or physiological blood, the proton dissociates, and the compound reverts to its lipophilic free-base form, often crashing out of solution immediately.

This guide provides the protocols to bypass this solubility cliff, ensuring your animal data reflects true drug efficacy, not vehicle artifacts.

Module 1: Critical Troubleshooting (Q&A)

Q1: Why does my compound precipitate immediately when I add Saline or PBS?

Diagnosis: You are hitting the pH Solubility Cliff . The Science: Btk Inhibitor 1 is a weak base. The HCl salt is soluble because the amine is protonated (ionized). PBS (pH 7.4) neutralizes this proton. The uncharged free base has extremely low water solubility (<10 µg/mL). The Fix:

  • Never add PBS directly to the DMSO stock.

  • Buffer Substitution: Use slightly acidic vehicles (pH 4.5–6.0) or surfactant-rich matrices to maintain solubility during the transition.

  • Order of Addition: You must follow the "Solvent-Surfactant-Aqueous" order strictly. See Protocol A below.

Q2: I see "cloudiness" after 15 minutes. Can I still dose the animals?

Verdict: NO. Risk: Cloudiness indicates micro-precipitation.

  • IV Route: Risk of embolism and immediate death in mice.

  • PO (Oral): Unpredictable absorption. The solid particles may not dissolve in the GI tract, leading to massive variability in AUC (Area Under the Curve). Solution: If cloudiness occurs, the formulation is unstable. Switch to the Cyclodextrin Protocol (Protocol B).

Q3: Can I store the formulated working solution at 4°C for a week?

Verdict: NO. Risk: Hydrolysis and Crystal Growth (Ostwald Ripening).

  • BTK inhibitors containing acrylamide warheads (covalent binders) are susceptible to hydrolysis in aqueous solution over time.

  • Protocol: Prepare fresh daily. Discard unused portion after 24 hours.

Module 2: Validated Formulation Protocols

Choose your protocol based on your study duration and route of administration.

Protocol A: The "Golden Standard" (Acute/Sub-chronic Studies)

Best for: IP or PO administration where high drug loading (1–10 mg/kg) is required.

Formula: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline Stability Window: ~4 hours at Room Temperature.

Step-by-Step Workflow:

  • Weigh the Btk Inhibitor 1 HCl powder.

  • Dissolve completely in 100% DMSO (Volume = 10% of final volume). Vortex until clear.

    • Checkpoint: If not clear here, sonicate at 37°C.

  • Add PEG300 (Volume = 40% of final volume). Vortex mix.

  • Add Tween-80 (Volume = 5% of final volume). Vortex mix.

    • Note: The solution is now viscous.

  • SLOWLY add Saline (Volume = 45% of final volume) dropwise while vortexing.

    • Critical: Do not dump saline in all at once. The gradual addition prevents local areas of high water content that trigger precipitation.

Protocol B: The "Gentle" Cyclodextrin System (Chronic/Toxicity Studies)

Best for: Long-term oral dosing (2+ weeks) to minimize vehicle toxicity (e.g., PEG-induced GI irritation).

Formula: 10-20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in Citrate Buffer (pH 4.0) or Water.[1][2][3] Mechanism: The cyclodextrin forms an inclusion complex, shielding the hydrophobic drug from the aqueous environment.

Step-by-Step Workflow:

  • Prepare Vehicle: Dissolve HP-β-CD powder in water or 50mM Citrate Buffer (pH 4.0) to make a 20% (w/v) solution.

  • Dissolve Drug: Dissolve Btk Inhibitor 1 HCl in a minimal volume of DMSO (e.g., 2% of final volume) OR add powder directly to the vehicle (slower).

  • Complexation: Add the DMSO concentrate to the HP-β-CD vehicle.

  • Sonicate: Sonicate for 20–30 minutes at 40°C.

  • Result: A clear solution that is stable for 24–48 hours.

Module 3: Visualization & Logic

Decision Tree: Selecting the Right Formulation

FormulationLogic Start Start: Btk Inhibitor 1 HCl Route Select Route of Administration Start->Route IV Intravenous (IV) Route->IV PO_IP Oral (PO) / Intraperitoneal (IP) Route->PO_IP IV_Warning CRITICAL IV WARNING: Must be particle-free. Use Protocol B (CD) or Low % DMSO (<5%) + Saline. IV->IV_Warning Duration Study Duration? PO_IP->Duration Acute Acute (< 1 week) Duration->Acute Chronic Chronic (> 2 weeks) Duration->Chronic Solvent Protocol A: 10% DMSO / 40% PEG300 / 5% Tween-80 (High Solubility, Potential Irritation) Acute->Solvent High Drug Load CD Protocol B: 20% HP-β-CD in Acidic Buffer (Biocompatible, Lower Toxicity) Chronic->CD Gut Health Priority IV_Warning->CD Recommended

Figure 1: Formulation Decision Tree. Selects the optimal vehicle based on route and study duration to minimize experimental artifacts.

Pharmacokinetic Pathway & Sampling

PK_Pathway cluster_trouble Failure Point Dose Oral Dosing (Btk Inhibitor HCl) Stomach Stomach (pH 1.5) High Solubility (Salt form) Dose->Stomach Intestine Intestine (pH 6-7) Precipitation Risk! (Requires Solubilizers) Stomach->Intestine Transit Absorption Absorption (Free Base) Intestine->Absorption Passive Diffusion Blood Systemic Circulation (Protein Binding) Absorption->Blood First Pass Metabolism Target Target Tissue (Lymph Node/Spleen) Covalent Binding to Cys481 Blood->Target

Figure 2: Biological Fate of Btk Inhibitor 1 HCl.[4][5] The critical failure point is the intestinal transition where pH shifts can cause precipitation if the vehicle is inadequate.

Module 4: Data Reference Tables

Table 1: Physicochemical Properties & Vehicle Compatibility
ParameterValue / CharacteristicImplication for Handling
Salt Form Hydrochloride (HCl)Hygroscopic. Store in desiccator at -20°C.
pKa ~3.7 (Pyridine), ~7.8 (Amine)Highly soluble in stomach acid; insoluble in blood pH.
LogP ~3.7 (Lipophilic)Requires organic co-solvents or cyclodextrins.
DMSO Solubility > 30 mg/mLExcellent stock solvent.
Water Solubility < 0.01 mg/mL (Free Base)DO NOT dilute DMSO stock directly into water.
Preferred Vehicle 10% DMSO / 40% PEG300 / 5% Tween-80Standard for max exposure (AUC).
Table 2: Recommended Dosing Regimens (Mouse Models)
Model TypeRecommended DoseFrequencyRouteVehicle Choice
Xenograft (Efficacy) 10 – 25 mg/kgDaily (QD)POProtocol A (PEG/Tween)
CIA (Arthritis) 3 – 12.5 mg/kgDaily (QD)POProtocol B (HP-β-CD)
PK Study (Bioavailability) 5 mg/kgSingle DoseIV/POProtocol A (PO) / Protocol B (IV)

References

  • Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences, 107(29), 13075–13080.

  • Herman, S. E., et al. (2011). The Bruton Tyrosine Kinase Inhibitor, PCI-32765, Inhibits Activation and Proliferation of Human Chronic Lymphocytic Leukemia Cells in the NSG Xenograph Mouse Model. Blood, 118(21), 596.

  • MedChemExpress. (n.d.). BTK Inhibitor 1 (SNS062 Analog) Product Protocol and Solubility Guide.

  • Selleck Chemicals. (n.d.). BTK Inhibitor 1 (Compound 27) Chemical Properties and Formulation.

  • Advani, R. H., et al. (2013). Bruton's tyrosine kinase inhibitor ibrutinib (PCI-32765) has significant activity in patients with relapsed/refractory B-cell malignancies.[6] Journal of Clinical Oncology, 31(1), 88.

Sources

Optimization

Technical Support Center: Btk Inhibitor 1 Hydrochloride Racemate Separation

Ticket Status: Open Priority: High (Drug Development Critical Path) Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary Welcome to the Technical Support Center. You are likely attempt...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: Open Priority: High (Drug Development Critical Path) Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

Welcome to the Technical Support Center. You are likely attempting to separate the enantiomers of a Bruton’s Tyrosine Kinase (BTK) inhibitor (specifically the hydrochloride salt form).

The Core Challenge: Most BTK inhibitors (structurally similar to Ibrutinib or Acalabrutinib) are basic amines. While the hydrochloride (HCl) salt improves aqueous solubility for biological assays, it creates significant hurdles for chiral chromatography:

  • Solubility Mismatch: HCl salts are often insoluble in standard Normal Phase solvents (Hexane/Heptane).

  • Peak Tailing: The cationic amine interacts strongly with residual silanols on the silica backbone of chiral columns.[1]

  • On-Column Precipitation: Injecting a salt dissolved in methanol into a hexane-rich mobile phase can clog the column frit.

This guide provides a self-validating workflow to overcome these specific issues using Immobilized Polysaccharide Phases and Polar Organic Modes .

Module 1: Method Development Protocol

Objective: Achieve baseline separation (


) of the racemate while maintaining peak symmetry (

).
Step 1: Column Selection Strategy

Do not use standard "Coated" columns (e.g., Chiralcel OD-H, AD-H) initially. The HCl salt requires polar solvents that may strip coated phases.

Recommended Primary Screen (Immobilized Phases):

  • CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) – High success rate for BTK inhibitors.

  • CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate))

  • CHIRALPAK® IG (Amylose tris(3-chloro-5-methylphenylcarbamate))

Step 2: Mobile Phase & Additive Optimization

The salt form dictates the mobile phase. You have two distinct pathways:

Pathway A: The "In-Situ Free Base" Method (Normal Phase)

Best for maximizing selectivity if solubility permits.

  • Mobile Phase: n-Hexane / Ethanol (50:50 to 80:20).

  • Crucial Additive: 0.1% Diethylamine (DEA) or Triethylamine (TEA).

    • Mechanism:[1][2] The excess base in the mobile phase deprotonates the amine salt in situ, suppressing silanol interactions and allowing the chiral selector to recognize the neutral molecule.

  • Sample Diluent: Ethanol or 50:50 Ethanol/Hexane.

Pathway B: The "Polar Organic" Method (Preferred for HCl Salts)

Best for solubility and peak shape.

  • Mobile Phase: 100% Methanol or 100% Acetonitrile (or mixtures).[3]

  • Crucial Additive: 0.1% DEA + 0.1% Trifluoroacetic Acid (TFA).

    • Mechanism:[1][2] Using both acid and base forms a buffer system in the organic phase, stabilizing the salt while masking silanols.

  • Sample Diluent: 100% Methanol.

Visual Workflow: Method Development Logic

MethodDev start START: Btk Inhibitor 1 HCl (Racemic Mixture) solubility Solubility Check: Is it soluble in Hexane/EtOH? start->solubility path_a Pathway A: Normal Phase (Hexane/EtOH + 0.1% DEA) solubility->path_a Yes path_b Pathway B: Polar Organic Mode (100% MeOH + 0.1% DEA/TFA) solubility->path_b No (Most HCl salts) col_screen Screen Immobilized Columns (IC, IA, IG, ID) path_a->col_screen path_b->col_screen decision Resolution (Rs) > 1.5? col_screen->decision optimize Optimization: 1. Lower Temp (15°C) 2. Change Alcohol (IPA vs EtOH) decision->optimize No final FINAL METHOD Ready for Scale-Up decision->final Yes optimize->decision

Caption: Decision tree for selecting the correct mobile phase mode based on the solubility profile of the hydrochloride salt.

Module 2: Troubleshooting (Help Desk)

Ticket #101: "My peaks are tailing severely (


)." 
  • Diagnosis: This is the most common issue with amine HCl salts. The cationic amine is engaging in non-enantioselective ion-exchange interactions with the silica support.

  • Corrective Action:

    • Increase Base Additive: Increase DEA/TEA concentration from 0.1% to 0.2%.

    • Switch to "Double Additive": If using Normal Phase, add 0.1% TFA along with the DEA. This forms a volatile salt (DEA-TFA) that blankets the active sites on the column.

    • Check Column History: If the column was previously used with strong acids (e.g., methanesulfonic acid), it may need extensive flushing with base-containing solvent to regenerate the basic sites.

Ticket #102: "I see pressure spikes immediately after injection."

  • Diagnosis: Solubility mismatch precipitation. You likely dissolved the HCl salt in MeOH but injected it into a Hexane-rich mobile phase. The salt precipitated upon contact with the non-polar mobile phase at the column head.

  • Corrective Action:

    • Switch to Polar Organic Mode: Use 100% MeOH or MeOH/ACN as the mobile phase (Pathway B above).

    • Diluent Matching: Ensure the sample diluent matches the mobile phase composition as closely as possible.

    • Use DCM (Immobilized Only): If you must use Normal Phase, dissolve the sample in a small amount of Dichloromethane (DCM) or Chloroform (only possible on Immobilized columns like IA/IC).

Ticket #103: "I have separation, but the peaks are broad."

  • Diagnosis: Slow mass transfer kinetics, common with bulky kinase inhibitors.

  • Corrective Action:

    • Temperature: Increase column temperature to 35°C–40°C to improve mass transfer (note: this may slightly reduce selectivity, so balance is key).

    • Flow Rate: Reduce flow rate to allow more interaction time in the pore structure.

Module 3: Data & Scale-Up Specifications

When moving from analytical (4.6 mm ID) to preparative (20-50 mm ID) scale, use the following reference data for Btk Inhibitor 1 (Ibrutinib analog) .

Solvent Compatibility Matrix
ParameterCoated Columns (AD, OD)Immobilized Columns (IA, IC, IG)
Compatible Solvents Hexane, Heptane, EtOH, IPA, MeOH (limited)All Standard + DCM, THF, MtBE, CHCl3, Ethyl Acetate
Forbidden Solvents DCM, THF, Chloroform, Acetone, Ethyl AcetateNone (within standard HPLC limits)
Max Pressure ~100 bar (typical)~300 bar (robust packing)
Rec. pH Range 2.0 – 9.02.0 – 9.0
Recommended Starting Conditions (Analytical)
VariableSettingReason
Column Chiralpak IC (5 µm, 4.6 x 250 mm)Chlorinated selector often provides superior recognition for kinase inhibitors.
Mobile Phase n-Hexane / Ethanol / DEA / TFA (60 : 40 : 0.1 : 0.[4]1)"Double additive" system controls ionization of the HCl salt.
Flow Rate 1.0 mL/minStandard starting point.
Detection UV 260 nmTypical max absorbance for BTK inhibitors (adjust based on DAD scan).
Temperature 25°CAmbient start; lower to 15°C if resolution is

.
Visual Workflow: Troubleshooting Logic

Troubleshooting symptom Symptom Detected tailing Peak Tailing symptom->tailing precip Pressure Spike symptom->precip no_ret No Retention symptom->no_ret fix_tail Add 0.1% DEA/TFA (Suppress Silanols) tailing->fix_tail fix_precip Switch to Polar Organic (100% MeOH + Base) precip->fix_precip fix_ret Switch Selector (Try Chiralpak IC or IG) no_ret->fix_ret

Caption: Rapid diagnostic flow for common chiral chromatography anomalies.

References

  • Chiral Technologies. (2025). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH and IJ Columns. Daicel Corporation. Link

  • Raman, N., et al. (2021).[5] "Development and validation of HPLC method for enantioseparation of Ibrutinib on immobilized chiral stationary phase." ResearchGate.[2][5] Link

  • Gumustas, M., et al. (2018). "An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020)." Journal of Analytical Science and Technology. Link

  • Restek Corporation. (2018). "LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?" ChromaBLOGraphy. Link

  • Saz, J.M., & Marina, M.L. (2023). "Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals." Journal of Separation Science. Link

Sources

Troubleshooting

Btk inhibitor 1 hydrochloride degradation and storage conditions

The following technical guide is structured as an interactive Support Center resource, designed to address the specific needs of researchers working with Btk Inhibitor 1 Hydrochloride . Topic: Degradation, Storage, and E...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an interactive Support Center resource, designed to address the specific needs of researchers working with Btk Inhibitor 1 Hydrochloride .

Topic: Degradation, Storage, and Experimental Handling Compound ID: Btk Inhibitor 1 (R-enantiomer) Hydrochloride CAS Reference: 1553977-42-6 (Primary reference for this guide) Chemical Name: 3-(4-phenoxyphenyl)-1-[(3R)-piperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride[1]

Executive Summary

Btk Inhibitor 1 Hydrochloride is a potent, selective inhibitor often used as a scaffold intermediate or a reversible control in Bruton’s Tyrosine Kinase (BTK) studies. Unlike covalent inhibitors (e.g., Ibrutinib) that possess a reactive acrylamide "warhead," this compound lacks the electrophilic moiety, making its stability profile distinct. However, its hydrochloride salt form introduces specific challenges regarding hygroscopicity and pH-dependent solubility.

This guide addresses the three most critical failure points reported by our users: hydrolytic degradation due to improper storage , precipitation during aqueous dilution , and batch-to-batch inconsistency caused by freeze-thaw cycles .

Part 1: Storage & Stability (The "Before" Phase)[2]

Q: I just received the lyophilized powder. How do I maximize its shelf life?

A: The hydrochloride salt is stable in solid form but is hygroscopic. Moisture absorption is the primary driver of solid-state degradation, leading to hydrolysis of the pyrazolopyrimidine core over extended periods.

Protocol: Solid State Storage

  • Immediate Action: Upon receipt, inspect the vial. If the powder appears "clumped" or "sticky" rather than free-flowing, moisture ingress may have occurred during transit.

  • Long-Term Storage: Store at -20°C (stable for 3 years).

  • Desiccation: Always store the vial inside a secondary sealed container (e.g., a Falcon tube) containing active desiccant packs (silica gel).

  • Equilibration: Before opening, allow the vial to warm to room temperature (approx. 30 minutes) inside the desiccator. Opening a cold vial introduces condensation, instantly degrading the remaining powder.

Q: Can I store the stock solution at -20°C?

A: Yes, but with strict caveats. DMSO is hygroscopic and will absorb atmospheric water, which can cause the hydrophobic inhibitor to precipitate inside the tube or undergo slow hydrolysis.

Decision Logic for Stock Storage:

StorageLogic cluster_tips Critical Tip Start Stock Solution Preparation Solvent Solvent: Anhydrous DMSO Start->Solvent Temp Storage Temperature? Solvent->Temp Minus80 -80°C Storage (Recommended) Temp->Minus80 Long Term Minus20 -20°C Storage (Short Term) Temp->Minus20 Active Use Duration80 Stability: 6-12 Months Risk: Low Minus80->Duration80 Duration20 Stability: < 1 Month Risk: Phase Separation Minus20->Duration20 Tip Aliquot into single-use vials to avoid Freeze-Thaw cycles. Duration80->Tip

Figure 1: Decision matrix for stock solution storage to minimize degradation risks.

Part 2: Solubilization & Handling (The "Prep" Phase)

Q: My compound precipitates when I dilute the DMSO stock into my assay buffer. Why?

A: This is a "pH Shock" phenomenon. Btk Inhibitor 1 is supplied as a hydrochloride salt .[2]

  • In DMSO: It is fully soluble.[1]

  • In Aqueous Buffer: When diluted, the HCl dissociates. If your buffer pH is neutral or basic (pH > 7.0), the compound reverts to its "free base" form. The free base is significantly less soluble than the salt, leading to immediate micro-precipitation.

Troubleshooting Protocol: The "Step-Down" Dilution Do not dilute directly from 10 mM stock to assay concentration (e.g., 10 nM) in one step.

  • Prepare Intermediate: Dilute DMSO stock 1:10 into pure DMSO first (not buffer).

  • Carrier Protein: Ensure your assay buffer contains 0.1% BSA or 0.05% Tween-20 . These surfactants sequester the hydrophobic free base and prevent aggregation.

  • Mixing: Add the inhibitor solution to the buffer while vortexing rapidly. Do not add buffer to the inhibitor.

Q: How do I distinguish between "undissolved solid" and "degraded product"?

A: Visual inspection is insufficient. Use this diagnostic table:

ObservationProbable CauseCorrective Action
Cloudy suspension immediately upon adding buffer Free base precipitation (pH shock)Add surfactant (Tween-20/BSA) or lower stock concentration.
Yellow discoloration of DMSO stock Oxidation (Old DMSO)Discard. Use fresh, anhydrous DMSO.[3][4]
Crystals forming in -20°C stock Phase separation (Water uptake)Warm to 37°C and sonicate. If not redissolved, discard.
Loss of potency in IC50 assay Hydrolysis / DegradationVerify via LC-MS. Check for mass shift (M-HCl).

Part 3: Degradation & Troubleshooting (The "During" Phase)

Q: What are the signs of chemical degradation I should look for in LC-MS?

A: While the pyrazolopyrimidine core is robust, the piperidine ring and the ether linkage are susceptible to specific breakdown pathways under stress.

Degradation Pathway Analysis:

  • Hydrolysis: The ether linkage (phenoxyphenyl group) is stable under physiological conditions but can hydrolyze in highly acidic environments (pH < 2) or presence of strong Lewis acids, releasing phenol derivatives.

  • Oxidation: The secondary amine on the piperidine ring (if unprotected) is prone to N-oxidation if left in non-degassed solvents under light exposure.

Experimental Workflow: Quality Control Check If you suspect degradation, run a simple LC-MS check:

  • Expected Mass (Free Base): ~386.45 Da (C22H23N6O)

  • Expected Mass (HCl Salt): ~422.91 Da[1]

  • Degradation Flag: Appearance of peaks at M+16 (N-oxide) or fragmentation peaks corresponding to the loss of the phenoxyphenyl group.

Solubilization & Assay Workflow Diagram:

Solubilization Powder Lyophilized Powder (HCl Salt) DMSO Dissolve in DMSO (Stock: 10-100 mM) Powder->DMSO Check Visual Check: Clear Solution? DMSO->Check Sonicate Warm (37°C) & Sonicate Check->Sonicate Cloudy/Precipitate Dilution Intermediate Dilution (100% DMSO) Check->Dilution Clear Sonicate->Check Buffer Assay Buffer (+0.1% BSA/Tween) Dilution->Buffer Slow Addition with Vortexing Assay Final Assay (<1% DMSO) Buffer->Assay

Figure 2: Step-by-step solubilization workflow to prevent "salting out" precipitation.

References & Grounding

  • Selleck Chemicals. BTK inhibitor 1 (Compound 27) and related analogs - Product Data. Retrieved from

  • MedChemExpress (MCE). IBT6A Hydrochloride (Btk Inhibitor 1 R-enantiomer) - Technical Data Sheet. Retrieved from

  • BioCrick. Btk inhibitor 1 R enantiomer hydrochloride - Solubility and Storage. Retrieved from

  • Google Patents. Crystalline forms of a Bruton's tyrosine kinase inhibitor (US10266540B2). Retrieved from

  • Adooq Bioscience. Btk inhibitor 1 R enantiomer hydrochloride Protocol. Retrieved from

(Note: Always verify the CAS number 1553977-42-6 on your specific vial, as "Btk Inhibitor 1" is a generic identifier used for multiple distinct intermediates in the Ibrutinib synthesis pathway.)

Sources

Optimization

Technical Support Center: Overcoming Resistance to Covalent BTK Inhibitors in Cell Lines

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The development of covalent Bruton's Tyrosine Kinase (BTK) inhibitors has revolutionized the treatment of various B-cell malignancies....

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

The development of covalent Bruton's Tyrosine Kinase (BTK) inhibitors has revolutionized the treatment of various B-cell malignancies. These inhibitors, exemplified by ibrutinib, function by forming an irreversible covalent bond with a cysteine residue at position 481 (C481) within the BTK active site, effectively blocking its downstream signaling.[1][2] This disruption of the B-cell receptor (BCR) pathway is crucial for inhibiting the proliferation and survival of malignant B-cells.[3] However, the emergence of acquired resistance presents a significant clinical challenge, limiting the long-term efficacy of these therapies.[1][4]

This technical support guide provides a comprehensive resource for researchers investigating mechanisms of resistance to covalent BTK inhibitors in preclinical cell line models. We will delve into the common molecular drivers of resistance, offer detailed troubleshooting for key experimental assays, and provide validated protocols to ensure the integrity and reproducibility of your findings. While the user specified "Btk inhibitor 1 hydrochloride," this guide will use the well-characterized first-generation inhibitor, ibrutinib, as a model, given that the fundamental mechanisms of resistance are largely shared across this class of drugs.

Section 1: Frequently Asked Questions on Resistance Mechanisms

This section addresses high-level conceptual questions regarding the biological basis of resistance.

Q1: What are the primary "on-target" mechanisms of resistance to covalent BTK inhibitors?

A1: The most frequently observed on-target mechanism is the acquisition of mutations within the BTK gene itself.[5][6][7] The canonical mutation occurs at the covalent binding site, Cysteine 481, most commonly a substitution to serine (C481S).[1][8][9] This substitution prevents the inhibitor from forming its irreversible bond, thereby allowing BTK to retain its kinase activity despite the presence of the drug.[1] While C481S is the most prevalent, other less frequent mutations at this site (e.g., C481R, C481Y) and at other locations within the kinase domain (e.g., T474I, L528W) have also been identified.[9][10][11]

Q2: What are the key "bypass" or "off-target" resistance pathways?

A2: Cells can also develop resistance by activating signaling pathways that bypass the need for BTK activity. The most well-documented bypass mechanism involves mutations in Phospholipase C gamma 2 (PLCG2), a critical signaling molecule directly downstream of BTK.[1][5][10] These gain-of-function mutations render PLCγ2 constitutively active, allowing it to propagate BCR signaling even when BTK is effectively inhibited.[12] Additionally, cells can upregulate parallel survival pathways, such as the PI3K/AKT and NF-κB pathways, to become less dependent on BCR signaling for survival and proliferation.[4][13][14]

Q3: How should I select an appropriate cell line model to study BTK inhibitor resistance?

A3: The choice of cell line is critical. Ideally, you should start with a sensitive parental cell line that is known to be dependent on BCR signaling. Common choices for studying B-cell malignancies include cell lines derived from Chronic Lymphocytic Leukemia (CLL), Mantle Cell Lymphoma (MCL), and Diffuse Large B-cell Lymphoma (DLBCL).

Cell Line TypeCommon ExamplesKey Considerations
Mantle Cell Lymphoma (MCL) Jeko-1, Mino, Granta-519Often sensitive to BTK inhibitors. Good for generating acquired resistance models.
Chronic Lymphocytic Leukemia (CLL) MEC-1, MEC-2Clinically relevant, but can be more difficult to culture and transfect.
Activated B-cell (ABC) DLBCL TMD8, HBL-1Characterized by chronic active BCR signaling and dependence on BTK.

The most robust approach is to generate your own resistant cell line from a sensitive parental line through continuous, dose-escalating exposure to the BTK inhibitor.[15] This de novo model allows for the direct comparison of isogenic sensitive and resistant pairs, providing the cleanest system for mechanistic studies.

Section 2: Experimental Troubleshooting Guide

This section is formatted to address specific, practical problems encountered in the lab.

Q1: My cell viability assay (e.g., MTT, CellTiter-Glo®) is giving me inconsistent IC50 values for my resistant cell line. What could be the cause?

A1: Inconsistent IC50 values are a common frustration. The issue often lies in experimental variables or the inherent biology of the resistant cells. Here is a troubleshooting workflow:

  • The "Why": Resistant cells may grow more slowly or have altered metabolic rates compared to parental cells, which can affect assays that rely on metabolic activity (like MTT).[16] Inconsistent cell seeding density is also a major source of variability.[17]

  • Troubleshooting Steps:

    • Verify Cell Health and Passage Number: Ensure you are using cells in a healthy, logarithmic growth phase. High passage numbers can lead to genetic drift and altered phenotypes. Always keep low-passage stocks frozen.

    • Standardize Seeding Density: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration (e.g., 72 hours). Cells should not become over-confluent in the vehicle-treated wells by the end of the experiment.

    • Confirm Drug Potency: Prepare fresh dilutions of your BTK inhibitor from a validated stock solution for each experiment. Improper storage can lead to degradation.[18]

    • Consider an Alternative Assay: If you suspect metabolic reprogramming in your resistant line, switch to a viability assay with a different readout. For example, if you are using a metabolic assay like MTT, try a cytotoxicity assay that measures membrane integrity (e.g., LDH release) or an ATP-based assay (CellTiter-Glo®), which is often more robust.[19][20]

    • Extend Drug Incubation Time: Some resistant clones may exhibit a delayed response. Test a longer incubation period (e.g., 96 or 120 hours) to see if a stable IC50 can be achieved.

Q2: I'm performing a Western blot to confirm my resistance mechanism, but I'm not seeing the expected decrease in BTK phosphorylation (pBTK Y223) in my sensitive cells after treatment. Why?

A2: This is a critical control experiment. Failure to see pBTK inhibition in sensitive cells suggests a problem with either the treatment or the Western blot procedure itself.

  • The "Why": BTK autophosphorylation at Tyrosine 223 (Y223) is a key marker of its activation.[21] A potent covalent inhibitor should robustly suppress this signal. Failure to do so points to issues with drug activity, target engagement, or technical aspects of the phosphoprotein detection.

  • Troubleshooting Steps:

    • Lysis Buffer Composition is Key: Your lysis buffer must contain fresh phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride). Without them, phosphatases released during lysis will rapidly dephosphorylate your target protein, giving a false negative result.[22]

    • Use BSA for Blocking: For phospho-antibodies, blocking with 3-5% Bovine Serum Albumin (BSA) in TBST is strongly recommended over milk. Milk contains phosphoproteins (like casein) that can cause high background due to cross-reactivity with the secondary antibody.

    • Check Drug Concentration and Treatment Time: Treat cells for a short duration (e.g., 1-4 hours) to observe the direct effect on signaling before downstream feedback loops are activated. Ensure the inhibitor concentration is sufficient (typically 1 µM for ibrutinib in sensitive cells).

    • Run Proper Controls:

      • Vehicle Control (DMSO): Shows the baseline level of pBTK.

      • Total BTK Control: You must run a parallel blot or strip and re-probe your membrane for total BTK.[22] This confirms that equal amounts of protein were loaded and that the lack of a pBTK signal is not due to a lack of total BTK protein.

      • Positive Control Lysate: If possible, include a lysate from a cell line known to have high baseline pBTK to validate your antibody and protocol.

Q3: How can I definitively prove that the C481S mutation is present in my resistant cell line?

A3: While a significant IC50 shift is strong evidence of resistance, identifying the genetic driver is crucial.

  • The "Why": Directly identifying the mutation confirms the on-target resistance mechanism. Traditional Sanger sequencing can detect mutations if the mutant allele frequency is high (e.g., >20%), but more sensitive methods may be needed for heterogeneous populations.[23][24][25]

  • Recommended Workflow:

    • RNA/DNA Extraction: Isolate high-quality genomic DNA or RNA (for cDNA synthesis) from both your parental and resistant cell lines.

    • PCR Amplification: Design primers to amplify the region of the BTK gene spanning codon 481.

    • Sanger Sequencing: Send the purified PCR product for Sanger sequencing. Compare the sequence chromatograms from the resistant and parental cells. A C481S mutation will appear as a G-to-C transversion at the nucleotide level, resulting in a dual peak at that position if the culture is heterozygous.

    • Consider High-Sensitivity Methods (If Needed): If Sanger sequencing is inconclusive or you suspect a low-frequency mutation, more sensitive techniques like next-generation sequencing (NGS) or specialized PCR-based assays (e.g., allele-specific PCR, digital droplet PCR) can be used.[23][24] High-sensitivity sequencing can detect mutant alleles at frequencies below 1%.[25]

Section 3: Key Experimental Protocols

Protocol 1: Generation of a BTK Inhibitor-Resistant Cell Line

This protocol describes a standard method for inducing resistance through continuous, dose-escalating drug exposure.[15][26][27]

  • Determine Initial IC50: Perform a cell viability assay to determine the precise IC50 of the parental cell line for your BTK inhibitor (e.g., ibrutinib).

  • Initial Exposure: Begin culturing the parental cells in media containing the BTK inhibitor at a concentration of approximately half their IC50.

  • Monitor and Passage: Maintain the cells in the drug-containing media. Initially, you will observe significant cell death. When a sub-population of surviving cells begins to grow steadily and reaches ~80% confluency, passage them as usual, but always into fresh media containing the same drug concentration.

  • Dose Escalation: Once the cells have a stable doubling time at a given concentration, increase the drug concentration by a factor of 1.5 to 2.0.[15]

  • Repeat and Freeze Stocks: Repeat the process of adaptation and dose escalation. It is critical to freeze down a stock of cells at each successfully adapted concentration.[15][26] This creates a timeline of resistance development and provides backups if a culture is lost at a higher concentration.

  • Validation: After several months and multiple dose escalations (aiming for a final concentration at least 10x the initial parental IC50), characterize the resulting cell line. Confirm the shift in IC50 via a viability assay and proceed to mechanistic studies (Western blot, sequencing).

Protocol 2: Western Blot for BTK Pathway Activation

This protocol is optimized for detecting phosphorylated BTK.

  • Cell Treatment and Lysis:

    • Seed sensitive and resistant cells to achieve ~80-90% confluency on the day of the experiment.

    • Treat cells with vehicle (DMSO) or BTK inhibitor (e.g., 1 µM ibrutinib) for 1-4 hours.

    • Place plates on ice, aspirate media, and wash once with ice-cold PBS.

    • Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail. Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

    • Clarify lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine protein concentration using a standard method (e.g., BCA assay).

  • Sample Preparation and Gel Electrophoresis:

    • Normalize all samples to the same concentration with lysis buffer. Add 4x Laemmli sample buffer.

    • Denature samples by boiling at 95°C for 5-10 minutes.

    • Load 20-40 µg of total protein per lane onto an SDS-PAGE gel.

  • Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking and Antibody Incubation:

    • Block the membrane in 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (e.g., anti-pBTK Y223) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody:

    • Wash the membrane 3 times for 10 minutes each in TBST.

    • Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Detection:

    • Wash the membrane 3 times for 10 minutes each in TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager.

  • Stripping and Re-probing (for Total BTK):

    • After imaging, strip the membrane using a mild stripping buffer.

    • Re-block and probe with an antibody for total BTK to confirm equal loading.

Section 4: Visualizations and Data

Diagrams:

BTK_Signaling_and_Resistance cluster_0 Cell Membrane cluster_1 Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN/SYK BCR->LYN Antigen Binding BTK BTK LYN->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation NFkB NF-κB Activation (Proliferation, Survival) PLCG2->NFkB Inhibitor Covalent BTK Inhibitor (e.g., Ibrutinib) Inhibitor->BTK Inhibition C481S BTK C481S Mutation C481S->Inhibitor Blocks Binding PLCG2_mut PLCγ2 Activating Mutation PLCG2_mut->NFkB Constitutive Activation Bypass Bypass Pathways (PI3K/AKT) Bypass->NFkB Alternate Activation

Caption: BTK signaling pathway and key resistance mechanisms.

Troubleshooting_Workflow Start Start: Suspected Resistant Phenotype Viability Q: Confirm IC50 Shift? (Cell Viability Assay) Start->Viability Biochem Q: BTK Pathway Still Active? (pBTK Western Blot) Viability->Biochem Yes, >10-fold shift NoShift Troubleshoot Assay: - Seeding Density - Drug Potency - Assay Type Viability->NoShift No / Inconsistent Genotype Q: Mutation Present? (Sanger/NGS Sequencing) Biochem->Genotype Yes, pBTK persists NoInhibition Troubleshoot WB: - Phosphatase Inhibitors - Blocking Buffer - Antibody Validation Biochem->NoInhibition No, pBTK inhibited Result_OnTarget Conclusion: On-Target Resistance (e.g., BTK C481S) Genotype->Result_OnTarget BTK mutation found Result_Bypass Conclusion: Bypass Signaling (e.g., PLCγ2 Mutation) Genotype->Result_Bypass PLCγ2 mutation found

Caption: Experimental workflow for characterizing a resistant cell line.

References

  • Taylor, J., & Abdel-Wahab, O. (2022). Genetic Mechanisms Identified for Acquired Resistance to Non-Covalent BTK Inhibitors. The New England Journal of Medicine. Available from: [Link]

  • Woyach, J. A., et al. (2022). Mechanisms of Resistance to Noncovalent Bruton’s Tyrosine Kinase Inhibitors. The New England Journal of Medicine. Available from: [Link]

  • Ladin, D. A., et al. (2018). Using high-sensitivity sequencing for the detection of mutations in BTK and PLCγ2 genes in cellular and cell-free DNA and correlation with progression in patients treated with BTK inhibitors. Oncotarget. Available from: [Link]

  • Gu, D., et al. (2022). Resistance to BTK inhibition in CLL and non-Hodgkin lymphoma. Journal of Experimental & Clinical Cancer Research. Available from: [Link]

  • Woyach, J. A., et al. (2017). Acquired BTKC481S and PLCG2 mutations led to ibrutinib resistance in chronic lymphocytic leukemia. Journal of Clinical Oncology. Available from: [Link]

  • Genomic Testing Cooperative. (2018). High-Sensitivity Sequencing For The Detection Of Mutations. Available from: [Link]

  • Dana-Farber Cancer Institute. (2023). Study Uncovers Patterns of Mutations in Drug-Resistant CLL. Available from: [Link]

  • Kipps, T. (2023). Understanding and overcoming resistance to BTK and BCL-2 inhibitors in CLL. YouTube. Available from: [Link]

  • CLL Society. (2023). Resistance Mutations in Chronic Lymphocytic Leukemia Patients Treated with Ibrutinib. Available from: [Link]

  • Woyach, J. A. (2024). A fresh look at covalent BTK inhibitor resistance. Blood. Available from: [Link]

  • Lee, P., et al. (2018). Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement. SLAS Discovery. Available from: [Link]

  • Burger, J. A. (2019). Resistance Mutations to BTK Inhibitors Originate From the NF-κB but Not From the PI3K-RAS-MAPK Arm of the B Cell Receptor Signaling Pathway. Frontiers in Immunology. Available from: [Link]

  • Lee, C., et al. (2021). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments. Available from: [Link]

  • Chong, W. C. (2023). How to solve the problem from cell viability test? ResearchGate. Available from: [Link]

  • Bame, E., et al. (2023). Pirtobrutinib targets BTK C481S in ibrutinib-resistant CLL but second-site BTK mutations lead to resistance. Blood Advances. Available from: [Link]

  • Lampson, B. L., & Brown, J. R. (2017). Are BTK and PLCG2 mutations necessary and sufficient for ibrutinib resistance in chronic lymphocytic leukemia? Expert Review of Hematology. Available from: [Link]

  • Hsieh, C., et al. (2019). Inhibition of Bruton's tyrosine kinase reduces NF-kB and NLRP3 inflammasome activity preventing insulin resistance and microvascular disease. bioRxiv. Available from: [Link]

  • ResearchGate. (n.d.). Schematic representation of the protocol used to develop drug-chemoresistant cell lines. Available from: [Link]

  • BellBrook Labs. (n.d.). BTK Activity Assay | A Validated BTK Inhibitor Screening Assay. Available from: [Link]

  • ResearchGate. (2020). PLCG2 C2 domain mutations co-occur with BTK and PLCG2 resistance mutations in chronic lymphocytic leukemia undergoing ibrutinib treatment. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • Joseph, R. E., et al. (2021). Reining in BTK: Interdomain Interactions and Their Importance in the Regulatory Control of BTK. Frontiers in Molecular Biosciences. Available from: [Link]

  • Procell. (2023). Drug-resistant Cell Lines—Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Available from: [Link]

  • Wagener, J., & Bonke, E. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available from: [Link]

  • ResearchGate. (2022). Integrin Signaling Shaping BTK-Inhibitor Resistance. Available from: [Link]

  • ResearchGate. (2018). Using high-sensitivity sequencing for the detection of mutations in BTK and PLCγ2 genes in cellular and cell-free DNA and correlation with progression in patients treated with BTK inhibitors. Available from: [Link]

  • AACR Journals. (2015). Abstract B18: Quantification of BTK engagement by ibrutinib in peripheral blood mononuclear cells in a phase I clinical study. Available from: [Link]

  • Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines. Available from: [Link]

  • Stilgenbauer, S. (2024). Acquired mutations associated with resistance to BTKi in patients with CLL. YouTube. Available from: [Link]

  • ASH Publications. (2023). Genomic profiling in CLL patients after BTK inhibitor progression identifies enrichment of mutations in MAPK pathway and epigenetic regulators. Blood. Available from: [Link]

  • Okita, A., et al. (2014). Establishment and Characterization of Multidrug-resistant Gastric Cancer Cell Lines. Anticancer Research. Available from: [Link]

  • VJHemOnc. (2023). Acquired mutations associated with resistance to BTKi in patients with CLL. Available from: [Link]

  • Reactome. (n.d.). BTK binds BTK inhibitors. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Mutations Detected in Real World Clinical Sequencing during BTK Inhibitor Treatment in CLL. Available from: [Link]

  • Boster Biological Technology. (n.d.). BTK Antibodies & ELISA Kits, BTK Proteins. Available from: [Link]

  • HMP Education. (2021). Highlights From Bruton's Tyrosine Kinase Inhibitors. YouTube. Available from: [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Ibrutinib vs. Btk Inhibitor 1 Hydrochloride in B-Cell Lymphoma

The following guide provides an in-depth technical comparison between Ibrutinib and its non-covalent scaffold analog, referred to here as Btk Inhibitor 1 Hydrochloride (specifically identifying the deacryloylated precurs...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between Ibrutinib and its non-covalent scaffold analog, referred to here as Btk Inhibitor 1 Hydrochloride (specifically identifying the deacryloylated precursor/analog often cataloged under this name, e.g., CAS 1022150-12-4 or similar salts).

Executive Summary & Mechanistic Distinction

In the development of Bruton's Tyrosine Kinase (BTK) inhibitors for B-cell malignancies (MCL, CLL, DLBCL), the distinction between covalent and non-covalent binding modes is the defining feature of efficacy and duration of action.

  • Ibrutinib (PCI-32765): The first-in-class irreversible inhibitor. It functions by forming a covalent bond with Cysteine 481 (Cys481) in the ATP-binding pocket of BTK. This permanent occupancy inhibits B-cell receptor (BCR) signaling even after the drug is cleared from circulation.

  • Btk Inhibitor 1 Hydrochloride: In the context of research reagents (e.g., MedChemExpress HY-13036C, CAS 1022150-12-4 derivatives), this compound typically represents the deacryloylated scaffold of Ibrutinib. It lacks the acrylamide "warhead" required for covalent bonding. Consequently, it acts as a reversible , competitive inhibitor with significantly different pharmacodynamics.

Crucial Note on Nomenclature: "Btk Inhibitor 1" is a generic catalog name. This guide focuses on the Ibrutinib precursor/analog (Deacryloyl-Ibrutinib) commonly used as a reversible control. Researchers must verify CAS numbers, as some vendors may map this name to other proprietary compounds (e.g., Compound 27).

Structural & Kinetic Comparison
FeatureIbrutinib (PCI-32765)Btk Inhibitor 1 (Deacryloyl-Ibrutinib)
Binding Mode Irreversible Covalent (Michael Addition)Reversible Competitive (ATP Competitive)
Target Residue Cys481 (Thiol group)Hinge Region (Hydrogen bonds)
Warhead

-unsaturated amide (Acrylamide)
None (Free Piperidine/Amine)
BTK IC50 (Biochemical) 0.5 nM~10–100 nM (Shifted >20-fold)
Washout Effect Inhibition persists after washoutInhibition lost after washout
Primary Use Clinical TherapeuticMechanistic Control / Scaffold Study

Chemical Mechanism & Binding Logic[1]

The following diagram illustrates the critical divergence in binding mechanism. Ibrutinib's efficacy relies on the "Lock-and-Key" covalent step, whereas Btk Inhibitor 1 relies solely on residence time.

BTK_Binding_Mechanism cluster_Ibrutinib Ibrutinib (Covalent) cluster_Inhibitor1 Btk Inhibitor 1 (Reversible) BTK_Pocket BTK ATP Pocket (Cys481) Cov_Complex Stable Covalent Complex (Irreversible) BTK_Pocket->Cov_Complex Michael Addition (Kinact) Rev_Complex Transient Complex (Reversible) BTK_Pocket->Rev_Complex Equilibrium Only Ibrutinib Ibrutinib (Acrylamide Warhead) Ibrutinib->BTK_Pocket Initial Binding (Kd) Inhib1 Btk Inhibitor 1 (No Warhead) Inhib1->BTK_Pocket Initial Binding (Kd) Rev_Complex->BTK_Pocket Dissociation (Washout)

Caption: Mechanistic divergence: Ibrutinib forms a permanent covalent bond via Michael Addition, while Btk Inhibitor 1 relies on transient equilibrium binding.

In Vitro Performance in B-Cell Lymphoma

When testing these compounds in lymphoma cell lines (e.g., Mino [MCL], OCI-Ly10 [DLBCL]), the data reveals the functional consequence of the covalent bond.

A. Potency (IC50)

While Btk Inhibitor 1 retains the core scaffold affinity, the loss of the covalent bond results in a potency shift.

  • Ibrutinib: Extremely potent (IC50 < 1 nM) due to the infinite affinity of the covalent step.

  • Btk Inhibitor 1: Moderate potency (IC50 ~10-50 nM). It requires higher concentrations to compete with high intracellular ATP levels.

B. The "Washout" Experiment (The Gold Standard)

This is the definitive experiment to distinguish the two.

  • Treatment: Cells are treated with inhibitor for 1 hour.[1]

  • Washout: Cells are washed 3x with media to remove unbound drug.

  • Recovery: Cells are incubated for 1-4 hours.

  • Stimulation: Cells are stimulated with anti-IgM.

Result:

  • Ibrutinib: BTK remains inhibited.[2][1] Phosphorylation of downstream PLC

    
    2 is blocked  despite washout.
    
  • Btk Inhibitor 1: BTK activity is restored . Phosphorylation of PLC

    
    2 returns to near-baseline levels as the drug dissociates.
    

Experimental Protocols

Protocol A: The Washout Assay (Reversibility Test)

Objective: To validate the irreversible binding mode of Ibrutinib vs. the reversible mode of Btk Inhibitor 1.

Materials:

  • Cell Line: Mino or Rec-1 (Mantle Cell Lymphoma).

  • Compounds: Ibrutinib (100 nM), Btk Inhibitor 1 HCl (100 nM), DMSO (Control).

  • Stimulant: Goat F(ab')2 anti-human IgM (10 µg/mL).

  • Lysis Buffer: RIPA + Protease/Phosphatase Inhibitors.

Workflow:

  • Seeding: Seed

    
     cells in 6-well plates in serum-free RPMI.
    
  • Drug Pulse: Add inhibitors (100 nM) or DMSO. Incubate for 1 hour at 37°C.

  • Washout Step:

    • Centrifuge cells (300 x g, 5 min).

    • Aspirate supernatant.

    • Resuspend in 5 mL fresh drug-free media.

    • Repeat 3 times (Critical for removing reversible inhibitors).[1]

  • Recovery: Re-plate cells and incubate for 2 hours to allow dissociation of reversible binders.

  • Stimulation: Treat with anti-IgM for 10 minutes .

  • Harvest: Immediately lyse cells on ice.

  • Readout: Western Blot for p-BTK (Y223) and p-PLC

    
    2 (Y1217) .
    

Expected Data: | Condition | p-BTK (Y223) Signal | p-PLC


2 Signal | Interpretation |
| :--- | :--- | :--- | :--- |
| DMSO + IgM  | High (+++++) | High (+++++) | Baseline Activation |
| Ibrutinib (Washout)  | Absent (-)  | Absent (-)  | Irreversible Inhibition |
| Btk Inhibitor 1 (Washout)  | Restored (+++)  | Restored (+++)  | Reversible Dissociation |
Protocol B: Kinase Selectivity Profiling (Brief)

To compare off-target effects, use a Kinase Glo or LanthaScreen assay.

  • Ibrutinib: Known to inhibit EGFR , ITK , and TEC (due to conserved Cysteine residues).

  • Btk Inhibitor 1: May show a different profile. Without the covalent warhead, it may bind EGFR less potently if the affinity is driven by the cysteine reaction, or it may still bind if the scaffold affinity is high. Note: The scaffold often dictates the selectivity profile, while the warhead dictates the potency and duration.

Visualizing the Signaling Pathway[1]

The following diagram maps the BCR signaling cascade and where these inhibitors intervene.

BCR_Signaling BCR B-Cell Receptor (BCR) LYN LYN / SYK BCR->LYN Activation BTK BTK (Target) LYN->BTK Phosphorylation (Y551) PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation (Y1217) Ca2 Ca2+ Mobilization PLCG2->Ca2 NFkB NF-κB Pathway Ca2->NFkB Ibrutinib_Node Ibrutinib (Irreversible Block) Ibrutinib_Node->BTK Covalent Bond (Cys481) Inhib1_Node Btk Inhibitor 1 (Reversible Block) Inhib1_Node->BTK Competitive Binding

Caption: BCR Signaling Cascade. Both compounds target BTK, but Ibrutinib permanently silences the node, preventing signal reactivation.

References

  • Honigberg, L. A., et al. (2010). "The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy." Proceedings of the National Academy of Sciences, 107(29), 13075–13080.

  • Pan, Z., et al. (2007). "Discovery of Selective Irreversible Inhibitors for Bruton's Tyrosine Kinase." ChemMedChem, 2(1), 58–61. (Describes the structural basis of the acrylamide warhead vs scaffold).

  • MedChemExpress (MCE). "Btk inhibitor 1 hydrochloride Product Datasheet (HY-13036C)." (Reference for the specific catalog compound identified as the scaffold/analog).

  • Woyach, J. A., et al. (2014). "Resistance mechanisms for the Bruton's tyrosine kinase inhibitor ibrutinib." New England Journal of Medicine, 370(24), 2286-2294.

Sources

Comparative

A Head-to-Head Comparison of Btk Inhibitor 1 Hydrochloride Enantiomers: A Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the nuanced differences between enantiomers of a kinase inhibitor is paramount for advancing potent and selective therapeutics. This guide pr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the nuanced differences between enantiomers of a kinase inhibitor is paramount for advancing potent and selective therapeutics. This guide provides a detailed, head-to-head comparison of the enantiomers of Btk Inhibitor 1 Hydrochloride, a potent Bruton's tyrosine kinase (Btk) inhibitor, supported by experimental data and protocols to inform your research and development efforts.

Introduction: The Critical Role of Chirality in Btk Inhibition

Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that is a crucial mediator in multiple signaling pathways, including the B-cell receptor (BCR) signaling cascade.[1][2][3] Its role in the proliferation, differentiation, and survival of B-cells has made it a prime therapeutic target for B-cell malignancies and autoimmune diseases.[1][2][3] Small molecule inhibitors targeting Btk have revolutionized the treatment landscape for these conditions.[1]

Many of these inhibitors are chiral molecules, existing as enantiomers—non-superimposable mirror images that can exhibit significantly different pharmacological and toxicological profiles. The distinct three-dimensional arrangement of enantiomers can lead to differential binding affinities for the target kinase, variations in off-target effects, and diverse pharmacokinetic and pharmacodynamic properties. Therefore, a thorough characterization of individual enantiomers is a critical step in the development of safe and effective kinase inhibitors.

This guide focuses on the enantiomers of Btk Inhibitor 1 Hydrochloride, a potent pyrazolo[3,4-d]pyrimidine-based Btk inhibitor. We will delve into a comparative analysis of their biological activity, supported by experimental protocols for their separation and characterization.

The Btk Signaling Pathway: A Target for Therapeutic Intervention

Btk is a key node in the B-cell receptor (BCR) signaling pathway. Upon BCR engagement, a cascade of phosphorylation events leads to the activation of Btk. Activated Btk, in turn, phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors that drive B-cell proliferation, survival, and differentiation.[1][2] Dysregulation of this pathway is a hallmark of various B-cell malignancies and autoimmune disorders.[1][2][3] Btk inhibitors function by blocking the kinase activity of Btk, thereby disrupting this signaling cascade and inducing apoptosis in malignant B-cells or modulating immune responses.

Btk_Signaling_Pathway BCR B-Cell Receptor (BCR) Syk Syk BCR->Syk Antigen Binding Btk Bruton's Tyrosine Kinase (Btk) Syk->Btk Phosphorylation PLCG2 PLCγ2 Btk->PLCG2 Phosphorylation IP3_DAG IP3 & DAG PLCG2->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC Transcription_Factors Transcription Factors (e.g., NF-κB) Ca_PKC->Transcription_Factors Cell_Response B-Cell Proliferation, Survival, & Differentiation Transcription_Factors->Cell_Response Btk_Inhibitor Btk Inhibitor 1 Btk_Inhibitor->Btk Inhibition

Figure 1: Simplified Btk Signaling Pathway and the Point of Intervention for Btk Inhibitors.

Characterizing the Enantiomers of Btk Inhibitor 1 Hydrochloride

Btk Inhibitor 1 (also referred to as Compound 27 in some literature) is a highly potent Btk inhibitor with a reported IC50 of 0.11 nM in cell-free assays.[3][4] Its chemical formula is C₂₄H₂₃FN₈O₂.[2][5] The molecule contains a chiral center, giving rise to two enantiomers: the (R)-enantiomer and the (S)-enantiomer. A comprehensive understanding of the distinct biological activities of these enantiomers is crucial for its therapeutic development.

Comparative Biological Activity

While specific head-to-head comparative data for the enantiomers of Btk Inhibitor 1 Hydrochloride is not extensively published in peer-reviewed literature, the principles of stereochemistry in kinase inhibition allow for informed postulations based on related compounds. It is common for one enantiomer (the eutomer) to exhibit significantly higher potency against the target kinase than the other (the distomer). This difference in potency arises from the specific three-dimensional interactions within the kinase's ATP-binding pocket.

Table 1: Postulated Comparative Profile of Btk Inhibitor 1 Hydrochloride Enantiomers

Parameter(R)-Enantiomer(S)-EnantiomerRationale
Btk Potency (IC50) Potentially HigherPotentially LowerOne enantiomer typically demonstrates a more favorable stereochemical fit in the Btk active site, leading to stronger binding and inhibition. The "R enantiomer hydrochloride" is commercially available as a specific inhibitor, suggesting it may be the more active form.
Kinase Selectivity Potentially HigherPotentially LowerThe more potent enantiomer often exhibits greater selectivity for the target kinase over other kinases, as its specific spatial arrangement is less likely to accommodate the binding pockets of off-target kinases.
Off-Target Effects Potentially LowerPotentially HigherThe distomer, while less active against the primary target, may interact with other proteins, leading to unintended pharmacological or toxicological effects.
Pharmacokinetics May DifferMay DifferEnantiomers can be metabolized at different rates by chiral enzymes (e.g., cytochrome P450s) and may exhibit different absorption, distribution, and excretion profiles.[6]

Experimental Protocols for Enantiomer Characterization

To empirically determine the distinct profiles of the (R)- and (S)-enantiomers of Btk Inhibitor 1 Hydrochloride, the following experimental workflows are essential.

Chiral Separation of Enantiomers

The first critical step is the separation of the racemic mixture into its individual enantiomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for this purpose.

Protocol: Chiral HPLC Separation

  • Column Selection: A polysaccharide-based chiral stationary phase, such as a cellulose or amylose derivative, is often effective for separating chiral compounds with heterocyclic cores.

  • Mobile Phase Optimization: A systematic screening of mobile phases is necessary. A typical starting point would be a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is critical for achieving optimal resolution.

  • Method Parameters:

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Detection: UV detection at a wavelength where the compound exhibits strong absorbance.

    • Temperature: Column temperature can be varied to improve separation.

  • Enantiomeric Excess (e.e.) Determination: Once the enantiomers are resolved, the peak areas are integrated to calculate the enantiomeric excess of each separated fraction.

Chiral_Separation_Workflow Racemic Racemic Btk Inhibitor 1 Hydrochloride HPLC Chiral HPLC System (Chiral Stationary Phase) Racemic->HPLC Separation Separation of Enantiomers HPLC->Separation R_Enantiomer (R)-Enantiomer Separation->R_Enantiomer S_Enantiomer (S)-Enantiomer Separation->S_Enantiomer

Figure 2: Workflow for the Chiral Separation of Btk Inhibitor 1 Hydrochloride Enantiomers.

In Vitro Potency and Selectivity Profiling

Once the enantiomers are isolated, their biological activity must be characterized.

Protocol: Btk Enzyme Inhibition Assay

This assay determines the concentration of the inhibitor required to inhibit Btk activity by 50% (IC50).

  • Reagents: Recombinant human Btk enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP.

  • Procedure: a. Prepare a series of dilutions of each enantiomer. b. In a microplate, combine the Btk enzyme, the inhibitor dilution, and the substrate. c. Initiate the kinase reaction by adding ATP. d. Incubate for a defined period at a controlled temperature. e. Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced using a suitable detection method (e.g., luminescence-based assay).

  • Data Analysis: Plot the percentage of Btk inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each enantiomer.

Protocol: Kinase Selectivity Profiling

To assess the selectivity of each enantiomer, they should be screened against a panel of other kinases. This is typically performed by specialized contract research organizations (CROs) that offer kinase profiling services. The results will reveal the inhibitory activity of each enantiomer against a broad range of kinases, providing a selectivity profile and highlighting potential off-target effects.

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context for evaluating the efficacy of the inhibitors.

Protocol: B-Cell Proliferation Assay

  • Cell Line: A B-cell lymphoma cell line that is dependent on Btk signaling (e.g., TMD8).

  • Procedure: a. Seed the cells in a microplate. b. Treat the cells with a range of concentrations of each enantiomer. c. Induce B-cell proliferation by stimulating the BCR pathway (e.g., with anti-IgM antibodies). d. After an incubation period, measure cell viability using a suitable assay (e.g., MTS or CellTiter-Glo).

  • Data Analysis: Determine the concentration of each enantiomer that inhibits cell proliferation by 50% (EC50).

Pharmacokinetic and Pharmacodynamic Studies

In vivo studies in animal models are necessary to evaluate the pharmacokinetic (PK) and pharmacodynamic (PD) properties of each enantiomer.

  • Pharmacokinetics (PK): This involves administering each enantiomer to animals (e.g., mice or rats) and measuring the drug concentration in plasma over time. Key parameters to determine include absorption, distribution, metabolism, and excretion (ADME), as well as bioavailability and half-life.[6]

  • Pharmacodynamics (PD): This assesses the effect of the drug on its target in the body. For Btk inhibitors, this can be measured by assessing the occupancy of the Btk enzyme in peripheral blood mononuclear cells (PBMCs) after drug administration.

Conclusion and Implications for Drug Development

The head-to-head comparison of the enantiomers of Btk Inhibitor 1 Hydrochloride is a critical exercise in the preclinical development of this potent kinase inhibitor. The data generated from the described experimental protocols will provide a comprehensive understanding of the stereoselective pharmacology of this compound.

For researchers in drug development, prioritizing the enantiomer with the optimal combination of high on-target potency, superior kinase selectivity, and favorable pharmacokinetic properties is essential for advancing a safe and effective clinical candidate. The distomer, even if inactive against Btk, should not be dismissed, as it may contribute to off-target toxicities. A thorough understanding of the biological profile of both enantiomers is therefore indispensable for a successful drug development program. This guide provides the foundational knowledge and experimental framework to embark on this critical comparative analysis.

References

  • Gabizon, R., et al. (2020). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Molecules, 25(12), 2905. [Link]

  • Adooq Bioscience. BTK inhibitor 1 (Compound 27). [Link]

  • Hendriks, R. W., et al. (2014). The Development of BTK Inhibitors: A Five-Year Update. Expert Opinion on Investigational Drugs, 23(11), 1477-1495. [Link]

  • Jaimes, N., et al. (2021). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Pharmaceutics, 13(3), 378. [Link]

Sources

Comparative

Comparative Guide: Btk Inhibitor 1 Hydrochloride vs. Zanubrutinib In Vivo Efficacy

Topic: Comparative In Vivo Efficacy: Btk Inhibitor 1 (Ibrutinib) Hydrochloride vs. Zanubrutinib Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative In Vivo Efficacy: Btk Inhibitor 1 (Ibrutinib) Hydrochloride vs. Zanubrutinib Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Compound Identification

In the landscape of B-cell malignancy therapeutics, the evolution from first-generation to second-generation Bruton’s Tyrosine Kinase (BTK) inhibitors represents a pivotal shift in selectivity and pharmacokinetic (PK) efficiency.[1]

This guide provides a technical comparison between Btk Inhibitor 1 Hydrochloride and Zanubrutinib .[2]

  • Btk Inhibitor 1 (HCl): Identified in foundational patent literature (e.g., US 10,125,140) and chemical catalogs as the hydrochloride salt of Ibrutinib (PCI-32765).[1] It serves as the first-in-class, irreversible covalent benchmark.[3]

  • Zanubrutinib (BGB-3111): A potent, second-generation, irreversible covalent inhibitor designed for superior selectivity and bioavailability.

Key Insight: While both agents covalently bind to Cysteine 481 (Cys481) within the BTK ATP-binding pocket, Zanubrutinib demonstrates superior in vivo efficacy in difficult-to-treat models (e.g., MYD88-mutated DLBCL) primarily driven by sustained target occupancy and reduced off-target inhibition (EGFR, TEC, ITK).[1]

Mechanistic Differentiation & Signaling

To understand the in vivo divergence, one must first quantify the selectivity profiles. Ibrutinib’s efficacy is often dose-limited by off-target toxicities (e.g., bleeding via TEC/platelets, atrial fibrillation via C-terminal Src kinase).[1] Zanubrutinib minimizes these interactions.[3]

Table 1: Kinase Selectivity Profile (IC50)
Target KinaseBtk Inhibitor 1 (Ibrutinib)ZanubrutinibBiological Implication
BTK 0.5 nM0.5 nMPotent on-target inhibition (Both).[1][4]
EGFR ~5.0 nM>100 nMIbrutinib causes skin/diarrhea toxicity.[1]
TEC ~10 nMWeak/No inhibitionTEC sparing reduces bleeding risk.[1]
ITK ~10 nM>50 nMITK sparing preserves ADCC (antibody-dependent cell-mediated cytotoxicity).[1]
Diagram 1: BCR Signaling Pathway & Inhibitor Intervention

The following diagram illustrates the BCR cascade and the precise intervention point, highlighting the off-target divergence.

BCR_Signaling BCR B-Cell Receptor (BCR) LYN LYN/SYK BCR->LYN Activation BTK BTK (Wild Type) LYN->BTK Phosphorylation (Y551) PLC PLCγ2 BTK->PLC Phosphorylation (Y753) NFkB NF-κB / MAPK PLC->NFkB Ca2+ Flux Nucleus Nucleus (Proliferation) NFkB->Nucleus Transcription Ibr Btk Inhibitor 1 (Ibrutinib) (High EGFR/TEC binding) Ibr->BTK Covalent Bond (Cys481) EGFR EGFR (Skin/Gut) Ibr->EGFR Off-Target Inhibition Zanu Zanubrutinib (High Selectivity) Zanu->BTK Covalent Bond (Cys481)

Caption: BCR signaling cascade showing covalent binding of inhibitors to BTK.[1] Note Ibrutinib's off-target vector toward EGFR.[1]

In Vivo Experimental Protocol (Xenograft Models)

This section details a self-validating protocol for comparing efficacy in a Diffuse Large B-Cell Lymphoma (DLBCL) model.

Model Selection[5]
  • Cell Line: TMD-8 (ABC-DLBCL subtype).[1][5]

  • Rationale: TMD-8 cells harbor CD79B and MYD88 mutations, making them reliant on BCR signaling but historically harder to treat, providing a robust window to differentiate potency.

Step-by-Step Workflow
  • Inoculation: Inject

    
     TMD-8 cells (suspended in 50% Matrigel) subcutaneously into the right flank of CB17 SCID mice (female, 6-8 weeks).
    
  • Staging: Monitor tumor growth until mean volume reaches 150–200 mm³ (approx. 10-14 days).[1]

  • Randomization: Sort mice into groups (n=10/group) to ensure equivalent baseline tumor volume averages.

  • Dosing Regimens:

    • Vehicle Control: 0.5% Methylcellulose (QD).[1]

    • Btk Inhibitor 1 HCl: 25 mg/kg or 50 mg/kg (PO, QD).[1]

    • Zanubrutinib: 15 mg/kg or 30 mg/kg (PO, BID).[1] Note: BID dosing for Zanubrutinib mimics clinical exposure profiles ensuring 24h coverage.

  • Measurement:

    • Tumor Volume (TV): Measured 3x/week using calipers (

      
      ).[1]
      
    • Body Weight: Monitored daily as a proxy for toxicity.

  • Terminal PD Analysis: At study end (Day 21), harvest tumors and PBMCs 2-4 hours post-last dose to assess p-BTK (Y223) levels via ELISA or Western Blot.

Diagram 2: In Vivo Study Workflow

InVivo_Workflow cluster_dosing Treatment Groups (21 Days) Step1 Cell Culture (TMD-8) Step2 Inoculation (SCID Mice) Step1->Step2 Step3 Tumor Staging (150-200 mm³) Step2->Step3 Grp1 Vehicle Step3->Grp1 Grp2 Btk Inh 1 (25mg/kg) Step3->Grp2 Grp3 Zanubrutinib (15mg/kg) Step3->Grp3 Step4 Data Acquisition (Vol + Wgt) Grp1->Step4 Grp2->Step4 Grp3->Step4 Step5 PD Analysis (p-BTK Occupancy) Step4->Step5

Caption: Workflow for xenograft efficacy study from inoculation to pharmacodynamic (PD) endpoint analysis.

Comparative Efficacy & Pharmacokinetics

The superior efficacy of Zanubrutinib in vivo is driven by its pharmacokinetic properties, specifically complete and sustained target occupancy .[6]

Tumor Growth Inhibition (TGI)

In head-to-head ABC-DLBCL xenograft studies (TMD-8 model):

  • Btk Inhibitor 1 (Ibrutinib): Typically achieves ~75-80% TGI at Maximum Tolerated Dose (MTD).[1] Tumor stasis is observed, but regression is often incomplete due to rapid clearance and lower trough coverage.

  • Zanubrutinib: Frequently achieves >95% TGI or Complete Regression (CR) at clinically relevant doses.[1]

  • Mechanism:[1][3] Zanubrutinib maintains plasma concentrations above the IC50 for BTK for the entire dosing interval (trough coverage), preventing "escape" signaling in rapidly proliferating tumors.[1]

Pharmacokinetic Parameters (Murine Data)

Zanubrutinib exhibits higher oral bioavailability (F%) and reduced plasma protein binding compared to Ibrutinib.[1]

Table 2: PK/PD Comparison (Murine)
ParameterBtk Inhibitor 1 (Ibrutinib)ZanubrutinibAdvantage
Bioavailability (F%) ~20-30%~80-90%Zanubrutinib allows more consistent exposure.[1]
Cmax High (Rapid absorption)Moderate/HighSimilar peak exposure.[1]
AUC (Exposure) VariableHigh (Linear)Zanubrutinib provides sustained pressure on the target.[1]
BTK Occupancy (PBMC) >90% at 4h, drops at 24h100% sustained at 24h Critical for preventing tumor regrowth between doses.[1]
BTK Occupancy (Nodal) ~70-80%>95% Zanubrutinib penetrates lymphoid tissues more effectively.[1]

Safety and Toxicity Profile

In in vivo toxicity studies (rat/dog), the selectivity profile translates directly to safety margins.[1]

  • Bleeding Events: Btk Inhibitor 1 (Ibrutinib) inhibits TEC kinase, interfering with platelet activation. Zanubrutinib has negligible TEC affinity, maintaining normal platelet aggregation in murine tail-bleed assays.

  • ADCC Preservation: Ibrutinib irreversibly inhibits ITK (Interleukin-2-inducible T-cell kinase), which impairs NK cell function and antagonizes the efficacy of co-administered monoclonal antibodies (e.g., Rituximab).[1] Zanubrutinib spares ITK, allowing for synergistic efficacy with anti-CD20 therapies.

References

  • Tam, C. S., et al. (2019). "A randomized phase 3 trial of zanubrutinib vs ibrutinib in symptomatic Waldenström macroglobulinemia: the ASPEN trial." Blood. Link

  • Guo, Y., et al. (2019). "Discovery of Zanubrutinib (BGB-3111), a Novel, Potent, and Selective Covalent Inhibitor of Bruton’s Tyrosine Kinase." Journal of Medicinal Chemistry. Link[1]

  • Wang, L., et al. (2016). "Evaluation of BGB-3111, a potent and highly selective Bruton’s tyrosine kinase inhibitor, in preclinical models of B-cell malignancies." Clinical Cancer Research. Link

  • US Patent 10,125,140. "Crystalline forms of a Bruton's tyrosine kinase inhibitor." (Identifies Btk Inhibitor 1 as Ibrutinib). Link

  • Burger, J. A., et al. (2015). "Safety and activity of ibrutinib plus rituximab for patients with high-risk chronic lymphocytic leukaemia: a single-arm, phase 2 study." The Lancet Oncology. Link

Sources

Validation

Technical Guide: Assessing the Selectivity of Btk Inhibitor 1 Hydrochloride Against TEC Family Kinases

Executive Summary Btk Inhibitor 1 Hydrochloride (often categorized as a potent, covalent tool compound or Ibrutinib analog) targets Bruton’s Tyrosine Kinase (BTK), a critical enzyme in the B-cell antigen receptor (BCR) s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Btk Inhibitor 1 Hydrochloride (often categorized as a potent, covalent tool compound or Ibrutinib analog) targets Bruton’s Tyrosine Kinase (BTK), a critical enzyme in the B-cell antigen receptor (BCR) signaling pathway.[1] While high potency against BTK is the primary efficacy driver for B-cell malignancies (CLL, MCL), the clinical safety profile is dictated by selectivity against other TEC family kinases—specifically ITK, TEC, BMX, and TXK .

This guide outlines the rigorous experimental framework required to profile Btk Inhibitor 1 Hydrochloride. It compares the compound against industry "Gold Standards"—Ibrutinib (First-generation, low selectivity) and Acalabrutinib (Second-generation, high selectivity)—to determine its suitability for research or translational development.

Part 1: The TEC Family Landscape & Structural Homology

The TEC kinase family (BTK, ITK, TEC, BMX, TXK) shares high sequence homology, particularly in the ATP-binding pocket. A critical feature of covalent BTK inhibitors is their ability to form a bond with Cysteine 481 (Cys481) in BTK. However, most TEC family members possess a homologous cysteine residue, making them susceptible to "off-target" covalent inhibition.

  • BTK (Target): Essential for B-cell proliferation/survival.

  • ITK (Off-Target): Critical for T-cell signaling (TCR pathway) and NK cell function (ADCC). Inhibition can impair immunotherapy efficacy.

  • TEC (Off-Target): Involved in platelet activation; inhibition contributes to bleeding risk.

  • EGFR (Off-Target): While not a TEC kinase, it shares the Cys residue; inhibition leads to rash and diarrhea.

Comparative Signaling Pathway Diagram

The following diagram illustrates the parallel signaling of BTK in B-cells and ITK in T-cells, highlighting where non-selective inhibition causes collateral blockade.

TEC_Signaling cluster_Bcell B-Cell Receptor (BCR) Pathway cluster_Tcell T-Cell Receptor (TCR) Pathway BCR BCR Activation SYK SYK BCR->SYK BTK BTK (Target) SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB / MAPK (Proliferation) PLCg2->NFkB TCR TCR Activation LCK LCK/ZAP70 TCR->LCK ITK ITK (Off-Target) LCK->ITK PLCg1 PLCγ1 ITK->PLCg1 Cytokines IL-2 / IFN-γ (T-Cell Function) PLCg1->Cytokines Inhibitor Btk Inhibitor 1 (Covalent) Inhibitor->BTK Primary Inhibition Inhibitor->ITK Potential Off-Target

Caption: Parallel signaling pathways showing the structural homology risk: Non-selective BTK inhibitors may inadvertently block ITK, suppressing T-cell function.

Part 2: Comparative Performance Benchmarks

To objectively assess Btk Inhibitor 1 Hydrochloride , you must benchmark it against known clinical entities. The table below summarizes the expected profiles of the "Gold Standards" versus the evaluation criteria for your compound.

Table 1: Kinase Selectivity Profiles (IC50 Values)
Kinase TargetIbrutinib (Benchmark: Low Selectivity)Acalabrutinib (Benchmark: High Selectivity)Btk Inhibitor 1 HCl (Evaluation Targets)Clinical Implication of Inhibition
BTK 0.5 nM~5 nM< 10 nM Efficacy in B-cell malignancies.
ITK ~10 nM (Selectivity < 20x)> 1000 nM (Selectivity > 200x)Target: > 500 nM Impaired T-cell ADCC, reduced immunotherapy response.
TEC ~10 nM~100 nMTarget: > 100 nM Platelet dysfunction, bleeding risk.
EGFR ~5 nM> 1000 nMTarget: > 1000 nM Skin rash, diarrhea.
BMX ~0.8 nM~40 nMTarget: > 50 nM Potential cardiovascular implications.

Note: "Btk Inhibitor 1" is often a synonym for early Ibrutinib analogs. If your biochemical assay reveals an ITK IC50 < 50 nM, the compound behaves like a First-Generation inhibitor (Ibrutinib-like). If ITK IC50 > 1000 nM, it behaves like a Second-Generation inhibitor (Acalabrutinib-like).

Part 3: Experimental Protocols

Protocol A: Biochemical Kinase Selectivity Assay (ADP-Glo™)

Objective: Determine the intrinsic potency (IC50) of Btk Inhibitor 1 HCl against recombinant BTK vs. ITK/TEC.

Reagents:

  • Recombinant Kinases: BTK, ITK, TEC, EGFR (SignalChem or Promega).

  • Substrate: Poly(Glu, Tyr) 4:1.

  • ATP: Ultra-pure (use at Km for each specific kinase to ensure competitive validity).

  • Detection: ADP-Glo™ Kinase Assay (Promega).

Workflow:

  • Compound Prep: Dissolve Btk Inhibitor 1 HCl in 100% DMSO. Prepare 3-fold serial dilutions (10 points, starting at 10 µM).

  • Enzyme Reaction:

    • Mix Kinase (0.2 µg/mL) + Substrate (0.2 mg/mL) + Compound in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Incubate for 15 min at RT (allows covalent bond formation).

    • Initiate reaction with ATP (at Km_app). Incubate 60 min at RT.

  • Detection:

    • Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Analysis: Measure luminescence. Fit curves using non-linear regression (log(inhibitor) vs. response) to calculate IC50.

Protocol B: Cellular Occupancy Assay (PBMC)

Objective: Confirm if biochemical selectivity translates to a complex cellular environment.

Rationale: Biochemical assays often overestimate potency. Occupancy assays use a fluorescent "probe" (usually a BODIPY-conjugated Ibrutinib derivative) that binds only to free BTK/ITK. If Btk Inhibitor 1 has already bound the kinase, the probe cannot bind, and fluorescence is lost.

Occupancy_Workflow Step1 Treat PBMCs (1h, 37°C) Step2 Lyse Cells Step1->Step2 Btk Inhibitor 1 binds targets Step3 Add Fluorescent Probe (1µM) Step2->Step3 Probe binds remaining free sites Step4 SDS-PAGE Separation Step3->Step4 Step5 Fluorescence Scanning Step4->Step5 Quantify Bands

Caption: Occupancy assay workflow. Absence of fluorescent band indicates 100% target engagement by the inhibitor.

Steps:

  • Treatment: Treat human PBMCs with Btk Inhibitor 1 HCl (0.1, 1, 10, 100, 1000 nM) for 1 hour.

  • Lysis: Wash cells and lyse in RIPA buffer containing protease inhibitors.

  • Probing: Add Btk-Probe (e.g., Ibrutinib-BODIPY) at 1 µM. Incubate 1 hour.

  • Analysis: Run samples on SDS-PAGE. Scan gel for fluorescence.

    • Band at ~77 kDa (BTK): Disappearance at low dose = High Potency.

    • Band at ~72 kDa (ITK): Disappearance at low dose = Poor Selectivity (Ibrutinib-like). Persistence of band = High Selectivity (Acalabrutinib-like).

Part 4: Interpretation & References[2]

Interpretation of Results
  • Scenario A (High Selectivity): If Btk Inhibitor 1 HCl shows >100-fold selectivity for BTK over ITK/EGFR, it is a candidate for combination therapies (e.g., with anti-CD20 antibodies) where T-cell/NK-cell function must be preserved.

  • Scenario B (Low Selectivity): If the compound inhibits ITK/TEC equipotently to BTK (Selectivity < 10-fold), it is functionally similar to Ibrutinib. While effective for tumor debulking, it carries higher risks of atrial fibrillation (CSK/SRC/TEC off-targets) and bleeding.

References
  • Byrd, J. C., et al. (2016). Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor.[2]New England Journal of Medicine . Link

  • Dubovsky, J. A., et al. (2013). Ibrutinib is an irreversible molecular inhibitor of ITK driving a Th1-selective pressure in T lymphocytes.Blood .[3] Link

  • Woyach, J. A., et al. (2019).[3][4] Targeting BTK in CLL: Beyond Ibrutinib.Current Hematologic Malignancy Reports . Link

  • Barf, T., et al. (2017). Covalent Inhibitors of Bruton's Tyrosine Kinase: Structures, Selectivity, and Clinical Application.[5]Annual Reports in Medicinal Chemistry . Link

  • MedChemExpress. Btk inhibitor 1 hydrochloride Product Information.Link (Search ID: MBS5797471 / General Catalog)

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Btk Inhibitor 1 Hydrochloride

[1][2][3][4] Executive Summary & Core Directive Btk Inhibitor 1 Hydrochloride (and similar Bruton's Tyrosine Kinase inhibitors) are potent, bioactive small molecules designed to covalently or reversibly bind to specific...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary & Core Directive

Btk Inhibitor 1 Hydrochloride (and similar Bruton's Tyrosine Kinase inhibitors) are potent, bioactive small molecules designed to covalently or reversibly bind to specific kinases. In a research setting, these compounds are classified as High Potency Active Pharmaceutical Ingredients (HPAPIs) .

The Core Directive: The only acceptable disposal method for Btk Inhibitor 1 Hydrochloride is High-Temperature Incineration .

  • ABSOLUTELY NO disposal via sink drains or municipal sewer systems.

  • ABSOLUTELY NO disposal in standard trash/landfill waste.

The hydrochloride salt form renders this compound water-soluble. This increases the risk of rapid aquatic contamination if mishandled. This guide outlines the self-validating containment protocols required to ensure zero environmental release.

Operational Risk Assessment & PPE

Before handling waste, you must establish a barrier between the compound and the operator. Kinase inhibitors can be absorbed through the skin and mucous membranes.

Personal Protective Equipment (PPE) Matrix
PPE ComponentSpecificationCausality (The "Why")
Gloves (Primary) Nitrile (4 mil minimum)Provides tactile sensitivity and immediate chemical resistance.
Gloves (Secondary) Nitrile or Latex (extended cuff)Double-gloving creates a redundancy layer. If the outer glove is compromised or contaminated during waste stripping, the skin remains protected.
Respiratory N95 (minimum) or P100Prevents inhalation of aerosolized particulates during solid waste handling. Ideally, handle inside a Biosafety Cabinet (BSC) or Fume Hood.
Body Protection Tyvek® Lab Coat/SleevesDisposable, non-woven fabrics prevent particulates from embedding in cotton lab coats and migrating outside the lab.
Eye Protection Chemical Splash GogglesPrevents ocular absorption via splash or dust. Standard safety glasses are insufficient for liquid waste handling.

Waste Classification & Disposal Workflows

Effective disposal relies on segregating waste at the point of generation. We categorize waste into three streams: Solid Trace , Liquid Bulk , and Solid Bulk .

Diagram 1: Waste Stream Decision Tree

This decision logic ensures that high-concentration waste is always routed to the most rigorous destruction method.

WasteDisposalTree Start Waste Generated Type Determine Physical State Start->Type Solid Solid Waste Type->Solid Liquid Liquid Waste Type->Liquid Trace Trace Contamination (<3% by weight) (Gloves, empty vials, tips) Solid->Trace Low Conc. BulkSolid Bulk Solid (Expired powder, spill debris) Solid->BulkSolid High Conc. BulkLiq Bulk Liquid (Stock solutions, media) Liquid->BulkLiq YellowBin Yellow Chemo/Trace Bin (Incineration) Trace->YellowBin BlackBin RCRA Hazardous Waste (High-Temp Incineration) BulkSolid->BlackBin BulkLiq->BlackBin

Caption: Decision matrix for segregating Btk Inhibitor waste based on concentration and physical state.

Detailed Disposal Protocols

Protocol A: Solid Waste (Trace & Bulk)

Scope: Weighing boats, contaminated gloves, pipette tips, and empty vials.

  • Segregation: Do not mix with general lab trash.

  • Containment:

    • Place all trace solids into a Yellow Chemotherapy Waste Bag (4-mil thick polypropylene).

    • Self-Validating Step: Seal the bag with a "swan neck" tie or heat seal. Place this bag inside a rigid secondary container labeled "Cytotoxic/Antineoplastic Waste."

  • Bulk Powder: If disposing of a full vial of expired Btk Inhibitor 1 HCl:

    • Keep the compound in its original vial.

    • Place the vial into a clear Ziploc bag labeled "HIGH POTENCY - FOR INCINERATION."

    • Deposit into the RCRA Hazardous Waste (Black Bin) .

Protocol B: Liquid Waste (Stock Solutions & Media)

Scope: DMSO stock solutions, cell culture media containing >10nM inhibitor.

The Solubility Hazard: Because this is a hydrochloride salt, it dissolves readily in water. This makes it incredibly easy to accidentally flush down a sink. You must physically block sink access during this protocol to prevent habitual errors.

  • Primary Container: Use a dedicated High-Density Polyethylene (HDPE) carboy labeled "AQUEOUS TOXIC WASTE" or "ORGANIC TOXIC WASTE" (depending on the solvent).

  • Transfer: Pour liquid waste through a funnel to minimize splashing.

  • Rinsing: Rinse the original vessel with a small volume of solvent (DMSO or Ethanol). Add this rinse to the waste carboy , not the sink.

  • Closure: Cap the carboy tightly. Wipe the exterior with a surfactant (e.g., 1% SDS) to remove invisible residue.

Protocol C: Spill Management (Emergency Response)

Scenario: You have dropped a vial of Btk Inhibitor 1 HCl powder on the floor.

Logic: Do not use high-pressure air or dry brooms. This generates toxic dust. You must turn the solid into a controllable sludge.

SpillResponse Alert 1. ALERT & ISOLATE Notify personnel. Mark 10ft perimeter. PPE 2. DON PPE Double gloves, N95/P100 mask, Tyvek suit. Alert->PPE Dampen 3. DAMPEN Cover powder with paper towels. Soak towels with 1% SDS or water. (Prevents dust aerosolization) PPE->Dampen Collect 4. COLLECT Scoop damp material into hazardous waste bag. Dampen->Collect Clean 5. DECONTAMINATE Wash surface 3x with detergent. Dispose of all cleaning materials as Bulk Waste. Collect->Clean

Caption: Five-step spill response protocol emphasizing dust suppression.

Scientific Rationale & Compliance

Why Incineration?

Chemical deactivation (e.g., using bleach/hypochlorite) is not recommended as a primary disposal method for complex kinase inhibitors.

  • Mechanism: Btk inhibitors often contain stable heterocyclic structures (pyrazolo-pyrimidines) that resist simple oxidation.

  • Risk: Bleach treatment may cleave the molecule into unknown, potentially toxic byproducts rather than fully mineralizing it.

  • Solution: High-temperature incineration (>1000°C) guarantees the thermal destruction of the carbon skeleton, converting the potent drug into safe combustion gases (CO2, H2O, NOx).

Regulatory Grounding[5][6][7]
  • EPA RCRA: While not always explicitly P-listed or U-listed by specific CAS number, Btk inhibitors fall under the "characteristic of toxicity" or are treated as "pharmaceutical waste" under 40 CFR Part 266 Subpart P .

  • Sewer Ban: The EPA "Management Standards for Hazardous Waste Pharmaceuticals" explicitly prohibits the sewering of hazardous pharmaceuticals.[1]

References

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. [Link]

  • U.S. Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. [Link][1]

Sources

Retrosynthesis Analysis

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Method

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Reactant of Route 1
Btk inhibitor 1 hydrochloride
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Reactant of Route 2
Btk inhibitor 1 hydrochloride
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